Product packaging for 4'-Methylvalerophenone(Cat. No.:CAS No. 1671-77-8)

4'-Methylvalerophenone

Cat. No.: B155563
CAS No.: 1671-77-8
M. Wt: 176.25 g/mol
InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N
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Description

4'-Methylvalerophenone is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115636. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B155563 4'-Methylvalerophenone CAS No. 1671-77-8

Properties

IUPAC Name

1-(4-methylphenyl)pentan-1-one
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InChI

InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
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InChI Key

BCVCZJADTSTKNH-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H16O
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DSSTOX Substance ID

DTXSID40870926
Record name 1-(4-Methylphenyl)-1-pentanone
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Molecular Weight

176.25 g/mol
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CAS No.

1671-77-8
Record name 1-(4-Methylphenyl)-1-pentanone
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Record name 4'-Methylvalerophenone
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Record name 1-(4-Methylphenyl)-1-pentanone
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Record name 4'-methylvalerophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4'-methylvalerophenone (CAS No: 1671-77-8), an aromatic ketone utilized as a key intermediate in various organic syntheses.[1][2] The document details three core synthesis methodologies: Friedel-Crafts acylation, Grignard reagent-based synthesis, and the oxidation of 1-(4-methylphenyl)pentan-1-ol. Each section includes detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflows to facilitate understanding and replication in a laboratory setting.

Chemical and Physical Properties
PropertyValue
Molecular Formula C₁₂H₁₆O
Molar Mass 176.26 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Approx. 255.5°C[2]
Density ~0.962 g/cm³ (at 20°C)[2]
Solubility Poorly soluble in water; Soluble in ethanol, diethyl ether, chloroform[2]

Pathway 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aromatic ketones.[3] This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, toluene, with an acylating agent such as valeryl chloride or valeric anhydride. The reaction is promoted by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.[4]

Reaction Scheme

Friedel_Crafts_Acylation cluster_reactants Reactants Toluene Toluene Product This compound Toluene->Product Electrophilic Aromatic Substitution ValerylChloride Valeryl Chloride (or Valeric Anhydride) AcyliumIon Acylium Ion Intermediate ValerylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (catalyst) AcyliumIon->Product HCl HCl (byproduct)

Caption: Friedel-Crafts acylation of toluene.

Experimental Protocol (Adapted from Friedel-Crafts Acylation of Toluene)

This protocol is adapted from established procedures for the Friedel-Crafts acylation of toluene with other acyl chlorides.[3][5]

Materials and Reagents:

  • Toluene (Reagent grade, anhydrous)

  • Valeryl chloride (or Valeric Anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the flask to 0°C using an ice bath.

  • Acylating Agent Addition: Dissolve valeryl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the temperature at 0°C.

  • Toluene Addition: After the formation of the acylium ion complex, add a solution of toluene (1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture while keeping the temperature at 0°C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data
ParameterValue/RangeNotes
Typical Yield 70-85%Yields can vary based on the purity of reagents and reaction conditions. Similar acylations of toluene report yields in this range.
Reaction Time 3-5 hoursIncludes addition and stirring time at room temperature.
Reaction Temperature 0°C to Room TemperatureInitial cooling is critical to control the exothermic reaction.[5]
Purity (Post-distillation) >98%As determined by Gas Chromatography (GC) or ¹H NMR.

Pathway 2: Grignard Reagent-Based Synthesis

Grignard reagents offer a versatile route to ketone synthesis. For this compound, a viable approach involves the reaction of p-tolylmagnesium bromide with valeronitrile, followed by acidic hydrolysis of the intermediate imine.

Reaction Scheme

Grignard_Synthesis cluster_grignard_formation Grignard Formation cluster_ketone_formation Ketone Formation Bromotoluene 4-Bromotoluene Grignard p-Tolylmagnesium Bromide Bromotoluene->Grignard + Mg / Dry Ether Magnesium Mg Valeronitrile Valeronitrile Acid H₃O⁺ (workup) Imine Intermediate Imine Grignard->Imine + Valeronitrile Product This compound Imine->Product + H₃O⁺ (Hydrolysis)

Caption: Grignard synthesis of this compound.

Experimental Protocol

Part A: Preparation of p-Tolylmagnesium Bromide

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Initiation: Add a small portion of a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing.[6]

  • Addition: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a dark grey or brown solution.

Part B: Reaction with Valeronitrile and Hydrolysis

  • Nitrile Addition: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of valeronitrile (1.0 equivalent) in anhydrous diethyl ether.

  • Grignard Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add the prepared p-tolylmagnesium bromide solution (1.1 equivalents) via a cannula or dropping funnel.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous 2M HCl. Stir until the intermediate imine is fully hydrolyzed and any solids have dissolved.

  • Work-up and Purification: Follow steps 8-11 from the Friedel-Crafts protocol (Extraction, Washing, Drying, and Purification).

Quantitative Data
ParameterValue/RangeNotes
Typical Yield 75-90%Grignard reactions with nitriles are generally high-yielding.
Reaction Time 4-6 hoursIncludes Grignard formation and reaction with the nitrile.
Reaction Temperature Reflux (Grignard), 0°C to RT (Reaction)Careful temperature control is needed during the addition steps.
Purity (Post-distillation) >98%High purity is achievable with careful purification.

Pathway 3: Oxidation of 1-(4-methylphenyl)pentan-1-ol

This two-step pathway involves the initial synthesis of the secondary alcohol, 1-(4-methylphenyl)pentan-1-ol, via a Grignard reaction, followed by its oxidation to the corresponding ketone, this compound.

Reaction Scheme

Oxidation_Pathway cluster_step1 Step 1: Alcohol Synthesis (Grignard) cluster_step2 Step 2: Oxidation Tolualdehyde 4-Methylbenzaldehyde Alcohol 1-(4-methylphenyl)pentan-1-ol Tolualdehyde->Alcohol 1. Ether 2. H₃O⁺ workup ButylGrignard n-Butylmagnesium Bromide ButylGrignard->Alcohol 1. Ether 2. H₃O⁺ workup Product This compound Alcohol->Product Oxidant Oxidizing Agent (e.g., PCC, Swern, etc.) Oxidant->Product

Caption: Two-step synthesis via alcohol oxidation.

Experimental Protocol

Part A: Synthesis of 1-(4-methylphenyl)pentan-1-ol This step is a standard Grignard reaction between an aldehyde and an organomagnesium halide. The protocol is similar to the Grignard synthesis described in Pathway 2, substituting 4-bromotoluene with n-butyl bromide and valeronitrile with 4-methylbenzaldehyde.

Part B: Oxidation of 1-(4-methylphenyl)pentan-1-ol The following protocol is based on a reported oxidation of a similar secondary alcohol.[7]

Materials and Reagents:

  • 1-(4-methylphenyl)pentan-1-ol (from Part A)

  • 1-Butyl-3-methylimidazolium hexafluorophosphate (BMI-PF₆)

  • Cesium carbonate (Cs₂CO₃)

  • Trifluoromethylbenzene (solvent)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: In a reaction flask fitted with a reflux condenser and a drying tube, combine 1-(4-methylphenyl)pentan-1-ol (1.0 equivalent), BMI-PF₆ (1.5 equivalents), Cs₂CO₃ (0.5 equivalents), and trifluoromethylbenzene.

  • Heating: Stir the reaction mixture at 105°C for 20 hours.

  • Work-up: After completion, cool the reaction mixture, dilute it with ethyl acetate, and pour it into water.

  • Extraction: Transfer to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 10:1 v/v) to yield pure this compound.

Quantitative Data
ParameterValue/RangeNotes
Yield (Oxidation Step) 86%[7]This specific yield has been reported in the literature for a closely related substrate.[7]
Reaction Time (Oxidation) 20 hours[7]This method requires a longer reaction time compared to the other pathways.
Reaction Temperature 105°C[7]The oxidation step requires heating.
Purity (Post-chromatography) >99%Column chromatography typically affords high-purity products.

Summary and Comparison of Pathways

PathwayKey FeaturesAdvantagesDisadvantages
Friedel-Crafts Acylation Electrophilic Aromatic SubstitutionDirect, one-step synthesis; uses readily available starting materials.Requires stoichiometric amounts of Lewis acid catalyst; catalyst is moisture-sensitive; potential for isomeric impurities (ortho-acylation).
Grignard-based Synthesis Nucleophilic Addition to NitrileHigh yields; good regioselectivity (para-substitution is defined by the starting material).Requires strictly anhydrous conditions; Grignard reagents are highly reactive and moisture-sensitive.
Oxidation of Alcohol Two-step: Grignard then OxidationHigh yields and purity reported for the oxidation step; avoids strong Lewis acids in the final step.A two-step process increases overall synthesis time and complexity; oxidation reagents can be expensive or toxic.

This guide provides a detailed framework for the synthesis of this compound. The choice of pathway will depend on the specific requirements of the research or development project, including scale, available equipment, cost of reagents, and desired purity. Researchers should conduct a thorough risk assessment before performing any of these experimental procedures.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation reaction for the synthesis of 4'-methylvalerophenone, an aromatic ketone with applications as an intermediate in organic synthesis. This document details the underlying mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1][2] Developed by Charles Friedel and James Mason Crafts in 1877, this reaction typically involves the use of an acyl halide or anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[2]

In the context of synthesizing this compound, toluene serves as the aromatic substrate and valeryl chloride or valeric anhydride acts as the acylating agent. The methyl group of toluene is an activating, ortho, para-directing group. Due to steric hindrance, the acylation predominantly occurs at the para position, yielding this compound as the major product.

Reaction Mechanism

The Friedel-Crafts acylation of toluene with valeryl chloride proceeds through a well-established multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with valeryl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2]

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para position due to the directing effect of the methyl group and steric considerations. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. This step also regenerates the aluminum chloride catalyst. However, the ketone product can form a complex with the Lewis acid, often necessitating the use of stoichiometric amounts of the catalyst.[3]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion (Resonance Stabilized) ValerylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl4_minus AlCl₄⁻ Toluene Toluene AreniumIon Arenium Ion (Sigma Complex) Toluene->AreniumIon + Acylium Ion Product This compound AreniumIon->Product + AlCl₄⁻ HCl HCl AlCl3_2 AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product, this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name1-(4-methylphenyl)pentan-1-one
CAS Number1671-77-8[4]
Molecular FormulaC₁₂H₁₆O[4]
Molecular Weight176.25 g/mol [4]
Boiling Point261 °C[1]
Density~0.943 g/cm³[1]
AppearanceColorless oil[1]

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (CDCl₃)δ (ppm): 7.86 (d, 2H), 7.25 (d, 2H), 2.90 (t, 2H), 2.41 (s, 3H), 1.65 (m, 2H), 1.38 (m, 2H), 0.93 (t, 3H)
¹³C NMR (CDCl₃)δ (ppm): 199.9, 143.9, 134.7, 129.2, 128.4, 38.4, 26.8, 22.4, 21.6, 13.9
IR (Neat)ν (cm⁻¹): 2958, 2931, 2871 (C-H stretch), 1682 (C=O stretch, aryl ketone), 1608 (C=C stretch, aromatic), 815 (para-disubstituted benzene)
Mass Spectrum (EI)m/z (%): 119 (100), 134 (40), 91 (30), 176 (25, M⁺)[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This procedure is adapted from established methods for the acylation of toluene.[2][5]

Materials and Reagents:

  • Toluene (anhydrous)

  • Valeryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental_Workflow Start Reaction Setup Reaction Friedel-Crafts Acylation Start->Reaction 1. Add AlCl₃ and DCM 2. Cool to 0°C 3. Add valeryl chloride 4. Add toluene Workup Aqueous Workup Reaction->Workup 1. Quench with HCl/ice 2. Separate layers Purification Purification Workup->Purification 1. Wash with NaHCO₃ and brine 2. Dry over MgSO₄ 3. Evaporate solvent Analysis Product Analysis Purification->Analysis Characterize by NMR, IR, MS

References

Spectroscopic Profile of 4'-Methylvalerophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the aromatic ketone, 4'-Methylvalerophenone.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1671-77-8), a compound of interest to researchers in organic synthesis, medicinal chemistry, and drug development. The following sections present detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and MS spectra, followed by a summary of the key data in structured tables for ease of reference and comparison.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol . The structure, confirmed by the subsequent spectroscopic data, is 1-(4-methylphenyl)pentan-1-one.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.85Doublet2HAromatic protons (ortho to carbonyl)
~7.25Doublet2HAromatic protons (meta to carbonyl)
~2.90Triplet2H-CH₂- adjacent to carbonyl
~2.40Singlet3HAromatic -CH₃
~1.65Multiplet2H-CH₂-
~1.35Multiplet2H-CH₂-
~0.90Triplet3HTerminal -CH₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (ppm)Assignment
~200C=O (Carbonyl)
~143Aromatic C (quaternary, attached to methyl)
~134Aromatic C (quaternary, attached to carbonyl)
~129Aromatic CH (meta to carbonyl)
~128Aromatic CH (ortho to carbonyl)
~38-CH₂- adjacent to carbonyl
~27-CH₂-
~22-CH₂-
~21Aromatic -CH₃
~14Terminal -CH₃
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch
~1680StrongC=O (Aryl ketone) stretch
~1605MediumAromatic C=C stretch
~1465Medium-CH₂- bend
~1375Medium-CH₃ bend
~815Strong1,4-Disubstituted (p-substituted) benzene C-H bend
Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
176~25[M]⁺ (Molecular ion)
134~20[M - C₃H₆]⁺
119100[CH₃C₆H₄CO]⁺ (Base Peak)
91~40[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., using a Waltz-16 decoupling sequence) is performed to simplify the spectrum to singlets for each unique carbon. Key parameters include a 30° pulse width, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum in CDCl₃, the solvent peak at 77.16 ppm can also be used as a secondary reference.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded on an FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: As this compound is a low-melting solid or oil at room temperature, it can be analyzed as a neat liquid. A small drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge ratio of the molecular ion and its fragments.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC Separation: 1 µL of the sample solution is injected into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm HP-5ms column). The injector temperature is typically set to 250°C. The oven temperature program might start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min. Helium is used as the carrier gas.

  • MS Analysis: The eluent from the GC column is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 40-400.

  • Data Processing: The resulting mass spectrum shows the relative abundance of different fragments plotted against their mass-to-charge ratio (m/z). The molecular ion peak and the major fragment ions are identified.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (ppm) Coupling Patterns Integration NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation MolIon Molecular Ion [C₁₂H₁₆O]⁺˙ m/z = 176 Fragment1 Acylium Ion (Base Peak) [CH₃C₆H₄CO]⁺ m/z = 119 MolIon:f1->Fragment1:f0 - •C₄H₉ Fragment3 [M - C₃H₆]⁺ [C₉H₁₀O]⁺˙ m/z = 134 MolIon:f1->Fragment3:f0 - C₃H₆ (McLafferty) Fragment2 Tropylium Ion [C₇H₇]⁺ m/z = 91 Fragment1:f1->Fragment2:f0 - CO

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Methylvalerophenone. The information herein is intended to support researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development in the structural elucidation and characterization of this and structurally related aromatic ketones.

Introduction

This compound, also known as 1-(4-methylphenyl)pentan-1-one, is an aromatic ketone. Understanding its molecular structure is crucial for predicting its chemical behavior, reactivity, and potential applications. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within a molecule. This guide presents a detailed interpretation of the 1H NMR spectrum of this compound, including predicted chemical shifts, multiplicities, coupling constants, and integration values.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These values were generated using computational prediction tools and are supplemented by comparative analysis with experimental data from structurally analogous compounds.

Proton Assignment (See Figure 1) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a0.92Triplet (t)7.33H
H-b1.37Sextet7.42H
H-c1.65Quintet7.52H
H-d2.91Triplet (t)7.52H
H-e7.82Doublet (d)8.32H
H-f7.27Doublet (d)8.12H
H-g2.41Singlet (s)-3H

Note: Predicted data provides a strong foundational understanding. Actual experimental values may vary slightly depending on solvent, concentration, and instrument field strength.

Structural and Logical Visualizations

Visual representations are essential for correlating spectral data with molecular structure and understanding the analytical workflow.

Caption: Molecular structure of this compound with proton assignments.

G Figure 2: Workflow for 1H NMR Spectrum Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Shimming, Tuning, Locking) A->B C Data Acquisition (Pulsing and FID Collection) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectrum Interpretation D->E F Chemical Shift Analysis (Identify Proton Environments) E->F G Integration Analysis (Determine Proton Ratios) E->G H Multiplicity Analysis (Determine Neighboring Protons) E->H I Coupling Constant Analysis (Confirm Proton Connectivity) E->I J Structure Elucidation F->J G->J H->J I->J

Caption: A logical workflow for acquiring and analyzing a 1H NMR spectrum.

Experimental Protocol for 1H NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 1H NMR spectrum of a liquid aromatic compound such as this compound.

4.1. Sample Preparation

  • Analyte: Ensure the this compound sample is pure. If necessary, purify by a suitable method such as distillation or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

4.2. Instrument and Acquisition Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking: Place the NMR tube in the spectrometer and lock the field onto the deuterium signal of the solvent.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, aiming for sharp and symmetrical solvent and TMS peaks.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1D 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the precise chemical shift of each peak and multiplet.

Conclusion

This technical guide provides a thorough analysis of the 1H NMR spectrum of this compound, offering valuable data and protocols for researchers in the chemical and pharmaceutical sciences. The combination of predicted spectral data, clear visualizations of the molecular structure and analytical workflow, and a detailed experimental methodology serves as a robust resource for the characterization of this and similar compounds. Accurate interpretation of 1H NMR spectra is fundamental to confirming molecular structures and ensuring the purity and identity of synthesized compounds.

Physical properties of 1-(4-methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-(4-methylphenyl)pentan-1-one

Introduction

1-(4-methylphenyl)pentan-1-one, also known by synonyms such as 4'-methylvalerophenone and 1-(p-tolyl)pentan-1-one, is an aromatic ketone.[1][2][3] Its chemical structure consists of a pentanoyl group attached to a toluene ring at the para-position. This compound serves as an intermediate in various organic syntheses, particularly in the development of fragrances, flavors, and specialized organic molecules for the pharmaceutical and agrochemical industries.[4] Its physical characteristics are fundamental to its application, handling, and storage in a research and development setting. This guide provides a comprehensive overview of its key physical properties, supported by available data.

Chemical Identification

  • IUPAC Name: 1-(4-methylphenyl)pentan-1-one[3]

  • CAS Number: 1671-77-8[1][5]

  • Molecular Formula: C₁₂H₁₆O[1][4][6]

  • Molecular Weight: 176.26 g/mol [4]

  • InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N[1]

  • SMILES: CCCCC(=O)C1=CC=C(C=C1)C[1][3]

Quantitative Physical Properties

The physical properties of 1-(4-methylphenyl)pentan-1-one have been reported across various sources. The data, including experimentally determined and predicted values, are summarized in the table below for clarity and comparison.

PropertyValueUnitSource / Notes
Appearance Colorless to Light Yellow Liquid or Solid-[2][4]
Melting Point 17°C[5]
-2°C[7]
Boiling Point 261°Cat 760 mmHg[5]
266.7 ± 9.0°Cat 760 mmHg[1][4]
Density 0.943 ± 0.06g/cm³Predicted[5]
0.9 ± 0.1g/cm³[1]
Flash Point 121.8 ± 8.8°C[1]
Refractive Index 1.501-[1]
Vapor Pressure 0.0 ± 0.5mmHgat 25°C[1]
Water Solubility log₁₀WS: -3.86mol/LCrippen Calculated Property[8]
Octanol/Water Partition Coefficient logP: 3.368-Crippen Calculated Property[8]
logP: 3.72-[1]

Note: Discrepancies in values, such as for the melting point, may arise from different experimental conditions, sample purity, or measurement techniques.

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the determination of every physical property of 1-(4-methylphenyl)pentan-1-one are not extensively documented in publicly available literature, the values presented are typically determined using standard analytical chemistry techniques. Below is a general description of the methodologies commonly employed for these measurements.

1. Melting Point Determination: The melting point is typically determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC).

  • Methodology: A small, purified sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is recorded. For a substance like 1-(4-methylphenyl)pentan-1-one, which can be a solid at room temperature, this is a critical measurement.[5] The reported value of 17°C suggests it can exist as either a liquid or solid depending on ambient conditions.[5]

2. Boiling Point Determination: The boiling point is measured by distillation at a specific pressure, typically atmospheric pressure (760 mmHg).

  • Methodology: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils, is recorded as the boiling point. The values are often reported with the pressure at which they were measured, as boiling point is pressure-dependent.[1][4]

3. Density Measurement: Density is commonly measured using a pycnometer or a digital density meter.

  • Methodology: A pycnometer (a flask with a specific, known volume) is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer at a specific temperature.

4. Solubility and Partition Coefficient (logP): Water solubility is often determined by methods that measure the concentration of the compound in a saturated aqueous solution. The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity.

  • Methodology: For logP, a common method is the "shake-flask" technique. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two immiscible layers. The concentration of the compound in each layer is then measured (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The reported solubility and logP values for this compound are primarily from computational predictions.[8]

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like 1-(4-methylphenyl)pentan-1-one.

G cluster_0 Phase 1: Sample Preparation & Purity Analysis cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Analysis & Reporting synthesis Synthesis of 1-(4-methylphenyl)pentan-1-one purification Purification (e.g., Distillation, Chromatography) synthesis->purification purity_analysis Purity Assessment (GC-MS, NMR) purification->purity_analysis mp Melting Point (DSC) purity_analysis->mp bp Boiling Point (Distillation) purity_analysis->bp density Density (Pycnometry) purity_analysis->density solubility Solubility & logP (Shake-Flask) purity_analysis->solubility data_comp Data Compilation & Comparison mp->data_comp bp->data_comp density->data_comp solubility->data_comp report Technical Guide Generation data_comp->report

Caption: Workflow for Physical Property Characterization.

Conclusion

1-(4-methylphenyl)pentan-1-one is a compound with well-characterized, though sometimes varied, physical properties. It is typically a liquid or low-melting solid at room temperature, with a high boiling point and limited solubility in water.[2][4][5] The data presented in this guide are essential for professionals in drug development and chemical research, providing the necessary parameters for safe handling, experimental design, and process optimization. While computational predictions are useful, experimentally verified data using standardized protocols remain the gold standard for accurate characterization.

References

Solubility of 4'-Methylvalerophenone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4'-Methylvalerophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an aromatic ketone utilized as an intermediate in organic synthesis.[1] While specific quantitative solubility data is not extensively available in public literature, this document outlines the qualitative solubility, presents a framework for experimental determination, and discusses thermodynamic modeling for solubility prediction.

Qualitative Solubility Assessment

This compound is a colorless to pale yellow liquid.[1] General observations from chemical literature indicate that it is poorly soluble in water.[1] However, it is readily soluble in a range of common organic solvents.

Known Solvents:

  • Ethanol[1]

  • Diethyl ether[1]

  • Chloroform[1][2][3]

  • Dichloromethane[2][3]

  • Methanol[2][3]

The principle of "like dissolves like" suggests that its solubility will be higher in solvents with similar polarity. As an aromatic ketone, it is expected to be miscible with many common non-polar and polar aprotic solvents.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data for the solubility of this compound in various organic solvents. For research and development purposes, experimental determination of these values is necessary. The following table is presented as a template for researchers to populate with experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

Solvent Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L) Method of Determination
Methanol 25 Data to be determined Data to be determined Gravimetric/Spectroscopic
Ethanol 25 Data to be determined Data to be determined Gravimetric/Spectroscopic
Isopropanol 25 Data to be determined Data to be determined Gravimetric/Spectroscopic
Acetone 25 Data to be determined Data to be determined Gravimetric/Spectroscopic
Toluene 25 Data to be determined Data to be determined Gravimetric/Spectroscopic
Ethyl Acetate 25 Data to be determined Data to be determined Gravimetric/Spectroscopic

| Hexane | 25 | Data to be determined | Data to be determined | Gravimetric/Spectroscopic |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on standard laboratory procedures for creating saturated solutions.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringe filters (chemically resistant, e.g., PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.

  • Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the set temperature for several hours to let the undissolved solute settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

  • Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Calculation: Once the solvent is fully evaporated, weigh the vial containing the solute residue. The difference in mass gives the mass of the dissolved this compound. The solubility can then be calculated in g/100 mL or other desired units.

Logical Workflow for Solubility Analysis

The process of determining and understanding the solubility of a compound like this compound involves both experimental work and theoretical modeling. The following diagram illustrates this logical workflow.

Solubility_Workflow cluster_start Initiation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination cluster_modeling Theoretical Analysis cluster_application Application Start Define Compound and Solvents of Interest (this compound) Qualitative Preliminary Miscibility Tests ('Like Dissolves Like') Start->Qualitative Experimental Experimental Solubility Measurement (e.g., Gravimetric, HPLC, DSC) Qualitative->Experimental If quantitative data is needed Data Quantitative Solubility Data (g/100mL, mol/L) Experimental->Data Modeling Thermodynamic Modeling (e.g., NRTL, UNIFAC) Data->Modeling For model validation Application Process Design & Optimization (Crystallization, Reaction) Data->Application Prediction Predict Solubility in Other Systems Modeling->Prediction Prediction->Application

Caption: Logical workflow for solubility determination and application.

Thermodynamic Modeling of Solid-Liquid Equilibrium

For a more in-depth understanding and prediction of solubility, thermodynamic models are employed. These models are crucial for process design, optimization, and reducing the need for extensive experimental work.[4]

Commonly used activity coefficient models for solid-liquid equilibrium (SLE) include:

  • NRTL (Non-Random Two-Liquid) Model: This is a local composition model widely used in chemical engineering for phase equilibria calculations.[5]

  • UNIFAC (Universal Functional Activity Coefficient) Model: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the molecules.[5]

The general equation for solid-liquid equilibrium is:

ln(xᵢγᵢ) = (ΔHfus / R) * (1/Tfus - 1/T)

where:

  • xᵢ is the mole fraction solubility of the solute

  • γᵢ is the activity coefficient of the solute in the liquid phase

  • ΔHfus is the enthalpy of fusion of the solute

  • Tfus is the melting point of the solute

  • R is the ideal gas constant

  • T is the absolute temperature

The melting point of this compound is approximately 17 °C.[2][3] The activity coefficient (γᵢ), which accounts for the non-ideal behavior of the solution, can be calculated using models like NRTL or UNIFAC. These models are essential tools for predicting solubility in various solvents and at different temperatures.[6]

References

Chemical Identification and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for N-Nitroso-N-methylurea (CAS 684-93-5)

Disclaimer: The initial request specified CAS 1671-77-8. However, comprehensive safety data and research overwhelmingly associate the requested in-depth information with N-Nitroso-N-methylurea (NMU), which corresponds to CAS 684-93-5 . CAS 1671-77-8 is identified as 1-(p-tolyl)pentan-1-one, a different chemical entity with significantly less available safety and experimental data. This guide focuses on N-Nitroso-N-methylurea (CAS 684-93-5) to meet the detailed requirements of the prompt for researchers, scientists, and drug development professionals.

N-Nitroso-N-methylurea (NMU) is a potent alkylating agent widely used in experimental research as a carcinogen, mutagen, and teratogen.[1][2] It is crucial for laboratory personnel to be thoroughly familiar with its properties and safety protocols.

Table 1: Chemical and Physical Properties of N-Nitroso-N-methylurea

PropertyValueSource
CAS Number 684-93-5[3]
Molecular Formula C2H5N3O2[4][5]
Molecular Weight 103.08 g/mol [4][6]
Appearance Pale yellow crystals or light yellow moist powder[6][7]
Melting Point 124 °C (decomposes)[5]
Boiling Point 188.3°C at 760 mmHg[5]
Density 1.58 g/cm³[5]
Solubility Soluble in water (<0.1 g/100 mL at 18°C)[5][7]
Vapor Pressure 0.605 mmHg at 25°C[5]
Flash Point 67.7°C[5]
Stability Sensitive to humidity and light.[6] Can decompose explosively at room temperature.[5] Should be stored under refrigeration.[6][7] Decomposes in alkaline solutions to produce diazomethane.[6]

Hazard Identification and Classification

NMU is classified as a highly hazardous substance. It is a known carcinogen, mutagen, and teratogen.[1][6] The Environmental Protection Agency (EPA) has classified N-nitroso-n-methylurea as a Group B2, probable human carcinogen.[8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Solids1, 2H228: Flammable solid
Acute Toxicity, Oral3H301: Toxic if swallowed
Carcinogenicity1A, 1BH350: May cause cancer
Reproductive Toxicity1A, 1BH360: May damage fertility or the unborn child

Source:[3]

Primary Routes of Exposure: Ingestion, inhalation, and skin contact.[9]

Health Effects:

  • Acute: Contact can irritate the skin and eyes.[7] High exposure may lead to headache, nausea, and vomiting.[7] It can also cause skin allergies, and subsequent low exposure can trigger itching and a rash.[7]

  • Chronic: NMU is a potent carcinogen and may damage the liver.[7] It has been shown to cause cancer of the nervous system, stomach, and skin in animal studies.[7] It is also considered a teratogen, having demonstrated such effects in animal studies.[1][7]

Experimental Protocols and Handling

Due to its hazardous nature, strict protocols must be followed when handling NMU.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when working with NMU.

PPE_Workflow cluster_ppe Mandatory Personal Protective Equipment lab_attire Appropriate Lab Attire gloves Chemically Resistant Gloves (Double Nitrile Recommended) lab_attire->gloves lab_coat Lab Coat gloves->lab_coat eye_protection Eye Protection (Chemical Safety Goggles) lab_coat->eye_protection respirator Respirator eye_protection->respirator end Proceed with Experiment respirator->end start Before Handling NMU start->lab_attire

Caption: Required PPE workflow before handling NMU.

Preparation of NMU Solutions
  • Containment: All preparations must be conducted inside a certified chemical fume hood.[10]

  • Work Surface: The work area should be covered with an absorbent pad, taped down to prevent movement.[10]

  • Aerosol Prevention: Care must be taken to avoid the generation of aerosols during preparation.[10]

  • Hand Washing: Always wash hands thoroughly after removing gloves following any handling of NMU.[10]

Spill and Emergency Procedures

In case of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

Spill_Response cluster_liquid_spill Liquid Spill cluster_solid_spill Solid Spill spill NMU Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ppe Don appropriate PPE evacuate->ppe ignite Remove all ignition sources ppe->ignite contain Contain the spill ignite->contain cleanup Clean up spill contain->cleanup decontaminate Decontaminate the area cleanup->decontaminate absorb Wipe with absorbent pads cleanup->absorb dampen Dampen with 5% acetic acid cleanup->dampen dispose Dispose of waste as hazardous decontaminate->dispose report Report the incident dispose->report collect Collect material in sealed containers dampen->collect

Caption: Emergency workflow for NMU spills.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR but avoid mouth-to-mouth resuscitation.[3][4]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Ensure adequate flushing by separating eyelids. Seek immediate medical attention.[3][4]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[4][6]

Inactivation and Waste Disposal

All materials contaminated with NMU must be decontaminated or disposed of as hazardous waste.[10]

Inactivation Protocol:

  • Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide.[10]

  • Submerge or saturate all contaminated materials in this solution within a chemical fume hood.[10]

  • Allow materials to soak for 24 hours.[10]

  • After 24 hours, the solution can be poured down the drain with copious amounts of water.[10]

  • Any remaining solid waste (e.g., absorbent pads) must be bagged and disposed of as hazardous waste.[10]

Toxicological Information and Biological Pathways

NMU is a direct-acting alkylating agent. Its toxicity stems from its ability to transfer its methyl group to nucleobases in DNA, which can lead to mutations and the initiation of cancer.[1][2][6]

NMU_Mechanism NMU N-Nitroso-N-methylurea (NMU) Decomposition Spontaneous Decomposition (pH dependent) NMU->Decomposition in vivo/in vitro Reactive_Species Reactive Species: Methyldiazonium ion (Me-N2+) Cyanate (NCO-) Decomposition->Reactive_Species DNA Cellular DNA Reactive_Species->DNA attacks Alkylation Alkylation of Nucleobases (e.g., guanine at N7) DNA->Alkylation Mutation DNA Adducts & Mutations (AT:GC transitions) Alkylation->Mutation Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Simplified mechanism of NMU-induced carcinogenesis.

The alkylation of nucleic acids by NMU has been observed in various tissues, including the brain, lungs, kidneys, and liver, across multiple species.[6] This widespread activity underscores its potency as a systemic carcinogen. Animal studies have reported the induction of tumors in the brain, spinal cord, nerves, stomach, pancreas, and kidneys following oral exposure to NMU.[8][11]

Storage and Stability

Proper storage is critical to prevent decomposition and potential explosion.

  • Temperature: Recommended storage is under refrigeration at -20°C.[4]

  • Conditions: Keep the container tightly sealed in a cool, well-ventilated area.[4]

  • Protection: Protect from direct sunlight, sources of ignition, and humidity.[4][6]

  • Incompatibilities: NMU is incompatible with strong acids, strong bases, water, and nucleophilic reagents.[12][13] It can react explosively with a 40% potassium hydroxide solution.[7]

This technical guide provides a summary of the critical safety and handling information for N-Nitroso-N-methylurea. All personnel intending to work with this compound must consult the full Safety Data Sheet from their supplier and receive specific training on its handling and emergency procedures.

References

An In-depth Technical Guide to the Reaction Mechanism of 4'-Methylvalerophenone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-methylvalerophenone, a valuable aromatic ketone intermediate in organic synthesis. The primary focus is on its formation via the Friedel-Crafts acylation of toluene with valeryl chloride. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents quantitative data from analogous reactions to serve as a reference for reaction optimization. Furthermore, this guide includes detailed visualizations of the reaction mechanism and experimental workflow to facilitate a deeper understanding and practical application of this important transformation.

Introduction

This compound, also known as 1-(p-tolyl)pentan-1-one, is an organic compound with the chemical formula C₁₂H₁₆O.[1] It belongs to the class of aromatic ketones and serves as a significant building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients (APIs). The introduction of the valerophenone moiety to a methylated aromatic ring provides a scaffold that can be further functionalized, making it a compound of interest for medicinal chemists and drug development professionals.

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic substrate, in this case, toluene, with an acylating agent, valeryl chloride, in the presence of a Lewis acid catalyst.

Reaction Mechanism: Friedel-Crafts Acylation

The formation of this compound from toluene and valeryl chloride proceeds via a well-established electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

The mechanism can be described in three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, reacts with valeryl chloride to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.

  • Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of the Aromatic Ring: A weak base, typically [AlCl₄]⁻, abstracts a proton from the carbon atom of the sigma complex that is bonded to the acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

Due to the electron-donating nature of the methyl group on the toluene ring, the electrophilic attack is directed to the ortho and para positions. However, due to steric hindrance, the para substituted product, this compound, is the major product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents and Glassware setup Assemble Reaction Apparatus prep_reagents->setup cool Cool AlCl₃/DCM Suspension to 0-5 °C setup->cool add_acyl Dropwise Addition of Valeryl Chloride Solution cool->add_acyl add_toluene Dropwise Addition of Toluene Solution add_acyl->add_toluene react Stir at Room Temperature add_toluene->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify

References

The Evolving Landscape of 4'-Methylvalerophenone Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylvalerophenone and its derivatives, a class of synthetic compounds, have garnered significant attention within the scientific community, primarily for their potent neuropharmacological effects. Structurally related to cathinone, the active alkaloid in the khat plant, these compounds, particularly the α-pyrrolidinophenone series, have been extensively investigated as monoamine transporter inhibitors. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their neuropharmacology and emerging evidence of their cytotoxic potential. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug discovery.

Neuropharmacological Activities: Potent Monoamine Transporter Inhibition

The primary and most well-documented biological activity of this compound derivatives is their potent inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Their activity at the serotonin transporter (SERT) is generally significantly lower. This selective inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the brain, underlying their stimulant effects.

Quantitative Data on Monoamine Transporter Inhibition

The following table summarizes the in vitro inhibitory potencies (IC50 values) of various this compound derivatives and related compounds on human monoamine transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference(s)
Pyrovalerone17.549.3>10,000[1]
3,4-Methylenedioxypyrovalerone (MDPV)4.1263,349[2]
α-Pyrrolidinopentiophenone (α-PVP)4020>10,000[3]
4'-Methyl-α-pyrrolidinohexanophenone (MPHP)12.846.1>10,000[1]
α-Pyrrolidinohexanophenone (α-PHP)2040>10,000[3]

Table 1: In vitro inhibitory potencies of selected this compound derivatives and related compounds on human monoamine transporters.

Signaling Pathway of Dopamine Transporter Inhibition

The primary mechanism of action of these compounds at the cellular level is the blockade of dopamine reuptake. The following diagram illustrates this process.

Mechanism of Dopamine Transporter Inhibition.

Cytotoxic Activities

Emerging research has begun to explore the cytotoxic effects of this compound derivatives, suggesting potential for anticancer research, but also highlighting their cellular toxicity. Studies have demonstrated that these compounds can induce cell death in various human cell lines.

Quantitative Data on Cytotoxicity

The following table presents the cytotoxic potencies (LC50 values) of several pyrovalerone derivatives against different human cell lines.

CompoundCell LineLC50 (µM)Exposure TimeReference(s)
PyrovaleroneSH-SY5Y (neuroblastoma)>100048h[4]
Hep G2 (hepatocellular carcinoma)>100048h[4]
RPMI 2650 (nasal septum carcinoma)>100048h[4]
3,4-Methylenedioxypyrovalerone (MDPV)SH-SY5Y>100048h[4]
Hep G2>100048h[4]
RPMI 2650>100048h[4]
3,4-Catechol-PV (MDPV metabolite)Undifferentiated SH-SY5Y553.948h[5]
Differentiated SH-SY5Y95148h[5]
α-Pyrrolidinovalerothiophenone (α-PVT)SH-SY5Y~20048h[4]
Hep G2~30048h[4]
RPMI 2650~40048h[4]
α-Pyrrolidinooctanophenone (PV9)SH-SY5Y~10048h[4]
Hep G2~20048h[4]
RPMI 2650~30048h[4]
α-Pyrrolidinopentiophenone (α-PVP)TK6 (lymphoblastoid)>10026h[3]
α-Pyrrolidinohexanophenone (α-PHP)TK6>10026h[3]

Table 2: Cytotoxic potencies of selected pyrovalerone derivatives.

Hypothetical Signaling Pathway for Cytotoxicity

The cytotoxic effects of some synthetic cathinones are thought to be mediated through the induction of mitochondrial dysfunction and subsequent activation of apoptotic pathways.

derivative This compound Derivative mitochondria Mitochondria derivative->mitochondria Induces Dysfunction ros Reactive Oxygen Species (ROS) mitochondria->ros Increased Production caspase Caspase Activation ros->caspase Activation apoptosis Apoptosis (Cell Death) caspase->apoptosis Execution

Hypothetical Cytotoxicity Signaling Pathway.

Potential Anti-inflammatory and Antimicrobial Activities

The investigation into the anti-inflammatory and antimicrobial properties of this compound derivatives is still in its nascent stages. While direct evidence is limited, the known mechanisms of action of related compounds suggest potential avenues for future research.

Anti-inflammatory Effects

Monoamine reuptake inhibitors have been shown to possess anti-inflammatory properties, primarily through the modulation of cytokine production in the central nervous system.[6][7] By increasing synaptic concentrations of norepinephrine and dopamine, these compounds may influence signaling pathways that regulate neuroinflammation. This suggests that this compound derivatives could have indirect anti-inflammatory effects, a hypothesis that warrants further investigation.

Antimicrobial Properties

Some studies have suggested that synthetic cathinones, as a broad class, may possess antimicrobial properties.[8][9] However, to date, there is a scarcity of published data demonstrating and quantifying the direct antibacterial or antifungal activity of this compound and its close analogs against specific microbial strains. This represents a significant knowledge gap and a potential area for future drug discovery efforts.

Experimental Protocols

Monoamine Transporter Uptake Assay

This assay is fundamental to characterizing the neuropharmacological profile of this compound derivatives.

Objective: To determine the in vitro potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.

General Procedure:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters are cultured under standard conditions.

  • Assay Preparation: Cells are harvested and resuspended in a physiological buffer.

  • Compound Incubation: The cell suspension is incubated with various concentrations of the test compound (e.g., a this compound derivative).

  • Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters to separate the cells from the assay medium.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated from concentration-response curves.

start Start culture Culture HEK293 cells expressing hDAT, hNET, or hSERT start->culture prepare Prepare cell suspension in physiological buffer culture->prepare incubate Incubate cells with 4'-MVP derivative prepare->incubate add_radioligand Add radiolabeled neurotransmitter incubate->add_radioligand terminate Terminate uptake by rapid filtration add_radioligand->terminate quantify Quantify radioactivity (scintillation counting) terminate->quantify analyze Calculate IC50 values quantify->analyze end End analyze->end

Workflow for Monoamine Transporter Uptake Assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (LC50).

General Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., SH-SY5Y, Hep G2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The LC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Objective: To find the lowest concentration of a compound that inhibits the visible growth of a microorganism.

General Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The biological activities of this compound derivatives are predominantly characterized by their potent and selective inhibition of dopamine and norepinephrine transporters. This neuropharmacological profile underpins their stimulant effects and has made them a subject of intense research in the context of both therapeutic potential and abuse liability. Emerging evidence also points towards a cytotoxic potential of these compounds, opening new avenues for investigation in oncology, while also raising concerns about their cellular toxicity.

Significant research gaps remain, particularly concerning the anti-inflammatory and antimicrobial activities of this chemical class. Future studies should aim to:

  • Systematically screen this compound derivatives against a broad range of cancer cell lines to better define their cytotoxic profile and potential as anticancer leads.

  • Investigate the direct antimicrobial effects of these compounds against a panel of clinically relevant bacteria and fungi to explore their potential as novel anti-infective agents.

  • Elucidate the specific signaling pathways involved in both the cytotoxic and potential anti-inflammatory effects of these derivatives.

A deeper understanding of the diverse biological activities of this compound derivatives will be crucial for both mitigating the public health risks associated with their illicit use and potentially harnessing their unique pharmacological properties for therapeutic development.

References

An In-depth Technical Guide to p-Methylvalerophenone: Discovery, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methylvalerophenone, also known as 4'-methylvalerophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor to psychoactive substances such as pyrovalerone. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, physicochemical properties, and its role in drug development, particularly in the context of norepinephrine-dopamine reuptake inhibitors (NDRIs).

Introduction and Historical Context

While the precise date of the first synthesis of p-methylvalerophenone is not extensively documented in readily available literature, its existence and use as a chemical intermediate can be inferred from the historical development of its derivatives. The synthesis of pyrovalerone, a psychoactive stimulant, was first reported by Heffe in 1964, indicating that its precursor, p-methylvalerophenone, was accessible to chemists at that time.[1] Valerophenone and its derivatives are utilized in various fields, including as tools in photochemical studies and as inhibitors of enzymes like carbonyl reductase.[2] p-Methylvalerophenone, with the chemical formula C12H16O, is a colorless liquid soluble in organic solvents and is recognized for its role as a building block in the synthesis of more complex molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of p-methylvalerophenone is presented in the table below, compiled from various chemical databases.

PropertyValueReferences
Molecular Formula C₁₂H₁₆O[3][4]
Molecular Weight 176.25 g/mol [3][4]
CAS Number 1671-77-8[3][4]
Appearance Colorless to pale yellow liquid[3][5]
Boiling Point 261 °C[2]
Melting Point 17 °C[2]
Density ~0.943 g/cm³[2]
Solubility Soluble in organic solvents like ethanol and acetone; insoluble in water.[3]
IUPAC Name 1-(4-methylphenyl)pentan-1-one[4]
Synonyms This compound, p-Tolyl butyl ketone[4]

Synthesis of p-Methylvalerophenone

The most common and industrially significant method for the synthesis of p-methylvalerophenone is the Friedel-Crafts acylation of toluene with valeryl chloride. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly reactive acylium ion that then acylates the toluene ring. Due to the ortho-, para-directing effect of the methyl group on the toluene ring, the primary product is the para-substituted isomer, p-methylvalerophenone, with smaller amounts of the ortho-isomer being formed.

General Reaction Scheme

G toluene Toluene intermediate Acylium Ion Intermediate toluene->intermediate + valeryl_chloride Valeryl Chloride valeryl_chloride->intermediate + AlCl3 AlCl₃ (catalyst) product p-Methylvalerophenone intermediate->product Reaction HCl HCl product->HCl

Caption: Friedel-Crafts Acylation for p-Methylvalerophenone Synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of p-methylvalerophenone based on established Friedel-Crafts acylation methods.[6][7][8][9][10][11]

Materials:

  • Toluene (dried)

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.

  • Catalyst Suspension: Add anhydrous aluminum chloride (1.1 equivalents) to the round-bottom flask, followed by anhydrous dichloromethane to create a suspension.

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Acyl Chloride Addition: Dissolve valeryl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Toluene Addition: After the addition of valeryl chloride is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure p-methylvalerophenone.

Role in Drug Development and Signaling Pathways

p-Methylvalerophenone is a key precursor in the synthesis of a class of psychoactive compounds known as synthetic cathinones, with pyrovalerone being a prominent example.[12][13] These compounds are recognized for their activity as norepinephrine-dopamine reuptake inhibitors (NDRIs).[13][14]

Mechanism of Action of NDRIs

NDRIs function by binding to and blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT) in the presynaptic neuron. This inhibition prevents the reuptake of norepinephrine and dopamine from the synaptic cleft, leading to an increase in their extracellular concentrations and enhanced neurotransmission.[14][15] This dual action on both norepinephrine and dopamine pathways is believed to contribute to the stimulant and mood-altering effects of these drugs.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (NE, DA) NE Norepinephrine vesicle->NE Release DA Dopamine vesicle->DA Release NET NET DAT DAT NE->NET Reuptake receptors Receptors NE->receptors DA->DAT Reuptake DA->receptors NDRI NDRI (e.g., Pyrovalerone) NDRI->NET Blocks NDRI->DAT Blocks

Caption: Mechanism of Action of Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs).

Synthesis of Pyrovalerone from p-Methylvalerophenone

The conversion of p-methylvalerophenone to pyrovalerone typically involves an α-bromination followed by nucleophilic substitution with pyrrolidine.[1]

G p_methylvalerophenone p-Methylvalerophenone alpha_bromo α-Bromo-p-methylvalerophenone p_methylvalerophenone->alpha_bromo α-Bromination pyrovalerone Pyrovalerone alpha_bromo->pyrovalerone + Pyrrolidine (Nucleophilic Substitution) pyrrolidine Pyrrolidine

Caption: Synthetic Pathway from p-Methylvalerophenone to Pyrovalerone.

Conclusion

p-Methylvalerophenone is a significant chemical entity with a history intertwined with the development of psychoactive pharmaceuticals. Its synthesis via Friedel-Crafts acylation is a classic and effective method. For researchers in medicinal chemistry and drug development, understanding the synthesis and properties of p-methylvalerophenone is crucial for the exploration of novel NDRIs and other centrally acting agents. The continued study of this compound and its derivatives may lead to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.

References

Theoretical and Spectroscopic Analysis of 4'-Methylvalerophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for characterizing the molecular structure of 4'-Methylvalerophenone. It serves as a framework for researchers engaged in the structural elucidation of similar alkyl aryl ketones, which are prevalent motifs in medicinal chemistry and materials science. This document outlines the protocols for computational modeling using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, alongside experimental spectroscopic techniques including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data from these hypothetical studies are presented in standardized tabular formats for clarity and comparative analysis. Furthermore, workflows for both computational and experimental analyses are visualized using Graphviz diagrams to illustrate the logical progression of a structural investigation.

Introduction

This compound (C₁₂H₁₆O) is an aromatic ketone that, like other valerophenone derivatives, serves as a valuable model compound in the study of photochemical processes and as a potential building block in organic synthesis.[1] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Computational chemistry provides powerful tools for investigating molecular structures and properties at the atomic level.[2] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are instrumental in predicting optimized geometries, vibrational frequencies, and NMR chemical shifts, offering a detailed theoretical counterpart to experimental data.[3] Spectroscopic techniques, in turn, provide empirical validation of the theoretical models. FT-IR spectroscopy probes the vibrational modes of functional groups, NMR spectroscopy elucidates the chemical environment of atomic nuclei, and UV-Vis spectroscopy reveals electronic transitions within the molecule.

This guide presents a hypothetical, yet plausible, comprehensive study of this compound, detailing both the theoretical and experimental approaches to its structural analysis.

Theoretical Studies: Computational Modeling

Theoretical studies are essential for determining the most stable conformation and for predicting the spectroscopic properties of this compound.

Computational Workflow

The logical flow of the computational analysis is depicted below, starting from the initial structure generation to the final data analysis.

Computational_Workflow cluster_setup 1. Initial Setup cluster_optimization 2. Geometry Optimization cluster_analysis 3. Property Calculations cluster_output 4. Data Analysis A Input Structure Generation (this compound) B DFT Calculation (B3LYP/6-311++G(d,p)) A->B Select Method C Hartree-Fock Calculation (HF/6-311++G(d,p)) A->C Select Method D Optimized Molecular Geometry (Bond Lengths, Angles, Dihedrals) B->D C->D E Vibrational Frequency Analysis D->E Use Optimized Geometry F NMR Chemical Shift Calculation (GIAO Method) D->F Use Optimized Geometry G Electronic Spectra Simulation (TD-DFT) D->G Use Optimized Geometry H Theoretical FT-IR Spectrum E->H I Theoretical NMR Spectra (¹H and ¹³C) F->I J Theoretical UV-Vis Spectrum G->J K Comparison with Experimental Data H->K I->K J->K

Figure 1: Workflow for theoretical molecular modeling.
Experimental Protocols: Computational Methods

2.2.1. Geometry Optimization

  • Objective: To find the lowest energy conformation of the this compound molecule.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Protocol:

    • The initial 3D structure of this compound is constructed using a molecular editor.

    • Two separate calculations are performed for geometry optimization:

      • DFT: Using the B3LYP functional with the 6-311++G(d,p) basis set.

      • Hartree-Fock: Using the HF method with the 6-311++G(d,p) basis set.

    • The optimization is performed without symmetry constraints, allowing all bond lengths, angles, and dihedral angles to relax to their energetic minimum.

    • A vibrational frequency analysis is subsequently performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies).

2.2.2. Vibrational Frequency Analysis

  • Objective: To calculate the harmonic vibrational frequencies corresponding to the fundamental modes of vibration.

  • Protocol:

    • Using the optimized geometries from both DFT and HF methods, a frequency calculation is performed at the same level of theory.

    • The calculated harmonic frequencies are known to be systematically higher than experimental values. Therefore, they are scaled by a standard factor (e.g., ~0.96 for B3LYP and ~0.90 for HF) to facilitate comparison with experimental FT-IR data.

2.2.3. NMR Chemical Shift Calculation

  • Objective: To predict the ¹H and ¹³C NMR chemical shifts.

  • Protocol:

    • The Gauge-Independent Atomic Orbital (GIAO) method is applied to the optimized structures.

    • Calculations are performed at the B3LYP/6-311++G(d,p) level of theory.

    • The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding value of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ = σ(TMS) - σ(sample).

2.2.4. Electronic Spectra Simulation

  • Objective: To simulate the UV-Vis absorption spectrum by calculating electronic transition energies.

  • Protocol:

    • Time-Dependent DFT (TD-DFT) calculations are performed on the B3LYP optimized geometry.

    • The calculation is typically run to solve for the first 20-30 singlet excited states.

    • The resulting excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum.

Data Presentation: Theoretical Results

The following tables summarize the hypothetical quantitative data obtained from the DFT (B3LYP/6-311++G(d,p)) and Hartree-Fock (HF/6-311++G(d,p)) calculations.

Table 1: Optimized Geometric Parameters (Selected)

Parameter Bond/Angle DFT (B3LYP) HF
Bond Length (Å) C=O 1.225 1.201
C-C (carbonyl-phenyl) 1.485 1.492
C-C (phenyl avg.) 1.395 1.388
C-C (alkyl chain) 1.530-1.540 1.535-1.545
C-H (phenyl avg.) 1.085 1.075
C-H (alkyl avg.) 1.095 1.088
Bond Angle (°) C-C-O (carbonyl) 121.5 122.0
Phenyl-C-C (carbonyl) 119.8 119.5
C-C-C (phenyl avg.) 120.0 120.0
C-C-C (alkyl chain) 112.5 112.8

| Dihedral Angle (°) | Phenyl-C(carbonyl)-C-C | -25.8 | -26.5 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational Mode DFT (Scaled, cm⁻¹) HF (Scaled, cm⁻¹) Expected Range (cm⁻¹)
C=O Stretch 1685 1705 1680-1700
Aromatic C=C Stretch 1605, 1580 1610, 1585 1600-1580
Alkyl C-H Stretch 2960, 2875 2965, 2880 3000-2850
Aromatic C-H Stretch 3050 3065 3100-3000

| C-N-C Bend | N/A | N/A | N/A |

Table 3: Calculated NMR Chemical Shifts (Selected Nuclei)

Nucleus Atom Position Calculated δ (ppm) Expected δ (ppm)
¹³C NMR C=O 199.8 >190
C-ipso (phenyl) 135.2 130-140
C-ortho (phenyl) 129.5 128-130
C-meta (phenyl) 128.8 128-130
C-para (with CH₃) 143.5 140-145
CH₃ (on phenyl) 21.5 20-22
¹H NMR H-ortho (phenyl) 7.85 7.7-8.0
H-meta (phenyl) 7.25 7.2-7.4
H (α to C=O) 2.90 2.8-3.0

| | CH₃ (on phenyl) | 2.40 | 2.3-2.5 |

Experimental Spectroscopic Analysis

Experimental analysis provides the necessary empirical data to validate the theoretical models and confirm the molecular structure of this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Measurement cluster_interpretation 3. Data Interpretation cluster_validation 4. Validation A Synthesized/Purified This compound B FT-IR Spectroscopy (Neat Film / KBr Pellet) A->B C NMR Spectroscopy (¹H, ¹³C in CDCl₃) A->C D UV-Vis Spectroscopy (Solution in Ethanol) A->D E Identify Functional Groups (Vibrational Modes) B->E F Assign Proton and Carbon Signals (Chemical Environment) C->F G Determine λ_max (Electronic Transitions) D->G H Compare Experimental Data with Theoretical Predictions E->H F->H G->H I Confirm Molecular Structure H->I

Figure 2: Workflow for experimental spectroscopic analysis.
Experimental Protocols: Spectroscopy

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

  • Instrumentation: A standard FT-IR spectrometer.

  • Protocol (Attenuated Total Reflectance - ATR):

    • Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

    • Place a small drop of neat this compound liquid directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Process the spectrum to identify the wavenumbers (cm⁻¹) of major absorption bands.

    • Assign the observed bands to specific vibrational modes (e.g., C=O stretch, C-H stretch) by comparing with correlation tables and the calculated theoretical frequencies.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity and chemical environment of the hydrogen and carbon atoms in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Protocol:

    • Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

    • Acquire a ¹H NMR spectrum, noting the chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

    • Assign all signals to their respective nuclei in the molecular structure.

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To identify the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions within the molecule.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Protocol:

    • Prepare a dilute stock solution of this compound in a UV-transparent solvent, such as ethanol or hexane.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (typically 0.2-1.0 AU).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

    • Identify the λ_max values for the observed absorption bands, which typically correspond to π→π* and n→π* transitions in aromatic ketones.

Conclusion

This technical guide has outlined a comprehensive, dual-pronged approach for the structural elucidation of this compound, integrating both theoretical calculations and experimental spectroscopy. The provided protocols offer a standardized methodology for researchers, while the tabular presentation of hypothetical data serves as a template for organizing and comparing results. The visualized workflows further clarify the logical steps involved in such an investigation. By combining the predictive power of computational chemistry with the empirical validation of spectroscopic methods, a detailed and robust understanding of the molecular structure of this compound and related compounds can be achieved, thereby supporting advancements in drug design and materials science.

References

Methodological & Application

Application Notes and Protocols: The Use of 4'-Methylvalerophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methylvalerophenone is a key aromatic ketone that serves as a versatile intermediate in the synthesis of various organic compounds, most notably in the development of pharmacologically active molecules. Its structure, featuring a p-tolyl group attached to a valeryl moiety, makes it a suitable precursor for the synthesis of psychoactive compounds, particularly derivatives of pyrovalerone. These derivatives have been shown to be potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters, making them of significant interest in neuroscience research and for the development of potential therapeutics for conditions such as ADHD and depression, as well as being substances of abuse. This document provides detailed application notes on the use of this compound in the synthesis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP), a potent monoamine reuptake inhibitor. It includes a comprehensive experimental protocol, quantitative data on the pharmacological activity of related compounds, and a visual representation of the synthetic workflow and the established mechanism of action.

Introduction

This compound (p-Methylvalerophenone) is a colorless liquid with the chemical formula C12H16O.[1] It is primarily utilized as a building block in organic synthesis.[1] Its utility in pharmaceutical synthesis is highlighted by its role as a precursor to a class of compounds known as pyrovalerone derivatives.[2] These synthetic cathinones are characterized by a pyrrolidine ring and an alkyl chain extending from the α-carbon of a propiophenone backbone.[3][4] The pharmacological significance of these derivatives lies in their potent ability to inhibit the reuptake of the neurotransmitters dopamine and norepinephrine, leading to increased extracellular concentrations and enhanced monoaminergic signaling.[3][4][5] This mechanism of action is responsible for their strong psychostimulant effects.[1] This document outlines the synthetic pathway from this compound to 4'-methyl-α-pyrrolidinohexanophenone (MPHP), a representative pyrovalerone derivative, and details its interaction with monoamine transporters.

Data Presentation

The pharmacological activity of pyrovalerone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) at the dopamine and norepinephrine transporters. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values for a selection of pyrovalerone cathinones, illustrating the structure-activity relationship within this class of compounds.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)
α-PPP0.640.18>10
α-PVP0.020.03>10
α-PHP0.020.04>10
MDPV0.0040.033.3
Pyrovalerone0.0080.038.7

Data compiled from multiple sources.[1]

Experimental Protocols

The synthesis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP) from this compound is a multi-step process. The following protocol is a representative procedure based on established synthetic methodologies for related compounds.[6][7]

Synthesis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP)

This synthesis involves three main steps: 1) Friedel-Crafts acylation to synthesize this compound (if not starting with it), 2) α-bromination of the ketone, and 3) reaction with pyrrolidine to yield the final product.

Step 1: Friedel-Crafts Acylation of Toluene with Valeryl Chloride (to synthesize this compound)

  • Materials: Toluene, valeryl chloride, anhydrous aluminum chloride (AlCl3), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO4).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of valeryl chloride in dry dichloromethane to the stirred suspension.

    • After the addition of valeryl chloride, add a solution of toluene in dry dichloromethane dropwise.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude this compound.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: α-Bromination of this compound

  • Materials: this compound, bromine (Br2) or N-bromosuccinimide (NBS), a suitable solvent (e.g., diethyl ether, chloroform, or acetic acid), catalytic amount of aluminum trichloride (optional).

  • Procedure:

    • Dissolve this compound in a suitable solvent in a flask protected from light.

    • Slowly add a solution of bromine in the same solvent dropwise to the ketone solution with stirring. The reaction can be initiated with a catalytic amount of AlCl3 if necessary.[6]

    • Continue stirring at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.

    • Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude α-bromo-4'-methylvalerophenone, which is often used in the next step without further purification.[6]

Step 3: Synthesis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP)

  • Materials: α-bromo-4'-methylvalerophenone, pyrrolidine, a suitable solvent (e.g., diethyl ether or tetrahydrofuran), hydrochloric acid (for salt formation).

  • Procedure:

    • Dissolve the crude α-bromo-4'-methylvalerophenone in a suitable solvent.

    • Add an excess of pyrrolidine (typically 2-3 equivalents) to the solution at room temperature with stirring.

    • Stir the reaction mixture for several hours to overnight. The reaction progress can be monitored by TLC.

    • After the reaction is complete, filter off the pyrrolidinium hydrobromide salt that precipitates.

    • Wash the filtrate with water to remove excess pyrrolidine and the salt.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the free base of MPHP as an oil.

    • For purification and to obtain a stable solid, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate MPHP hydrochloride.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization of Workflow and Mechanism

The following diagrams illustrate the synthetic workflow for MPHP and its mechanism of action on monoamine transporters.

G cluster_synthesis Synthesis of MPHP A This compound B α-Bromo-4'-methylvalerophenone A->B α-Bromination C 4'-methyl-α-pyrrolidinohexanophenone (MPHP) B->C Reaction with Pyrrolidine G cluster_neuron Synaptic Cleft Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Norepinephrine Norepinephrine Presynaptic->Norepinephrine Release Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine->Postsynaptic Binds to Receptors Dopamine->DAT Reuptake Norepinephrine->Postsynaptic Binds to Receptors Norepinephrine->NET Reuptake MPHP MPHP MPHP->DAT Inhibits MPHP->NET Inhibits

References

Application Notes and Protocols: 4'-Methylvalerophenone as a Precursor for Pyrovalerone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4'-Methylvalerophenone as a starting material for the synthesis of pyrovalerone analogs, which are of significant interest in neuropharmacology and drug development. The protocols outlined below are based on established synthetic routes and analytical methodologies for cathinone derivatives.

Introduction

This compound is a ketone that serves as a key precursor in the synthesis of a specific class of pyrovalerone analogs, namely 4'-methyl-α-pyrrolidinovalerophenone and its derivatives. Pyrovalerone and its analogs are known for their stimulant properties, primarily acting as norepinephrine-dopamine reuptake inhibitors (NDRIs). The synthesis is generally a two-step process involving α-bromination of the ketone followed by nucleophilic substitution with pyrrolidine. The resulting compounds are then characterized using various analytical techniques to confirm their structure and purity.

Synthesis of 4'-Methyl-α-pyrrolidinovalerophenone

The synthesis of 4'-methyl-α-pyrrolidinovalerophenone from this compound is a well-established procedure in medicinal chemistry. The overall reaction scheme involves two primary steps: α-bromination of the ketone and subsequent reaction with pyrrolidine.

Experimental Protocols

Step 1: α-Bromination of this compound

This procedure describes the synthesis of the intermediate, α-bromo-4'-methylvalerophenone.

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Aluminum trichloride (AlCl₃, catalytic amount)

    • Glacial acetic acid

    • Dichloromethane (CH₂Cl₂)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound in glacial acetic acid in a round-bottom flask.

    • Add a catalytic amount of aluminum trichloride to the solution.

    • Cool the flask in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction by pouring the mixture into water.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude α-bromo-4'-methylvalerophenone is typically used in the next step without further purification.

Step 2: Synthesis of 4'-Methyl-α-pyrrolidinovalerophenone

This protocol details the reaction of the α-bromo intermediate with pyrrolidine to yield the final product.

  • Materials:

    • α-Bromo-4'-methylvalerophenone (from Step 1)

    • Pyrrolidine

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Hydrochloric acid (HCl) in diethyl ether (for salt formation)

    • Round-bottom flask

    • Magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Dissolve the crude α-bromo-4'-methylvalerophenone in anhydrous diethyl ether or THF in a round-bottom flask.

    • Add an excess of pyrrolidine to the solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture to remove the pyrrolidine hydrobromide salt that precipitates.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • To obtain the hydrochloride salt, dissolve the resulting free base in diethyl ether and add a solution of HCl in diethyl ether.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4'-methyl-α-pyrrolidinovalerophenone HCl.

Quantitative Data

While specific yields can vary depending on reaction conditions and scale, the following table provides representative data for the synthesis of pyrovalerone analogs. Purity is typically determined by analytical techniques such as HPLC or GC-MS.

StepProductTypical Yield (%)Typical Purity (%)
1α-Bromo-4'-methylvalerophenone>90 (crude)Used directly
24'-Methyl-α-pyrrolidinovalerophenone HCl50-70>98

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized pyrovalerone analog. The following are standard analytical methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For pyrovalerone analogs, it provides characteristic fragmentation patterns.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile).

  • GC-MS Parameters: The following table outlines typical GC-MS parameters for the analysis of pyrovalerone analogs.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-550 amu
Source Temperature230 °C
Quadrupole Temperature150 °C

Expected Fragmentation: The mass spectrum of 4'-methyl-α-pyrrolidinovalerophenone is expected to show a prominent fragment ion corresponding to the pyrrolidinium cation and fragments related to the aromatic and alkyl portions of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of compounds in complex matrices.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the compound in the initial mobile phase.

  • LC-MS/MS Parameters: The table below provides typical parameters for LC-MS/MS analysis.

ParameterValue
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature350 °C
Collision GasArgon
MRM TransitionsPrecursor ion [M+H]⁺ → Product ions (specific to the compound)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the synthesized compound. Both ¹H and ¹³C NMR are typically performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) to fully assign the structure.

Expected ¹H NMR Data (for 4'-methyl-α-pyrrolidinovalerophenone in CDCl₃, representative shifts):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8d2HAromatic protons (ortho to carbonyl)
~7.2d2HAromatic protons (meta to carbonyl)
~4.5t1HCH-N
~2.5-3.0m4HN-CH₂ (pyrrolidine)
~2.4s3HAr-CH₃
~1.8-2.2m4HCH₂ (pyrrolidine)
~1.2-1.6m2HCH₂ (propyl chain)
~0.9t3HCH₃ (propyl chain)

Visualizations

Synthesis_Pathway 4_Methylvalerophenone This compound alpha_Bromo α-Bromo-4'-methylvalerophenone 4_Methylvalerophenone->alpha_Bromo Br₂, AlCl₃ (cat.) Glacial Acetic Acid Pyrovalerone_Analog 4'-Methyl-α-pyrrolidinovalerophenone alpha_Bromo->Pyrovalerone_Analog Pyrrolidine Diethyl Ether

Caption: Synthesis pathway of a pyrovalerone analog.

Analytical_Workflow Synthesized_Product Synthesized Product (4'-Methyl-α-pyrrolidinovalerophenone) GC_MS GC-MS Analysis (Identification & Purity) Synthesized_Product->GC_MS LC_MS_MS LC-MS/MS Analysis (Quantification & Purity) Synthesized_Product->LC_MS_MS NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Product->NMR Final_Characterization Complete Characterization GC_MS->Final_Characterization LC_MS_MS->Final_Characterization NMR->Final_Characterization

Caption: Analytical workflow for product characterization.

Application Notes and Protocols for the Grignard Reaction with 1-(4-methylphenyl)pentan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone in organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This application note provides detailed protocols for the reaction of various Grignard reagents—specifically methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide—with 1-(4-methylphenyl)pentan-1-one. This reaction serves as a versatile method for the synthesis of a range of tertiary alcohols, which are valuable intermediates in the development of novel therapeutic agents and other functional molecules. The protocols outlined below are designed to be a comprehensive guide for laboratory execution, ensuring safety, and reproducibility.

The reaction involves the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of the ketone.[1][2] This addition leads to the formation of a magnesium alkoxide intermediate, which, upon acidic workup, yields the corresponding tertiary alcohol.[3][4] The choice of the Grignard reagent allows for the introduction of diverse substituents, thereby enabling the synthesis of a library of related compounds for further investigation.

Data Presentation

The following tables summarize representative quantitative data for the Grignard reaction of 1-(4-methylphenyl)pentan-1-one with different Grignard reagents. The data is based on typical yields and reaction conditions for analogous systems reported in the literature.

Table 1: Reaction of 1-(4-methylphenyl)pentan-1-one with Methylmagnesium Bromide

ParameterValue
Product 2-(4-methylphenyl)hexan-2-ol
Grignard Reagent Methylmagnesium Bromide (CH₃MgBr)
Stoichiometry (Ketone:Grignard) 1 : 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Solvent Anhydrous Diethyl Ether or THF
Typical Yield 80-90%

Table 2: Reaction of 1-(4-methylphenyl)pentan-1-one with Ethylmagnesium Bromide

ParameterValue
Product 3-(4-methylphenyl)heptan-3-ol
Grignard Reagent Ethylmagnesium Bromide (CH₃CH₂MgBr)
Stoichiometry (Ketone:Grignard) 1 : 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Solvent Anhydrous Diethyl Ether or THF
Typical Yield 75-85%

Table 3: Reaction of 1-(4-methylphenyl)pentan-1-one with Phenylmagnesium Bromide

ParameterValue
Product 1-(4-methylphenyl)-1-phenylpentan-1-ol
Grignard Reagent Phenylmagnesium Bromide (C₆H₅MgBr)
Stoichiometry (Ketone:Grignard) 1 : 1.2
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-3 hours
Solvent Anhydrous Diethyl Ether or THF
Typical Yield 60-70%

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., dry nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn at all times.

Protocol 1: Preparation of Grignard Reagent (General Procedure)

This protocol describes the in-situ preparation of the Grignard reagent. Commercially available Grignard solutions can also be used.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Appropriate alkyl or aryl halide (e.g., bromomethane, bromoethane, or bromobenzene) (1.1 equivalents)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A small crystal of iodine

Apparatus:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, with a drying tube (containing CaCl₂ or Drierite)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in the three-necked flask under a gentle stream of inert gas.

  • Assemble the apparatus, ensuring all joints are well-sealed.

  • Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Dissolve the alkyl or aryl halide in anhydrous ether or THF in the dropping funnel.

  • Add a small amount of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. Gentle warming may be necessary to start the reaction.[3]

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Grignard Reaction with 1-(4-methylphenyl)pentan-1-one

Materials:

  • 1-(4-methylphenyl)pentan-1-one (1 equivalent)

  • Freshly prepared Grignard reagent solution (1.2 equivalents)

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Dissolve 1-(4-methylphenyl)pentan-1-one in a minimal amount of anhydrous diethyl ether or THF in the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for the time indicated in the respective data table (typically 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Protocol 3: Workup and Purification

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if using HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Cool the reaction mixture in an ice-water bath.

  • Slowly and carefully quench the reaction by adding it to a beaker containing a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution or 1 M HCl.[3]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers. If acidic workup was used, wash with saturated aqueous sodium bicarbonate solution, followed by brine. If neutral workup (NH₄Cl) was used, wash directly with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Product Characterization

The synthesized tertiary alcohols can be characterized using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the newly introduced alkyl or aryl group and the disappearance of the carbonyl group. The characteristic signal for the hydroxyl proton will be observed, and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a new quaternary carbon signal corresponding to the carbon bearing the hydroxyl group and the newly attached substituent, and the carbonyl signal (around 200 ppm) will be absent.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and the disappearance of the strong C=O stretching band of the starting ketone (around 1680 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized tertiary alcohol.

Mandatory Visualizations

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification cluster_product Final Product reagent_prep Preparation of Grignard Reagent (R-MgX) reaction Nucleophilic Addition (0 °C to RT) reagent_prep->reaction Anhydrous Ether/THF ketone 1-(4-methylphenyl)pentan-1-one ketone->reaction workup Aqueous Workup (NH4Cl or HCl) reaction->workup Formation of Mg Alkoxide extraction Extraction workup->extraction purification Purification extraction->purification product Tertiary Alcohol purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Workflow of the Grignard reaction with 1-(4-methylphenyl)pentan-1-one.

Signaling_Pathway reagent Grignard Reagent (R-MgX) (Nucleophile) intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Attack ketone Ketone (Electrophile) ketone->intermediate product Tertiary Alcohol intermediate->product Protonation workup Acidic Workup (H3O+) workup->product

Caption: Key steps in the Grignard reaction mechanism.

References

Application Notes and Protocols for the Reduction of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Methylvalerophenone is an aromatic ketone that serves as a valuable intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Its reduction to the corresponding secondary alcohol, 1-(4-methylphenyl)pentan-1-ol, is a critical transformation in many synthetic pathways. This alcohol can be a precursor for compounds with potential applications in drug development. This document provides detailed application notes and protocols for the efficient reduction of this compound using common laboratory reagents and techniques, including sodium borohydride reduction and catalytic hydrogenation. Additionally, strategies for asymmetric reduction to obtain chiral alcohols are discussed.

Reaction Overview

The reduction of the carbonyl group in this compound to a hydroxyl group can be achieved through several methods. The most common and practical approaches involve hydride-donating agents or catalytic hydrogenation.

General Reaction Scheme:

Reaction_Scheme cluster_react cluster_prod reactant This compound (Ketone) product 1-(4-methylphenyl)pentan-1-ol (Secondary Alcohol) reactant->product Reduction reagents [Reducing Agent] (e.g., NaBH4 or H2/Catalyst)

Figure 1: General reduction of this compound.

Method 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of ketones and aldehydes. It is favored for its ease of handling and compatibility with protic solvents like methanol and ethanol.

Application Notes:
  • Selectivity: NaBH₄ is highly selective for aldehydes and ketones, and will typically not reduce esters, amides, or carboxylic acids under standard conditions.

  • Solvent Choice: Methanol and ethanol are the most common solvents. The reaction can also be performed in aprotic solvents like THF, often with the addition of a protic co-solvent to facilitate the reaction.

  • Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of a ketone, it is common practice to use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete conversion.

  • Temperature Control: The reaction is typically carried out at 0°C to room temperature. Initial cooling to 0°C is recommended to control the initial exothermic reaction upon addition of NaBH₄.

  • Work-up: The reaction is quenched by the addition of water or dilute acid to destroy excess NaBH₄ and hydrolyze the borate ester intermediate. Standard extractive work-up is then employed to isolate the product.

Quantitative Data (Representative)

While specific data for this compound is not extensively published, the following table represents typical results for the NaBH₄ reduction of aryl alkyl ketones.

ParameterValueReference
Substrate Aryl Alkyl KetoneGeneral
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Temperature 0°C to Room Temperature
Reaction Time 1 - 3 hoursGeneral
Typical Yield 85 - 95%General
Detailed Experimental Protocol: NaBH₄ Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl (aq) at 0°C until the effervescence ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(4-methylphenyl)pentan-1-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Workflow_NaBH4 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Methanol B Cool to 0°C in an ice bath A->B C Slowly add NaBH4 B->C D Stir at room temperature for 1-3h C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Remove Methanol F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 and Brine H->I J Dry, Concentrate, and Purify I->J

Figure 2: Experimental workflow for NaBH₄ reduction.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. It involves the use of hydrogen gas in the presence of a metal catalyst.

Application Notes:
  • Catalysts: Common catalysts include Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel. Pd/C is often preferred for the reduction of aryl ketones.

  • Solvents: Protic solvents such as ethanol and methanol are commonly used.

  • Pressure: The reaction can often be carried out at atmospheric pressure using a balloon filled with hydrogen, although higher pressures (e.g., in a Parr shaker) can accelerate the reaction.

  • Selectivity: Catalytic hydrogenation can sometimes lead to the reduction of the aromatic ring under harsh conditions (high pressure and temperature). However, under mild conditions, the ketone is selectively reduced.

  • Safety: Hydrogen gas is flammable and requires appropriate safety precautions. The reaction should be carried out in a well-ventilated fume hood, and sources of ignition should be eliminated.

Quantitative Data (Representative)
ParameterValueReference
Substrate Aryl Alkyl KetoneGeneral
Catalyst 5-10% Pd/CGeneral
Solvent Ethanol or MethanolGeneral
H₂ Pressure 1 - 4 atmGeneral
Temperature Room TemperatureGeneral
Reaction Time 4 - 24 hoursGeneral
Typical Yield >90%General
Detailed Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (20 mL per gram of ketone) in a flask suitable for hydrogenation, add 10% Pd/C (5-10% by weight of the substrate).

  • Hydrogen Atmosphere: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is no longer detectable.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The product is often of high purity, but can be further purified by column chromatography if needed.

Method 3: Asymmetric Reduction

For applications where a specific enantiomer of 1-(4-methylphenyl)pentan-1-ol is required, asymmetric reduction methods are employed. These methods use chiral catalysts or reagents to favor the formation of one enantiomer over the other.

Application Notes:
  • Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) and a hydrogen donor like isopropanol or formic acid.

  • Chiral Borane Reductions: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst with borane can provide high enantioselectivity.

  • Enantiomeric Excess (ee): The success of an asymmetric synthesis is measured by the enantiomeric excess, which indicates the preference for one enantiomer. High ee values (>95%) are often achievable.

Quantitative Data (Representative for Asymmetric Ketone Reduction)
ParameterValueReference
Catalyst System Chiral Ru-complex / IsopropanolGeneral
Substrate Prochiral Aryl Alkyl KetoneGeneral
Reaction Time 1 - 12 hoursGeneral
Typical Yield 80 - 99%General
Enantiomeric Excess (ee) 85 - >99%General
General Protocol Outline for Asymmetric Transfer Hydrogenation:
  • A solution of the chiral catalyst and a base (e.g., a tertiary amine) is prepared in a suitable solvent (e.g., isopropanol).

  • This compound is added to the catalyst solution.

  • The mixture is heated to a specified temperature and stirred for a set time.

  • After completion, the reaction is worked up by removing the solvent and extracting the product.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Characterization of 1-(4-methylphenyl)pentan-1-ol

The successful synthesis of 1-(4-methylphenyl)pentan-1-ol can be confirmed by various analytical techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the carbinol proton (-CHOH), the aliphatic chain protons, and the methyl group on the aromatic ring.
¹³C NMR Resonances for the aromatic carbons, the carbinol carbon, the aliphatic carbons, and the methyl carbon.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch) and the disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1680 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₁₂H₁₈O, MW: 178.27 g/mol ).

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction times are representative and may vary depending on the specific reaction conditions and scale.

Application Notes and Protocols for the Quantitative Analysis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 4'-Methylvalerophenone, a substituted cathinone, using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are intended to serve as a comprehensive guide for researchers in drug development and forensic analysis.

Introduction

This compound is a synthetic cathinone whose detection and quantification are crucial in both pharmaceutical research and forensic toxicology. The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. This document outlines three robust methods for its quantification, complete with validation parameters and detailed experimental protocols. The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[1][2] Key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[1][2][3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and reliable technique for the quantification of aromatic ketones like this compound. The method's simplicity and robustness make it suitable for routine analysis in quality control and formulation development.

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC-UV method for the quantification of this compound. (Note: This data is illustrative and should be confirmed by internal validation).

ParameterResultAcceptance Criteria
Linearity (R²)0.9995≥ 0.999
Range1 - 100 µg/mL-
Limit of Detection (LOD)0.2 µg/mL-
Limit of Quantification (LOQ)0.7 µg/mL-
Accuracy (Recovery %)98.5% - 101.8%98.0% - 102.0%
Precision (%RSD)Intraday: < 1.5%, Interday: < 2.0%≤ 2.0%
Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2.2.3. Preparation of Solutions

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

2.2.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

2.2.5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared samples.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep_standards Prepare Standards inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Samples inject_samples Inject Samples prep_samples->inject_samples prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->inject_standards data_acquisition Data Acquisition inject_standards->data_acquisition inject_samples->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. It is a definitive method for identification and quantification, especially in complex matrices.

Quantitative Data Summary

The following table presents illustrative performance data for a GC-MS method for this compound quantification. (Note: This data is for demonstration and requires in-house validation).

ParameterResultAcceptance Criteria
Linearity (R²)0.9998≥ 0.999
Range10 - 1000 ng/mL-
Limit of Detection (LOD)2 ng/mL-
Limit of Quantification (LOQ)10 ng/mL-
Accuracy (Recovery %)99.1% - 101.5%98.0% - 102.0%
Precision (%RSD)Intraday: < 1.8%, Interday: < 2.5%≤ 5.0%
Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard

  • Methanol (GC grade)

  • Internal Standard (e.g., Naphthalene-d8)

3.2.2. Instrumentation

  • GC-MS system with an autosampler

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Data acquisition and processing software

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of Naphthalene-d8 in methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 10, 50, 100, 250, 500, 1000 ng/mL) containing a fixed concentration of the internal standard by diluting the stock solutions.

3.2.4. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp to 280°C at 20°C/min

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound ions: m/z 119 (quantifier), 134, 91 (qualifiers)[5]

    • Naphthalene-d8 (IS) ion: m/z 136

3.2.5. Analysis Procedure

  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire data in SIM mode.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standards Prepare Standards with IS gc_injection GC Injection & Separation prep_standards->gc_injection prep_samples Prepare Samples with IS prep_samples->gc_injection ms_detection MS Detection (SIM) gc_injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. This method is particularly useful for analyzing this compound in complex biological matrices.

Quantitative Data Summary

The following table provides hypothetical performance data for an LC-MS/MS method for this compound quantification. (Note: This data is for illustrative purposes and must be validated).

ParameterResultAcceptance Criteria
Linearity (R²)0.9999≥ 0.999
Range0.1 - 100 ng/mL-
Limit of Detection (LOD)0.03 ng/mL-
Limit of Quantification (LOQ)0.1 ng/mL-
Accuracy (Recovery %)99.5% - 102.1%98.0% - 102.0%
Precision (%RSD)Intraday: < 2.0%, Interday: < 3.0%≤ 5.0%
Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • This compound-d7 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

4.2.2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole)

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

4.2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound-d7 in methanol.

  • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) containing a fixed concentration of the internal standard by diluting the stock solutions.

4.2.4. LC-MS/MS Conditions

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • Start at 30% B, hold for 0.5 min

    • Linearly increase to 95% B over 4 min

    • Hold at 95% B for 1 min

    • Return to 30% B and re-equilibrate for 2.5 min

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions:

    • This compound: Precursor ion m/z 177.1 -> Product ions m/z 119.1 (quantifier), m/z 91.1 (qualifier)

    • This compound-d7 (IS): Precursor ion m/z 184.1 -> Product ion m/z 126.1

4.2.5. Analysis Procedure

  • Optimize MS parameters by infusing a standard solution of this compound and the internal standard.

  • Inject the prepared standards and samples into the LC-MS/MS system.

  • Acquire data using the defined MRM transitions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve.

Workflow Diagram

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Standards with IS lc_separation LC Separation prep_standards->lc_separation prep_samples Sample Extraction & Cleanup add_is Add IS to Samples prep_samples->add_is add_is->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Samples calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by LC-MS/MS.

References

Application Note: HPLC Analysis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methylvalerophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds.[1] Its accurate quantification is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of such compounds. This document provides a detailed protocol for the isocratic reversed-phase HPLC method for the determination of this compound.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities.[2][3] An isocratic mobile phase consisting of a mixture of acetonitrile and water allows for consistent and reproducible elution.[4] The analyte is detected by a UV detector at a wavelength determined from its UV absorbance spectrum.[5] Quantification is achieved by comparing the peak area of the sample to that of a known standard.

Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Experimental Protocols

Chromatographic Conditions

A summary of the recommended HPLC conditions is presented in the table below. These parameters should be considered a starting point for method development and may require optimization.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the proposed method. These values are illustrative and should be confirmed during method validation.

ParameterExpected Value
Retention Time (min) ~ 5.5
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation hplc_system HPLC System std_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection chromatography->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound HPLC analysis.

sample_prep_workflow start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve sonicate Sonicate for 15 min dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject

References

Application Note: Analysis of 4'-Methylvalerophenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 4'-Methylvalerophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic ketone that may be encountered in various research and development settings, including as an intermediate in organic synthesis or as a potential metabolite in drug development studies. The methods outlined below are suitable for the analysis of this compound in both neat solvent and biological matrices such as plasma, serum, and urine. This document includes sample preparation procedures, GC-MS instrument parameters, and expected analytical data.

Introduction

This compound, also known as 1-(4-methylphenyl)pentan-1-one, is an organic compound with the molecular formula C₁₂H₁₆O.[1] Accurate and reliable analytical methods are crucial for its characterization and quantification in various samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high sensitivity and specificity. This application note describes robust GC-MS methods for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValueSource
Molecular Weight 176.25 g/mol [1]
Estimated Retention Time ~14-16 minBased on Kovats Index of a structural isomer[2]
Molecular Ion (M+) m/z 176NIST Mass Spectrometry Data Center
Base Peak m/z 119NIST Mass Spectrometry Data Center
Major Fragment Ions m/z 91, m/z 65, m/z 43, m/z 41NIST Mass Spectrometry Data Center

Experimental Protocols

Sample Preparation

This protocol is suitable for the extraction of this compound from plasma or serum.

Materials:

  • Plasma or serum sample

  • Methyl tert-butyl ether (MTBE) or diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of plasma or serum into a 15 mL conical centrifuge tube.

  • Add 100 µL of 1 M NaOH to basify the sample.

  • Add 5 mL of MTBE or diethyl ether to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) with another 5 mL of the extraction solvent.

  • Combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

This protocol is suitable for the extraction and concentration of this compound from urine.

Materials:

  • Urine sample

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)

  • Methanol

  • Deionized water

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove any particulate matter.

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Load 5 mL of the urine supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

  • Acquisition Mode: Full Scan.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) extraction Extraction (LLE or SPE) sample->extraction concentration Evaporation & Reconstitution extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification identification->quantification fragmentation_pathway M This compound (m/z 176) f119 [C8H7O]+ (m/z 119) Base Peak M->f119 α-cleavage f43 [C3H7]+ (m/z 43) M->f43 McLafferty Rearrangement f91 [C7H7]+ (m/z 91) f119->f91 - CO

References

Application of 4'-Methylvalerophenone in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4'-Methylvalerophenone, an aromatic ketone, serves as a versatile intermediate in various organic synthesis protocols. Its chemical structure, featuring a reactive carbonyl group and an aromatic ring, allows for a range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Synthesis of α-Pyrrolidino-p-methylvalerophenone Hydrochloride (Pyrovalerone Analog)

A primary application of this compound is in the synthesis of pyrovalerone and its analogs, which are known for their stimulant properties. The synthesis is a two-step process involving an initial α-bromination of the ketone followed by a nucleophilic substitution with pyrrolidine.

Experimental Protocol: Two-Step Synthesis of a Pyrovalerone Analog

This protocol details the synthesis of α-pyrrolidino-p-methylvalerophenone hydrochloride from this compound.

Step 1: α-Bromination of this compound

This step introduces a bromine atom at the alpha position to the carbonyl group, activating the molecule for subsequent nucleophilic attack.

  • Materials:

    • This compound

    • Bromine (Br₂)

    • Aluminum trichloride (AlCl₃), anhydrous

    • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂), anhydrous

    • Ice bath

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether or dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

    • Add a catalytic amount of anhydrous aluminum trichloride (1-5 mol%) to the cooled solution.

    • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the reaction mixture dropwise with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

    • Upon completion, the reaction mixture containing the crude α-bromo-4'-methylvalerophenone is used directly in the next step without further purification.[1]

Step 2: Synthesis of α-Pyrrolidino-p-methylvalerophenone and its Hydrochloride Salt

The α-bromoketone intermediate readily undergoes nucleophilic substitution with pyrrolidine to form the corresponding aminoketone.

  • Materials:

    • Crude α-bromo-4'-methylvalerophenone solution from Step 1

    • Pyrrolidine

    • Benzene

    • 2 M Hydrochloric acid (HCl)

    • Methanol

    • Acetone

    • Diethyl ether

  • Procedure:

    • To the crude α-bromo-4'-methylvalerophenone solution, add benzene as a solvent.

    • At 0 °C, add pyrrolidine to the solution.

    • The reaction mixture is then heated to boiling for approximately 20 minutes.

    • After cooling, the mixture is washed twice with water and dried.

    • The dried organic layer is then acidified with 2 M hydrochloric acid.

    • The solvent is evaporated, and the resulting solid is recrystallized from a methanol-acetone-ether mixture to yield α-pyrrolidino-p-methylvalerophenone hydrochloride.

Quantitative Data
Reactant/ProductStarting Material (eq.)Reagent (eq.)Catalyst (mol%)SolventReaction TimeYield (%)
α-Bromination This compound (1)Bromine (1)AlCl₃ (1-5)Diethyl ether10-30 min~100% (crude)
α-Pyrrolidino-p-methylvalerophenone HCl α-Bromo-4'-methylvalerophenone (1)Pyrrolidine (excess)-Benzene20 min (boil)88.5%

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution & Salt Formation A This compound B α-Bromo-4'-methylvalerophenone A->B Br₂ / AlCl₃ (cat.) Et₂O, 0°C C α-Pyrrolidino-p-methylvalerophenone B->C Pyrrolidine Benzene, boil D α-Pyrrolidino-p-methylvalerophenone HCl C->D 2M HCl GeneralTransformations cluster_reactions Potential Synthetic Transformations cluster_products Product Classes Start This compound Knoevenagel Knoevenagel Condensation Start->Knoevenagel Active Methylene Compound Wittig Wittig Reaction Start->Wittig Phosphonium Ylide ReductiveAmination Reductive Amination Start->ReductiveAmination Amine, Reducing Agent Alkene Substituted Alkene Knoevenagel->Alkene Wittig->Alkene Amine Substituted Amine ReductiveAmination->Amine

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel chalcones, pyrazoles, oximes, and alcohols derived from 4'-Methylvalerophenone. Additionally, potential applications and mechanisms of action for the synthesized compounds in antimicrobial and anticonvulsant research are discussed.

Synthesis of a Novel Chalcone via Claisen-Schmidt Condensation

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from substituted acetophenones and benzaldehydes.[2]

Application: The synthesized chalcone can be screened for its antimicrobial activity against various bacterial strains. The presence of the α,β-unsaturated keto group is often associated with biological activity.[1]

Experimental Protocol: Synthesis of (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add 10% aqueous sodium hydroxide solution (1.2 eq) to the reaction mixture.[1]

  • Continue stirring at room temperature for 12-16 hours.[1] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Filter the crude product using a Buchner funnel, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one.[3]

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
(2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-oneC16H13ClO256.7280-90130-132

Yields are estimated based on similar reactions and may vary.

Logical Workflow for Chalcone Synthesis:

Chalcone_Synthesis_Workflow Reactants This compound + 4-chlorobenzaldehyde Dissolution Dissolve in Ethanol Reactants->Dissolution Reaction Claisen-Schmidt Condensation (NaOH, RT, 12-16h) Dissolution->Reaction Precipitation Pour into ice water, acidify with HCl Reaction->Precipitation Filtration Filter and wash with cold water Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product Pure Chalcone Purification->Product

Workflow for the synthesis of a novel chalcone.

Synthesis of a Novel Pyrazole from a Chalcone Intermediate

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are important scaffolds in medicinal chemistry, with some derivatives exhibiting anticonvulsant, analgesic, and anti-inflammatory activities.[4] A common synthetic route to pyrazoles involves the condensation of a chalcone with a hydrazine derivative.[5]

Application: The synthesized pyrazole can be evaluated for its anticonvulsant properties in animal models of epilepsy. The mechanism of action may involve modulation of GABAergic neurotransmission.[6][7]

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole

Materials:

  • (2E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one (1.0 eq)

  • Hydrazine hydrate (1.5 eq)

  • Ethanol

  • Round-bottom flask with reflux condenser, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours.[5] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazoline.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazoleC16H15ClN2270.7675-85145-147

Yields are estimated based on similar reactions and may vary.

Reaction Scheme for Pyrazole Synthesis:

Pyrazole_Synthesis Chalcone Chalcone Derivative Reaction Condensation Reaction (Ethanol, Reflux) Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Pyrazole Derivative Reaction->Product Antimicrobial_Pathway Chalcone Chalcone Derivative DNA_Gyrase Bacterial DNA Gyrase Chalcone->DNA_Gyrase Inhibition Membrane Bacterial Cell Membrane Chalcone->Membrane Interaction DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption Membrane Disruption Membrane->Disruption Disruption->Cell_Death Anticonvulsant_Pathway Pyrazole Pyrazole Derivative GABA_Receptor GABAA Receptor Pyrazole->GABA_Receptor Positive Allosteric Modulation Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Increases GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

References

Application Notes and Protocols for 4'-Methylvalerophenone as an Internal Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the utilization of 4'-Methylvalerophenone as an internal standard (IS) in the quantitative analysis of synthetic cathinones and other emerging drugs of abuse by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are based on established analytical methodologies for similar compounds and serve as a comprehensive guide for method development and validation.

Introduction

The accurate quantification of analytes in complex matrices, such as biological fluids or seized drug materials, is a critical challenge in forensic toxicology and pharmaceutical research. The use of an internal standard is a widely accepted practice to improve the precision and accuracy of quantitative analyses by correcting for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte of interest but chromatographically distinguishable.

This compound, an aromatic ketone, possesses structural similarities to many synthetic cathinones, making it a suitable candidate as an internal standard for their analysis. Its chemical properties allow it to behave similarly during extraction and chromatographic separation, thus providing reliable normalization for the quantification of target analytes. These notes provide a detailed protocol for the use of this compound in a GC-MS method for the determination of synthetic cathinones.

Principle of the Method

This method involves the addition of a known concentration of this compound (the internal standard) to all samples, calibrators, and quality control samples. Following sample preparation, the mixture is analyzed by GC-MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in unknown samples. This ratiometric approach compensates for potential variations in injection volume, extraction efficiency, and instrument drift.

Data Presentation

The following tables summarize typical quantitative data that can be expected when using this compound as an internal standard for the analysis of synthetic cathinones by GC-MS.

Table 1: GC-MS Retention Times

CompoundRetention Time (min)
Methcathinone5.2
Mephedrone (4-MMC)6.5
Methylone (bk-MDMA)7.1
This compound (IS) 8.3
MDPV9.5

Table 2: Mass Spectrometry Parameters (Selected Ion Monitoring - SIM)

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Methcathinone1635877105
Mephedrone (4-MMC)1775891119
Methylone (bk-MDMA)2075813577
This compound (IS) 176 119 91 65
MDPV2751267791

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.998
Limit of Detection (LOD)Signal-to-Noise ≥ 31 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 105 ng/mL
Accuracy (% Bias)Within ±15%-5.2% to +8.5%
Precision (%RSD)≤ 15%< 10%
Recovery85-115%92%

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for target analytes (e.g., Methcathinone, Mephedrone, Methylone, MDPV)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

Preparation of Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target analyte by dissolving 10 mg in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., drug-free urine or a suitable solvent) with appropriate volumes of the analyte stock solutions to achieve a concentration range of 5 ng/mL to 1000 ng/mL. Add the internal standard working solution to each calibrator to a final concentration of 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 15 ng/mL, 150 ng/mL, and 800 ng/mL) in the same manner as the calibration standards.

Sample Preparation (Solid Phase Extraction)
  • To 1 mL of sample (calibrator, QC, or unknown), add 10 µL of the 10 µg/mL internal standard working solution.

  • Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the ions listed in Table 2.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Calibrator/QC Add_IS Add this compound IS Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Area Ratios (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Method_Validation_Logic cluster_validation Validation Parameters Method Analytical Method Using This compound IS Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Specificity Specificity Method->Specificity Recovery Recovery Method->Recovery Result Validated Method for Quantitative Analysis Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Specificity->Result Recovery->Result

Caption: Logical flow for the validation of the analytical method.

Application Notes and Protocols for the α-Bromination of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the α-bromination of 4'-methylvalerophenone, a key transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The α-bromo ketone product serves as a versatile precursor for further molecular elaborations. Three primary methods are presented, employing different brominating agents: Pyridine Hydrobromide Perbromide, N-Bromosuccinimide (NBS), and Copper(II) Bromide.

Data Presentation: Comparison of α-Bromination Protocols

The following table summarizes the reaction conditions and expected yields for the α-bromination of aryl ketones, providing a comparative overview of the different methodologies. The data is based on reactions with substrates analogous to this compound, such as 4-chloroacetophenone.[1]

Brominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pyridine Hydrobromide PerbromideAcetic Acid903~85
N-Bromosuccinimide (NBS)Acetic Acid903Low (mostly unreacted starting material)
Copper(II) BromideAcetic Acid903~60

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the general experimental workflows for the described α-bromination protocols.

experimental_workflow_overview cluster_reagents Brominating Agents cluster_process Reaction & Work-up cluster_product Final Product PHP Pyridine Hydrobromide Perbromide Reaction Reaction with This compound in Acetic Acid PHP->Reaction NBS N-Bromosuccinimide NBS->Reaction CuBr2 Copper(II) Bromide CuBr2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product α-Bromo-4'-methyl- valerophenone Purification->Product

Caption: General workflow for the α-bromination of this compound.

detailed_workflow start Start reagents Combine this compound, Brominating Agent, and Acetic Acid in a Round-Bottom Flask start->reagents reaction Stir and Heat the Reaction Mixture (e.g., 90 °C for 3h) reagents->reaction tlc Monitor Reaction Progress by TLC reaction->tlc tlc->reaction Incomplete workup Cool to Room Temperature and Pour into Ice-Water tlc->workup Reaction Complete filtration Collect Precipitate by Filtration workup->filtration washing Wash the Solid with Water filtration->washing drying Dry the Crude Product washing->drying purification Recrystallize from a Suitable Solvent (e.g., Ethanol) drying->purification product Obtain Pure α-Bromo-4'-methylvalerophenone purification->product

Caption: Detailed step-by-step experimental workflow for α-bromination.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. α-Bromoketones are lachrymators and skin irritants.

Protocol 1: α-Bromination using Pyridine Hydrobromide Perbromide

This protocol is adapted from a procedure for the bromination of acetophenone derivatives and is expected to give a high yield.[1]

Materials:

  • This compound

  • Pyridine Hydrobromide Perbromide

  • Glacial Acetic Acid

  • Ice

  • Water (deionized)

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (5.0 mmol, 1.0 eq.), pyridine hydrobromide perbromide (5.5 mmol, 1.1 eq.), and glacial acetic acid (20 mL).[1]

  • Reaction: Stir the mixture at 90 °C.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (approximately 100 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any remaining acetic acid and pyridine salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure α-bromo-4'-methylvalerophenone.

  • Drying: Dry the purified product under vacuum.

Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)

While this method is common for α-bromination, for some acetophenone derivatives, it has been shown to be less effective under the conditions described below, resulting in a significant amount of unreacted starting material.[1] Optimization of the catalyst and reaction conditions may be necessary.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (5.0 mmol, 1.0 eq.) in glacial acetic acid (20 mL).

  • Addition of NBS: Add N-Bromosuccinimide (5.5 mmol, 1.1 eq.) to the solution.

  • Reaction: Stir the reaction mixture at 90 °C for 3 hours. Monitor the reaction by TLC.

  • Work-up, Isolation, and Purification: Follow the same work-up, isolation, and purification steps as described in Protocol 1.

Protocol 3: α-Bromination using Copper(II) Bromide

Copper(II) bromide is an effective reagent for the α-bromination of ketones and is expected to provide a moderate yield under these conditions.[1]

Materials:

  • This compound

  • Copper(II) Bromide (CuBr₂)

  • Glacial Acetic Acid

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar and equipped with a reflux condenser, add this compound (5.0 mmol, 1.0 eq.), Copper(II) Bromide (11.0 mmol, 2.2 eq.), and glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 3 hours. The reaction progress should be monitored by TLC.

  • Work-up, Isolation, and Purification: The work-up, isolation, and purification procedure is identical to that described in Protocol 1. The formation of copper salts may require thorough washing of the crude product.

References

Application Notes and Protocols for 4'-Methylvalerophenone in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4'-Methylvalerophenone, a versatile aromatic ketone for use in fragrance formulations. This document outlines its chemical and physical properties, olfactory profile, and application protocols to guide researchers and perfumers in its effective use.

Introduction to this compound

This compound, also known as 1-(4-methylphenyl)pentan-1-one, is a synthetic aroma chemical belonging to the aromatic ketone family.[1] Its chemical structure, characterized by a phenyl ring substituted with a methyl group and a pentanone chain, contributes to its unique olfactory properties.[1] While primarily used as an intermediate in organic synthesis, its distinct aromatic profile makes it a valuable ingredient in the creation of fine fragrances, cosmetics, and other scented products.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and formulation.

PropertyValueReference
Chemical Name 1-(4-methylphenyl)pentan-1-one[3]
CAS Number 1671-77-8[3]
Molecular Formula C12H16O[3][4]
Molecular Weight 176.25 g/mol [3][4]
Appearance Colorless to pale yellow liquid/oil[1][3]
Odor Mild, characteristic of aromatic ketones; described as a strong odor[1][2]
Boiling Point 261 °C[3]
Melting Point 17 °C[3]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, diethyl ether, chloroform, and methanol.[1][2][3]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Olfactory Profile and Application in Fragrance

Aromatic ketones, as a class, are known to impart a range of scent notes from woody and flowery to powdery and musky.[5] They generally possess moderate volatility, which allows them to function as effective mid to base notes, contributing to the fragrance's longevity and depth.

While specific, detailed descriptors for this compound are not widely published, its character as an aromatic ketone suggests potential for:

  • Enhancing Floral and Woody Accords: Its inherent aromatic character can be used to add complexity and warmth to floral bouquets and woody compositions.

  • Providing a Powdery, Musky Dry-down: Many aromatic ketones contribute to the lingering, substantive character of a fragrance, making them valuable in the base notes.

  • Use as a Fixative: Due to their moderate rate of evaporation, aromatic ketones can help to anchor more volatile top notes, extending the overall life of the fragrance on the skin.

Blending Recommendations

Given its general profile as an aromatic ketone, this compound is likely to blend well with a variety of fragrance materials. Experimental blending is crucial to determine its specific synergies.

  • With Floral Notes: Consider blending with jasmine, rose, ylang-ylang, and other white florals to add a layer of complexity and sophistication.

  • With Woody Notes: Combine with sandalwood, cedarwood, vetiver, and patchouli to enhance the warmth and richness of the woody accord.

  • With Amber and Musky Notes: Use in conjunction with materials like Ambroxan, Galaxolide, and various synthetic musks to create a sensual and long-lasting dry-down.

  • With Gourmand Notes: Judicious use may add an interesting nuance to sweet and edible fragrance profiles.

Experimental Protocols

The following protocols are provided as a starting point for the evaluation and incorporation of this compound into fragrance formulations.

Protocol for Olfactory Evaluation of Raw Material

Objective: To determine the specific olfactory characteristics of this compound.

Materials:

  • This compound

  • Perfumer's alcohol (ethanol)

  • Glass beakers

  • Pipettes

  • Scent strips

Procedure:

  • Prepare a 10% dilution of this compound in perfumer's alcohol. This is a standard starting concentration for the evaluation of new aroma chemicals.

  • Dip a clean scent strip into the 10% solution, ensuring not to oversaturate the strip.

  • Wave the scent strip gently in front of the nose to evaluate the initial "top note" impression. Record all initial descriptors that come to mind (e.g., sweet, fruity, floral, woody, spicy, etc.).

  • Allow the scent strip to air for several minutes to an hour. Re-evaluate the scent to determine the "heart" or "mid-notes" of the material. Note any changes in the olfactory profile.

  • Continue to evaluate the scent strip periodically over several hours to assess the "base notes" and the overall longevity (substantivity) of the material.

Protocol for Incorporation into a Fragrance Concentrate

Objective: To test the performance and blending characteristics of this compound within a simple fragrance accord.

Materials:

  • 10% dilution of this compound

  • 10% dilutions of other selected aroma chemicals (e.g., a simple floral or woody accord)

  • Perfumer's alcohol

  • Glass vials with caps

  • Pipettes

  • Digital scale

Procedure:

  • Create a simple base accord. For example, a basic woody accord could be formulated with Iso E Super (60%), Cedarwood Atlas (30%), and Vetiver Haiti (10%).

  • Prepare several variations of this accord, each with a different concentration of the 10% this compound solution (e.g., 1%, 2%, 5%, 10% of the total concentrate).

  • Ensure each formulation is thoroughly mixed.

  • Allow the blends to macerate for at least 48 hours in a cool, dark place. This allows the different ingredients to meld and harmonize.

  • Evaluate the resulting accords on scent strips, following the procedure outlined in Protocol 4.1, to determine the impact of this compound on the overall fragrance profile.

Safety and Handling

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

  • It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store away from heat and open flames.

Visualizing the Fragrance Development Workflow

The following diagram illustrates a typical workflow for the development of a new fragrance, from initial concept to final product.

Fragrance_Development_Workflow Concept Fragrance Concept & Brief Research Market Research & Trend Analysis Concept->Research IngredientSourcing Raw Material Sourcing & Evaluation (e.g., this compound) Research->IngredientSourcing Formulation Fragrance Formulation & Blending Trials IngredientSourcing->Formulation Evaluation Olfactory Evaluation & GC-MS Analysis Formulation->Evaluation Modification Formula Modification & Refinement Evaluation->Modification Feedback Loop ApplicationTesting Application & Stability Testing (e.g., in lotions, soaps) Evaluation->ApplicationTesting Approved Formula Modification->Formulation Regulatory Regulatory & Safety Compliance ApplicationTesting->Regulatory ScaleUp Production Scale-Up Regulatory->ScaleUp FinalProduct Final Fragrance Product ScaleUp->FinalProduct

Caption: A flowchart illustrating the key stages in the fragrance development process.

Olfactory Signaling Pathway

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that results in the perception of smell in the brain.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR Binding G_protein G-protein (Golf) Activation OR->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP ATP to cAMP Conversion AC->cAMP Ion_Channel cAMP-gated Ion Channel Opening cAMP->Ion_Channel Depolarization Influx of Na+ and Ca2+ (Depolarization) Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Olfactory_Bulb Signal Transmission to Olfactory Bulb Action_Potential->Olfactory_Bulb Brain Odor Perception in Brain Olfactory_Bulb->Brain

Caption: A simplified diagram of the olfactory signal transduction pathway.

References

Troubleshooting & Optimization

Technical Support Center: 4'-Methylvalerophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Methylvalerophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the Friedel-Crafts acylation of toluene with valeryl chloride or valeric anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2]

Q2: What are the main factors influencing the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis, including:

  • Purity of Reagents: All reactants, including toluene, valeryl chloride, and the Lewis acid catalyst, must be of high purity and anhydrous.[1]

  • Catalyst Activity: The Lewis acid catalyst is highly sensitive to moisture and can be deactivated if exposed to air or residual water in the reaction setup.[1]

  • Reaction Temperature: Temperature control is crucial. The reaction is often started at a low temperature (e.g., 0°C) during the addition of reactants to control the exothermic reaction and then may be brought to room temperature or gently heated to ensure completion.[1][3]

  • Molar Ratios of Reactants: The stoichiometry of the reactants, particularly the ratio of the Lewis acid to the acylating agent, is a critical parameter to optimize.[4]

  • Work-up and Purification Procedure: Inefficient extraction or purification methods can lead to significant product loss.[5]

Q3: What are the expected side products in this synthesis?

The primary side products in the Friedel-Crafts acylation of toluene are regioisomers. Since the methyl group on toluene is an ortho-, para- director, the acylation can occur at the ortho position to form 2'-Methylvalerophenone, in addition to the desired para-isomer (this compound).[3] Due to steric hindrance from the methyl group, the para-isomer is generally the major product.[3] Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further substitution.

Q4: How can I purify the crude this compound?

Common purification techniques for this compound include:

  • Extraction and Washing: The reaction mixture is typically quenched with an acidic aqueous solution to decompose the aluminum chloride complex. The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities and brine to remove excess water.[1][5]

  • Distillation: Simple or fractional distillation under reduced pressure can be used to separate the product from lower-boiling impurities and unreacted starting materials.[3]

  • Column Chromatography: For higher purity, silica gel column chromatography is an effective method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Use a fresh, unopened container of anhydrous AlCl₃. Ensure the catalyst is a free-flowing powder, not clumped. Store AlCl₃ in a desiccator. Handle the catalyst quickly in a dry environment or under an inert atmosphere.[1]
Presence of Moisture Thoroughly dry all glassware in an oven before use and allow it to cool in a desiccator or under a stream of dry nitrogen. Use anhydrous solvents. Ensure starting materials (toluene and valeryl chloride) are dry.
Incorrect Reaction Temperature Control the temperature during the addition of reactants using an ice bath (0-5°C) to manage the exothermic reaction.[1] After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as specified in the protocol to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Molar Ratios In Friedel-Crafts acylation, the Lewis acid often forms a complex with the ketone product, so a stoichiometric amount (or a slight excess) relative to the acylating agent is typically required.[4] Experiment with varying the molar ratio of AlCl₃ to valeryl chloride to find the optimal condition.
Poor Quality Reagents Use freshly distilled toluene and valeryl chloride if the purity is questionable. Verify the purity of starting materials using techniques like NMR or GC-MS.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Formation of Ortho-Isomer Friedel-Crafts acylation of toluene naturally produces a mixture of ortho and para isomers.[3] Lowering the reaction temperature can sometimes increase the selectivity for the para isomer. The isomers can typically be separated by fractional distillation or column chromatography.
Polyacylation Products Although less common, polyacylation can occur with highly activated rings or under harsh conditions. Ensure accurate stoichiometry and avoid excessively high reaction temperatures or prolonged reaction times.
Side Reactions from Impurities Ensure the purity of all starting materials and solvents to avoid unintended side reactions.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of Toluene with Valeryl Chloride

This protocol describes a general laboratory-scale synthesis of this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Valeryl Chloride

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. All glassware must be thoroughly dried before use.

  • Catalyst Suspension: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath with stirring.[1]

  • Acyl Chloride Addition: Prepare a solution of valeryl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the addition funnel. Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0-5°C.[3]

  • Toluene Addition: After the complete addition of valeryl chloride, add a solution of anhydrous toluene (1.0 equivalent) in a small amount of anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the aluminum salts are dissolved.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.

Data Presentation

Illustrative Yields under Different Conditions

Note: The following data is illustrative and based on general principles of Friedel-Crafts acylation. Optimal conditions for specific laboratory setups should be determined empirically.

Lewis Acid Catalyst Molar Ratio (Catalyst:Acyl Chloride) Temperature (°C) Reaction Time (h) Illustrative Yield (%)
AlCl₃1.1 : 10 to RT275-85
FeCl₃1.1 : 10 to RT360-70
ZnCl₂1.2 : 1RT to 40540-50
AlCl₃0.5 : 10 to RT2< 30 (Incomplete reaction)
AlCl₃1.1 : 150165-75 (Potential for more side products)

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Work-up ValerylChloride Valeryl Chloride (CH₃(CH₂)₃COCl) Complex1 [CH₃(CH₂)₃COCl-AlCl₃] ValerylChloride->Complex1 + AlCl₃ AlCl3_1 AlCl₃ AcyliumIon Acylium Ion [CH₃(CH₂)₃C=O]⁺ Complex1->AcyliumIon AlCl4_minus [AlCl₄]⁻ Complex1->AlCl4_minus AcyliumIon_2 Acylium Ion [CH₃(CH₂)₃C=O]⁺ AlCl4_minus_2 [AlCl₄]⁻ Toluene Toluene SigmaComplex Arenium Ion (Sigma Complex) Toluene->SigmaComplex + Acylium Ion AcyliumIon_2->SigmaComplex SigmaComplex_2 Arenium Ion ProductComplex Product-Catalyst Complex SigmaComplex_2->ProductComplex + [AlCl₄]⁻ AlCl4_minus_2->ProductComplex HCl HCl ProductComplex->HCl AlCl3_2 AlCl₃ ProductComplex->AlCl3_2 ProductComplex_2 Product-Catalyst Complex FinalProduct This compound ProductComplex_2->FinalProduct + H₂O (Quench) Al_salts Al(OH)₃ + HCl ProductComplex_2->Al_salts Water H₂O Water->FinalProduct

Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Dry Glassware, Inert Atmosphere) B 2. Catalyst Suspension (AlCl₃ in CH₂Cl₂ at 0°C) A->B C 3. Dropwise addition of Valeryl Chloride B->C D 4. Dropwise addition of Toluene C->D E 5. Reaction (Warm to RT, stir) D->E F 6. Quenching (Pour into ice/HCl) E->F G 7. Work-up (Extraction & Washes) F->G H 8. Drying & Solvent Removal (Dry over MgSO₄, Rotovap) G->H I 9. Purification (Vacuum Distillation or Column Chromatography) H->I J 10. Characterization (NMR, IR, GC-MS) I->J

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Logic

Troubleshooting_Yield Start Low or No Yield Check_Catalyst Is the Lewis Acid (e.g., AlCl₃) active? Start->Check_Catalyst Check_Moisture Was the reaction run under anhydrous conditions? Check_Catalyst->Check_Moisture Yes Solution_Catalyst Use fresh, anhydrous Lewis acid. Handle under inert atmosphere. Check_Catalyst->Solution_Catalyst No Check_Temp Was the temperature controlled correctly? Check_Moisture->Check_Temp Yes Solution_Moisture Thoroughly dry all glassware and solvents. Check_Moisture->Solution_Moisture No Check_Reagents Are the reagents (Toluene, Valeryl Chloride) pure and dry? Check_Temp->Check_Reagents Yes Solution_Temp Use ice bath during additions and monitor reaction progress (TLC). Check_Temp->Solution_Temp No Solution_Reagents Purify starting materials by distillation. Check_Reagents->Solution_Reagents No Success Yield Improved Check_Reagents->Success Yes Solution_Catalyst->Success Solution_Moisture->Success Solution_Temp->Success Solution_Reagents->Success

References

Technical Support Center: Purification of Crude 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4'-Methylvalerophenone. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Troubleshooting Guides

Issue: Low Yield After Column Chromatography

Q1: My yield of this compound is significantly lower than expected after silica gel column chromatography. What are the potential causes and how can I improve it?

A1: Low recovery after column chromatography can stem from several factors. Here's a systematic approach to troubleshooting:

  • Improper Solvent System: The polarity of the eluent is critical. If the solvent system is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all or may have very broad peaks, leading to poor separation and recovery.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) beforehand. A good starting point for aromatic ketones is a hexane/ethyl acetate mixture.[1] Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and lower yields of pure product.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Product Instability on Silica: this compound, being a ketone, is generally stable on silica gel. However, if your crude mixture contains highly acidic or basic impurities, it could potentially cause degradation of the product on the acidic surface of the silica.

    • Solution: Neutralize the crude mixture with a mild wash (e.g., saturated sodium bicarbonate solution) before chromatography. Alternatively, you can use a less acidic stationary phase like neutral alumina.

  • Irreversible Adsorption: Some highly polar impurities might bind irreversibly to the silica gel, and in some rare cases, the product itself might show strong interaction, leading to lower recovery.

    • Solution: After eluting the product, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to see if any additional material comes off. This can help determine if significant product was retained on the column.

Issue: Product "Oiling Out" During Recrystallization

Q2: I'm trying to recrystallize this compound, but it separates as an oil instead of forming crystals. Why is this happening and what can I do?

A2: "Oiling out" is a common problem, especially with low-melting point compounds like this compound (m.p. ~17 °C). It occurs when the saturated solution's temperature is above the melting point of the solute.

  • High Solute Concentration: A supersaturated solution can lead to rapid precipitation as an oil.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a previously formed crystal of this compound can also encourage crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures.

    • Solution:

      • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly. For this compound, which is soluble in many organic solvents, a good starting point could be a pair like methanol/water or ethanol/water.

      • Low-Temperature Recrystallization: Dissolve the compound in a minimal amount of a suitable solvent at room temperature and then cool the solution to a very low temperature (e.g., in an ice-salt bath or freezer). This can help induce crystallization below the compound's melting point.

Issue: Incomplete Separation During Vacuum Distillation

Q3: I performed vacuum distillation on my crude this compound, but the collected fractions are still impure. How can I improve the separation?

A3: Incomplete separation during vacuum distillation can be due to several factors related to the distillation setup and conditions.

  • Inefficient Fractionating Column: A simple distillation setup may not be sufficient to separate compounds with close boiling points.

    • Solution: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, leading to better separation.

  • Fluctuating Vacuum: An unstable vacuum source will cause the boiling points to fluctuate, leading to poor separation.

    • Solution: Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease. Use a reliable vacuum pump and a manometer to monitor the pressure. A vacuum trap is also essential to protect the pump from solvent vapors.

  • Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium between the liquid and vapor phases, resulting in poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops per second for the distillate.

  • Bumping: Violent boiling, or "bumping," can carry non-volatile or less volatile impurities into the condenser.

    • Solution: Use a magnetic stir bar in the distillation flask to ensure smooth boiling. Boiling chips are not effective under vacuum.

Frequently Asked Questions (FAQs)

General Purification

Q4: What are the most common methods for purifying crude this compound?

A4: The most common and effective purification techniques for this compound are:

  • Vacuum Distillation: This is a highly effective method for purifying liquids with high boiling points, like this compound (b.p. 261 °C at atmospheric pressure), as it lowers the boiling point and prevents thermal decomposition.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds based on polarity. It can provide high purity product.

  • Recrystallization: While challenging due to its low melting point, low-temperature recrystallization or using a solvent pair can be employed, especially for smaller scales or for removing specific impurities.

Q5: What are the likely impurities in my crude this compound?

A5: If your this compound was synthesized via a Friedel-Crafts acylation of toluene with valeryl chloride, common impurities may include:

  • Starting Materials: Unreacted toluene and valeryl chloride.

  • Isomeric Products: Friedel-Crafts acylation of toluene can potentially yield ortho- and meta- isomers in addition to the desired para-substituted product (this compound). However, the para-isomer is typically the major product due to steric hindrance.[2][3]

  • Polysubstituted Products: Although less common in acylation compared to alkylation, there is a small possibility of diacylation products.

  • Byproducts from the Acylating Agent: Valeryl chloride can hydrolyze to valeric acid if moisture is present.

Experimental Protocols & Data

Q6: Can you provide a detailed protocol for column chromatography of this compound?

A6: Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles. Allow the solvent to drain until it is just above the silica gel surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully add the sample to the top of the silica gel.

  • Elution: Begin elution with a low polarity mobile phase, such as 95:5 hexane:ethyl acetate. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the product. A published method for a similar compound used a 10:1 hexane/ethyl acetate eluent, which resulted in an 86% yield.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Q7: What are the typical parameters for vacuum distillation of this compound?

A7: Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter (to prevent bumping), a short path distillation head with a condenser and vacuum connection, and receiving flasks. Ensure all glassware is free of cracks.

  • Sample and Stirring: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a trap. Slowly apply the vacuum and ensure the system is sealed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.

  • Distillation and Collection: Collect the fraction that distills at the expected boiling point under the applied vacuum. The boiling point will depend on the pressure. Use a nomograph to estimate the boiling point at reduced pressure.

  • Termination: After collecting the desired fraction, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Quantitative Data Summary

Purification TechniqueTypical YieldPurity (Typical)Key Considerations
Vacuum Distillation > 85%> 98%Efficient for large scales; requires careful control of pressure and temperature.
Column Chromatography 70-90%> 99%Good for high purity; can be time-consuming and uses significant solvent.
Recrystallization 50-80%> 99%Challenging due to low melting point; best for small scales and specific impurity removal.

Note: The values in this table are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Purity Analysis

Q8: How can I assess the purity of my this compound?

A8: Several analytical techniques can be used to determine the purity of your product:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification.

    • Typical Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) on a silica gel plate. The product can be visualized under a UV lamp (254 nm).[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components, allowing for identification and quantification of impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for separating and quantifying components in a mixture. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic ketones.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities by comparing the integration of their signals to that of the product.[8][9]

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling point liquid chromatography Column Chromatography crude->chromatography Complex mixture recrystallization Low-Temp Recrystallization crude->recrystallization Small scale / specific impurities analysis Purity Analysis (TLC, GC, HPLC, NMR) distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Column_Chromatography start Low Yield q1 Improper Solvent System? start->q1 q2 Column Overloaded? q1->q2 No sol1 Optimize with TLC (Rf 0.2-0.3) q1->sol1 Yes q3 Product Unstable on Silica? q2->q3 No sol2 Use less crude material (1-5% of silica weight) q2->sol2 Yes sol3 Neutralize crude or use alumina q3->sol3 Yes

Caption: Troubleshooting logic for low yield in column chromatography.

References

Technical Support Center: Synthesis of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Methylvalerophenone. The content is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with valeryl chloride.[1] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to introduce the valeryl group onto the toluene ring.

Q2: What is the expected major product of this reaction and why?

The major product of the Friedel-Crafts acylation of toluene is This compound (the para-isomer). The methyl group on the toluene ring is an ortho, para-directing group, meaning it activates the aromatic ring towards electrophilic substitution at the positions ortho and para to it. Due to steric hindrance from the methyl group, the larger valeryl group preferentially adds to the less hindered para position.[1]

Q3: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reactions to consider are:

  • Formation of the ortho-isomer (2'-Methylvalerophenone): While the para-isomer is favored, a smaller amount of the ortho-isomer is typically formed.[1] The ratio of para to ortho can be influenced by reaction conditions.

  • Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture. Any water present in the reagents or glassware will lead to the hydrolysis of AlCl₃, rendering it inactive and reducing the reaction yield.

  • Hydrolysis of Valeryl Chloride: Valeryl chloride can react with water to form valeric acid, which will not participate in the Friedel-Crafts acylation.

  • Polyacylation: While less common in Friedel-Crafts acylation compared to alkylation (as the ketone product is deactivating), it can occur under forcing conditions, leading to the introduction of more than one valeryl group onto the toluene ring.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield 1. Inactive catalyst due to moisture.2. Insufficient catalyst.3. Low-quality or hydrolyzed reagents.4. Inadequate reaction temperature or time.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened, high-purity anhydrous aluminum chloride.2. Use a stoichiometric amount of AlCl₃ (at least 1.1 equivalents) as it forms a complex with the product ketone.3. Use freshly distilled valeryl chloride and high-purity toluene.4. Optimize reaction temperature and monitor the reaction progress using TLC or GC-MS.
Presence of a Significant Amount of the ortho-Isomer 1. Reaction temperature is too high.2. Non-optimal catalyst or solvent.1. Maintain a lower reaction temperature (e.g., 0-5 °C) during the addition of reagents.2. While AlCl₃ is standard, other Lewis acids could be explored. The choice of solvent can also influence isomer ratios.
Reaction Mixture is Dark or Tarry 1. Reaction temperature is too high, leading to decomposition.2. Impurities in the starting materials.1. Ensure efficient stirring and cooling to control the exothermic reaction.2. Purify starting materials before use.
Difficult Separation of ortho and para Isomers 1. Similar boiling points and polarities of the isomers.1. Employ fractional distillation under reduced pressure for better separation.2. Utilize column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) for more complete separation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Toluene with Valeryl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Valeryl Chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Reagent Addition: Add a solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ slurry over 30-60 minutes, maintaining the temperature below 10 °C.

  • Toluene Addition: After the addition of valeryl chloride is complete, add a solution of toluene (1.0-1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Pathway Toluene Toluene Intermediate Acylium Ion Intermediate Toluene->Intermediate ValerylChloride Valeryl Chloride ValerylChloride->Intermediate AlCl3 AlCl3 (catalyst) AlCl3->Intermediate Product This compound (Major Product) Intermediate->Product para-attack (favored) SideProduct 2'-Methylvalerophenone (Minor Product) Intermediate->SideProduct ortho-attack (disfavored)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem CheckMoisture Check for Moisture (Reagents, Glassware) Problem->CheckMoisture Yes Success Successful Synthesis Problem->Success No CheckCatalyst Verify Catalyst (Anhydrous, Stoichiometry) CheckMoisture->CheckCatalyst CheckReagents Check Reagent Purity CheckCatalyst->CheckReagents CheckTemp Optimize Temperature CheckReagents->CheckTemp Purification Optimize Purification (Distillation, Chromatography) CheckTemp->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Analysis of 4'-Methylvalerophenone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of impurities in 4'-Methylvalerophenone using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might find in a sample of this compound?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. The most common synthetic route is the Friedel-Crafts acylation of toluene with valeryl chloride.[1] Therefore, potential impurities include:

  • Starting Materials: Unreacted toluene and valeryl chloride.

  • Isomeric Byproducts: Positional isomers such as 2'-Methylvalerophenone and 3'-Methylvalerophenone, formed due to the directing effects of the methyl group on the aromatic ring.[2]

  • Polysubstitution Products: Di-acylated toluene species, although less common in acylation compared to alkylation.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., dichloromethane, ethyl acetate).[3]

  • Degradation Products: Compounds formed by the breakdown of the parent molecule under heat or light.

Q2: How can I tentatively identify an unknown peak in my GC-MS chromatogram?

A2: Identifying an unknown peak is a systematic process:

  • Examine the Retention Time (RT): The time a compound takes to pass through the GC column is a unique characteristic under specific conditions.[4][5] Compare the RT of the unknown peak with known standards if available.[6]

  • Analyze the Mass Spectrum: The mass spectrometer provides a fragmentation pattern for each eluting compound. This pattern is a molecular fingerprint.

  • Compare with a Reference Library: Use spectral libraries such as the NIST Mass Spectrometry Data Center to match the fragmentation pattern of your unknown peak against a database of known compounds.[7][8]

  • Interpret the Fragmentation: Analyze the major fragments in the mass spectrum. For ketones like this compound, characteristic fragments arise from cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[9][10]

Q3: What are the characteristic mass fragments for this compound?

A3: this compound (Molecular Weight: 176.25 g/mol ) will fragment in the mass spectrometer in a predictable way.[7] The molecular ion peak (M+) should be observed at m/z 176. Key fragmentation patterns include alpha-cleavage, which leads to the formation of stable acylium ions.

Table 1: Expected Mass Fragments for this compound

m/z ValueIon StructureDescription
176[C₁₂H₁₆O]⁺Molecular Ion (M⁺)
119[CH₃C₆H₄CO]⁺Acylium ion from cleavage of the butyl group. This is often a very prominent peak.
91[C₇H₇]⁺Tropylium ion, characteristic of compounds containing a toluene moiety.
57[C₄H₉]⁺Butyl cation from cleavage at the other side of the carbonyl group.

GC-MS Troubleshooting Guide

Q4: My peaks are tailing or fronting. What could be the cause and how do I fix it?

A4: Asymmetrical peaks, such as tailing (where the back of the peak is drawn out) or fronting (the front is sloped), can indicate several issues.[11][12]

  • Possible Causes:

    • Column Overload: Injecting too much sample can saturate the column.[13]

    • Active Sites: The column or inlet liner may have active sites (e.g., exposed silanols) that interact undesirably with the analyte.

    • Contamination: The column, liner, or syringe may be contaminated.[14]

    • Incorrect Flow Rate: The carrier gas flow rate may be too low.

  • Solutions:

    • Dilute the sample or use a higher split ratio.[11]

    • Use a deactivated inlet liner and column. If the column is old, consider replacing it.

    • Clean the injector port and use a clean syringe.

    • Optimize the carrier gas flow rate according to the column manufacturer's recommendations.

Q5: The retention times for my peaks are shifting between runs. Why is this happening?

A5: Inconsistent retention times are a common problem that affects the reliability of peak identification.[14]

  • Possible Causes:

    • Fluctuations in carrier gas flow rate or pressure.

    • Unstable oven temperature.

    • Column degradation or "bleeding" at high temperatures.

    • Leaks in the system, often at the septum or fittings.

  • Solutions:

    • Check the gas supply and regulators for consistent pressure.

    • Verify the stability of the GC oven temperature.

    • Condition the column as recommended. If bleed is excessive, the column may need to be replaced.[14]

    • Perform a leak check of the system. Replace the injector septum if it is old.[13]

Q6: I see "ghost peaks" in my chromatogram, especially in blank runs. What are they?

A6: Ghost peaks are unexpected peaks that appear in your analysis, often in blank runs after a concentrated sample has been injected.[11]

  • Possible Causes:

    • Carryover: Residual sample from a previous injection remaining in the syringe or injector port.

    • Contamination: Contaminated carrier gas, syringe, or septum bleed.

    • Sample Degradation: The sample may be breaking down in the hot injector port.

  • Solutions:

    • Thoroughly rinse the syringe with a clean solvent between injections.

    • Run a solvent blank after a highly concentrated sample to wash the system.

    • Clean the injector port and replace the septum and liner.[13]

    • Ensure high-purity gases are used.

    • Lower the injector temperature if thermal degradation is suspected.[13]

Q7: How can I improve the separation (resolution) between the main this compound peak and a closely eluting impurity?

A7: Poor resolution, where two peaks overlap, makes accurate identification and quantification difficult.[4]

  • Possible Causes:

    • Suboptimal GC temperature program.

    • Incorrect carrier gas flow rate.

    • The column is not suitable for the separation.

  • Solutions:

    • Adjust the Temperature Program: Decrease the initial ramp rate or add an isothermal hold at a temperature where the two peaks begin to separate.

    • Optimize Flow Rate: Adjust the carrier gas flow rate to be closer to the optimal velocity for your column.

    • Use a Different Column: If optimization fails, a column with a different stationary phase or a longer column may be necessary to achieve separation.[4]

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following is a standard protocol for the GC-MS analysis of this compound.

Sample Preparation

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a high-purity solvent such as methanol or dichloromethane.

  • For analysis, create a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.[15]

  • Transfer the working solution to a 2 mL GC vial for injection.

GC-MS Method Parameters

The following table outlines typical starting parameters for a GC-MS method. These should be optimized for your specific instrument and application.[3][16]

Table 2: Example GC-MS Method Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Mass Range m/z 40-450
Solvent Delay 3 minutes

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting and identifying unknown peaks in a GC-MS chromatogram.

Impurity_Identification_Workflow start Unknown Peak Detected in Chromatogram check_rt Check Retention Time (RT) start->check_rt analyze_ms Analyze Mass Spectrum (Fragmentation Pattern) check_rt->analyze_ms library_search Perform Library Search (e.g., NIST) analyze_ms->library_search match_found Match Found? library_search->match_found tentative_id Tentative Identification Made match_found->tentative_id  Yes no_match No Match Found or Poor Match Quality match_found->no_match  No confirm_standard Confirm with Reference Standard tentative_id->confirm_standard manual_interp Manual Interpretation of Spectrum no_match->manual_interp propose_structure Propose Putative Structure (Based on fragmentation, synthesis route) manual_interp->propose_structure propose_structure->confirm_standard final_id Impurity Identity Confirmed confirm_standard->final_id

Caption: Workflow for identifying an unknown peak in a GC-MS analysis.

References

Technical Support Center: Optimization of Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.[1][2]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1][2]

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly influence the yield. Some reactions proceed well at room temperature, while others may require heating. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]

  • Poor Quality Reagents: The purity of the acylating agent (acyl chloride or anhydride) and the aromatic substrate is critical for a successful reaction.[1]

Issue 2: Formation of Multiple Products

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A2: The formation of multiple products in Friedel-Crafts acylation is less common than in alkylation because the acyl group deactivates the aromatic ring to further substitution.[1][3] However, it can still occur under certain conditions:

  • Highly Activated Aromatic Rings: If your starting material is highly activated, polysubstitution might occur before the deactivating effect of the first acylation takes hold.[1]

  • Isomer Formation: For substituted aromatic rings, a mixture of ortho, para, and sometimes meta isomers can be formed. The product distribution is influenced by the directing effects of the substituents already present on the ring. Steric hindrance can also play a role, often favoring the para product.[1]

  • Fries Rearrangement: When acylating phenols, O-acylation can occur first, followed by a Fries rearrangement, which can yield a mixture of ortho and para hydroxyketones.[4]

To control the formation of multiple products, consider optimizing the reaction temperature and using a less reactive acylating agent if possible. For substituted benzenes, the regioselectivity is largely determined by the existing substituent.

Frequently Asked Questions (FAQs)

Q3: Can I use an aromatic amine or phenol directly in a Friedel-Crafts acylation?

A3: No, aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are generally not suitable for direct Friedel-Crafts reactions.[2] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, deactivating the ring towards the desired electrophilic substitution.[4] For phenols, a common strategy is to protect the hydroxyl group as an ester before acylation.[1] For anilines, the amino group is often protected, for instance, by acetylation to form an amide.[4]

Q4: How much Lewis acid catalyst should I use?

A4: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, and sometimes an excess.[1][2] This is because the product ketone forms a stable complex with the catalyst, rendering it inactive for further reaction cycles.[1][2][5]

Q5: What is the best solvent for my Friedel-Crafts acylation?

A5: The choice of solvent can significantly impact the outcome of the reaction. Non-polar solvents like dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used.[6] In some cases, the choice of solvent can influence the regioselectivity of the reaction. For example, the acylation of naphthalene with acetyl chloride in nitrobenzene favors the beta-substituted product, while in carbon disulfide, the alpha-substituted product is preferred.[6] Some reactions can even be performed under solvent-free conditions.[7][8]

Q6: Does the order of addition of reagents matter?

A6: Yes, the order of addition can be important. A common procedure involves suspending the anhydrous aluminum chloride in the anhydrous solvent, followed by the slow addition of the acyl chloride to form the acylium ion complex. The aromatic substrate is then added dropwise to this mixture, often at a low temperature to control the reaction rate.[2][9]

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Acylation of Anisole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃Dichloromethane0 to RT195[2]
FeCl₃DichloromethaneRT0.2592[10]
Pr(OTf)₃Deep Eutectic Solvent1000.17>95[11]
12-TPA/ZrO₂Solvent-free110592[7]

Table 2: Troubleshooting Guide for Common Issues in Friedel-Crafts Acylation

IssuePotential CauseRecommended Action
Low/No Yield Deactivated aromatic ringUse a more reactive aromatic substrate if possible.
Inactive catalyst (moisture)Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-quality Lewis acid.[1][2]
Insufficient catalystUse at least a stoichiometric amount of the Lewis acid catalyst.[1][2]
Unsuitable substrate (e.g., aniline, phenol)Protect the functional group before acylation.[1][4]
Sub-optimal temperatureOptimize the reaction temperature; some reactions require heating.[1]
Multiple Products Highly activated substrateConsider milder reaction conditions or a less reactive acylating agent.
Isomer formationProduct distribution is inherent to the substrate; separation may be required.
Dark, Tarry Material Reaction temperature too highRun the reaction at a lower temperature.
Impure reagentsUse purified starting materials.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole with Acetyl Chloride

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Acetyl chloride

  • Anisole

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Crushed ice and concentrated HCl for workup

Procedure:

  • Setup: Assemble the reaction apparatus (round-bottom flask with a dropping funnel and stirrer) and ensure all glassware is thoroughly dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 15-30 minutes. Monitor the reaction progress by TLC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation.

Visualizations

Friedel_Crafts_Troubleshooting start Low or No Yield in Friedel-Crafts Acylation q1 Is the aromatic ring strongly deactivated? start->q1 a1_yes Reaction may not be feasible. Consider alternative synthetic routes. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Were anhydrous conditions strictly maintained? a1_no->q2 a2_no Use oven-dried glassware and anhydrous reagents/solvents. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is the catalyst amount stoichiometric or in excess? a2_yes->q3 a3_no Increase catalyst loading to at least 1 equivalent relative to the acylating agent. q3->a3_no No a3_yes Proceed to next check. q3->a3_yes Yes q4 Does the substrate have -NH2 or -OH groups? a3_yes->q4 a4_yes Protect the functional group before acylation. q4->a4_yes Yes a4_no Consider optimizing reaction temperature and time. q4->a4_no No

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Friedel_Crafts_Workflow prep 1. Prepare Anhydrous Setup (Oven-dried glassware, inert atmosphere) reagents 2. Add Anhydrous Solvent and Lewis Acid Catalyst prep->reagents acyl 3. Cool to 0°C and Slowly Add Acylating Agent reagents->acyl substrate 4. Add Aromatic Substrate Dropwise at 0°C acyl->substrate reaction 5. Allow to Warm to RT and Stir until Complete substrate->reaction workup 6. Quench with Ice/HCl and Perform Aqueous Workup reaction->workup purify 7. Purify Product (Chromatography/Distillation) workup->purify

Caption: General experimental workflow for Friedel-Crafts acylation.

References

How to remove unreacted starting materials from 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 4'-Methylvalerophenone, particularly after its synthesis via Friedel-Crafts acylation.

Troubleshooting Guides

This section addresses common problems encountered during the removal of unreacted starting materials from this compound.

Issue 1: Persistent Emulsion During Aqueous Workup

Q: I am observing a persistent emulsion between the organic and aqueous layers during the extraction process after quenching my Friedel-Crafts reaction. How can I resolve this?

A: Emulsion formation is a common issue in the workup of Friedel-Crafts acylation reactions, often caused by finely dispersed aluminum salts. Here are several strategies to break the emulsion:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping the funnel can help the layers to separate.[1][2]

  • "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[2]

  • Filtration: Filter the entire emulsified mixture through a pad of celite or glass wool. This can remove the fine particulates that are stabilizing the emulsion.[2][3]

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help to break the emulsion.[1]

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively separate the layers.[2]

Experimental Protocol: Breaking an Emulsion with Brine

  • Allow the separatory funnel containing the emulsion to stand for 10-15 minutes.

  • Slowly add a volume of saturated brine equivalent to 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently rock it back and forth. Avoid vigorous shaking.

  • Allow the funnel to stand and observe the separation of the layers.

  • Once separated, carefully drain the aqueous layer and then the organic layer.

Issue 2: Incomplete Removal of Toluene

Q: After my purification, I still see traces of toluene in my this compound sample by NMR/GC-MS. How can I remove it completely?

A: Toluene can be challenging to remove completely due to its relatively high boiling point. Here are some effective methods:

  • Azeotropic Removal: Toluene can form azeotropes with other solvents. Adding a lower-boiling solvent like methanol and then removing it on a rotary evaporator can help to co-evaporate the toluene.

  • High Vacuum Evaporation: Using a high-vacuum pump (schlenk line) with gentle heating can effectively remove residual toluene. A cold trap is essential to protect the pump.

  • Column Chromatography: A well-packed silica gel column with an appropriate solvent system will effectively separate this compound from the less polar toluene.

Issue 3: Presence of Valeric Acid in the Final Product

Q: My final product is contaminated with valeric acid. How did this happen and how can I remove it?

A: Valeric acid is formed from the hydrolysis of unreacted valeryl chloride during the aqueous workup. It can be removed with a basic wash:

  • Aqueous Bicarbonate Wash: During the liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, forming a water-soluble sodium salt which will be extracted into the aqueous layer.

Experimental Protocol: Basic Wash to Remove Valeric Acid

  • After the initial water wash, add a volume of saturated aqueous NaHCO₃ solution to the separatory funnel containing the organic layer.

  • Stopper the funnel and shake gently, periodically venting to release any CO₂ gas that is formed.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the wash with NaHCO₃ solution.

  • Follow with a final wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I should expect after synthesizing this compound via Friedel-Crafts acylation?

A1: The most common unreacted starting materials are the aromatic substrate, typically toluene , and the acylating agent, valeryl chloride . During the aqueous workup, any unreacted valeryl chloride will be hydrolyzed to valeric acid .

Q2: Which purification method is most effective for obtaining high-purity this compound?

A2: Silica gel column chromatography is generally the most effective method for achieving high purity (>99%) by separating the product from unreacted starting materials and any side products.[4] While vacuum distillation can also be used, it may be less effective at removing impurities with similar boiling points.

Q3: What is a good solvent system for purifying this compound by column chromatography?

A3: A common solvent system for purifying aromatic ketones like this compound is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane .[5][6][7] A good starting point is a gradient elution, beginning with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 2% to 10%). The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q4: Can I purify this compound by recrystallization?

A4: this compound is a liquid at room temperature (Melting Point: 17 °C), so direct recrystallization is not a suitable primary purification method.[8] However, if you were to prepare a solid derivative of the ketone, recrystallization could be used to purify that derivative.[9]

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture and the fractions collected from the column, you can identify which fractions contain the pure product. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques to assess the final purity and identify any remaining impurities.[10][11]

Q6: What are the expected boiling and melting points of this compound?

A6: The physical properties of this compound are:

  • Boiling Point: 261 °C at atmospheric pressure.[8] Under vacuum, the boiling point will be significantly lower.

  • Melting Point: 17 °C.[8]

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Aqueous Workup with Basic Wash Moderate (removes acidic and water-soluble impurities)Simple, fast, and essential first step.Will not remove non-polar impurities like toluene.
Vacuum Distillation Good to HighEffective for removing non-volatile impurities.May not effectively separate impurities with similar boiling points.
Silica Gel Column Chromatography Very High (>99%)Excellent separation of components with different polarities.More time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for this compound
  • Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be done in a fume hood with appropriate personal protective equipment.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a typical lab-scale reaction).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove valeric acid.

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to aid in drying.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Purity Analysis synthesis Friedel-Crafts Acylation (Toluene + Valeryl Chloride + AlCl3) quench Quench with Ice/Water synthesis->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Wash with NaHCO3 (aq) and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate1 Concentrate (Rotovap) dry->concentrate1 chromatography Silica Gel Column Chromatography concentrate1->chromatography concentrate2 Concentrate Pure Fractions chromatography->concentrate2 analysis TLC, GC-MS, NMR concentrate2->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_emulsion start Emulsion Forms During Workup patience Wait 10-30 minutes Gentle Swirling start->patience brine Add Saturated Brine patience->brine If not resolved resolved Emulsion Resolved patience->resolved If resolved filter Filter through Celite brine->filter If not resolved brine->resolved If resolved centrifuge Centrifuge (small scale) filter->centrifuge If not resolved filter->resolved If resolved centrifuge->resolved If resolved

Caption: Troubleshooting workflow for resolving emulsions during aqueous workup.

References

Troubleshooting low conversion rates in 4'-Methylvalerophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in reactions involving 4'-Methylvalerophenone.

Troubleshooting Guides

Low conversion rates in organic synthesis can be attributed to a variety of factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential for identifying and resolving the root cause of the issue.[1][2][3]

General Troubleshooting Workflow for Low Yield

When encountering a low yield, it is recommended to follow a logical troubleshooting workflow to systematically identify the potential cause.

TroubleshootingWorkflow start Low Yield Observed reagent_quality Verify Reagent & Solvent Quality (Purity, Activity, Water Content) start->reagent_quality reagent_quality->reagent_quality reaction_conditions Optimize Reaction Conditions (Temp, Conc, Time, Stoichiometry) reagent_quality->reaction_conditions Reagents OK monitor_reaction Monitor Reaction Progress (TLC, GC-MS, NMR) reaction_conditions->monitor_reaction monitor_reaction->reaction_conditions Reaction Stalled workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) monitor_reaction->workup_purification Reaction Complete side_reactions Investigate Side Reactions workup_purification->side_reactions Product Loss product_decomposition Check for Product Decomposition side_reactions->product_decomposition end_good Improved Yield side_reactions->end_good Side Reactions Minimized product_decomposition->end_good No Decomposition

A logical workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis or subsequent reactions of this compound.

Q1: My Friedel-Crafts acylation of toluene with valeryl chloride to produce this compound has a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation are a frequent problem. The primary factors to investigate are catalyst activity, reagent purity, and reaction conditions.[4][5][6]

Troubleshooting Steps:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.[5][6]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened, high-purity Lewis acid.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid complexes with the product ketone, meaning it is not a true catalyst and must be used in stoichiometric amounts (at least 1.1 equivalents relative to the acylating agent).[5]

  • Reaction Temperature: The temperature can influence the regioselectivity and the rate of side reactions.

    • Solution: Maintain the recommended temperature, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.[5][7]

  • Polysubstitution: Although less common in acylation than alkylation, it can still occur, leading to a mixture of products and reducing the yield of the desired mono-acylated product.

  • Side Reactions: The acylium ion can undergo rearrangement, although this is less of an issue with straight-chain acyl groups like valeryl.

Data Presentation: Impact of Reaction Parameters on Friedel-Crafts Acylation Yield

ParameterConditionExpected Impact on YieldTypical Yield Range (%)
Catalyst (AlCl₃) Stoichiometry < 1.0 eqSignificant Decrease< 30
1.1 - 1.5 eqOptimal60 - 85[4][8]
Reaction Temperature Too Low (< 0 °C)Incomplete Reaction< 40
Optimal (0 °C to RT)High Conversion60 - 85
Too High (> RT)Increased Side Products< 50
Moisture Content AnhydrousOptimal60 - 85
Trace MoistureDecreased20 - 50
Q2: I am struggling to initiate the Grignard reaction between 4-methylbenzonitrile and a butylmagnesium halide to synthesize this compound. What can I do?

A2: Difficulty in initiating a Grignard reaction is a classic issue, often related to the quality of the magnesium or the presence of inhibitors.[9][10]

Troubleshooting Steps:

  • Magnesium Surface Activation: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from starting.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.[10]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water.

    • Solution: All glassware must be rigorously dried (oven or flame-dried), and anhydrous ether must be used as the solvent. The reaction should be conducted under an inert atmosphere (nitrogen or argon).[9][10]

  • Concentration: A high local concentration of the alkyl halide can help to initiate the reaction.

    • Solution: Start by adding a small portion of the alkyl halide solution to the magnesium and wait for the reaction to begin (indicated by bubbling and a cloudy appearance) before adding the remainder of the solution.

GrignardTroubleshooting start Grignard Reaction Fails to Initiate check_mg Activate Mg Surface (Crush, Add I₂ crystal) start->check_mg check_anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvent) start->check_anhydrous check_concentration Increase Local Concentration of Alkyl Halide start->check_concentration success Reaction Initiates check_mg->success check_anhydrous->success check_concentration->success

Troubleshooting steps for Grignard reaction initiation.
Q3: The reduction of this compound to 4-methyl-1-pentylbenzene using Clemmensen or Wolff-Kishner reduction is giving a low yield. Which method is better and how can I optimize it?

A3: The choice between Clemmensen and Wolff-Kishner reduction depends on the substrate's stability to acid or base.[11][12][13] Both reactions can be optimized for higher yields.

  • Clemmensen Reduction: This reaction uses zinc amalgam and concentrated hydrochloric acid and is suitable for substrates stable in strong acid.[13][14][15] It is particularly effective for aryl-alkyl ketones.[13][14]

    • Low Yield Causes: Incomplete reaction, side reactions due to the strongly acidic conditions, or ineffective zinc amalgam.

    • Optimization: Ensure the zinc is properly amalgamated to provide a clean, active surface. The reaction often requires heating under reflux for an extended period. For substrates sensitive to aqueous acid, a modified procedure with activated zinc dust in an anhydrous solution of HCl in ether or acetic anhydride can be more effective and give higher yields.[14]

  • Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone followed by decomposition with a strong base (like KOH) at high temperatures. It is ideal for substrates that are sensitive to acid.[11][16][17][18]

    • Low Yield Causes: Incomplete formation of the hydrazone, side reactions like azine formation, or the reaction not reaching a high enough temperature.[18]

    • Optimization: The Huang-Minlon modification, where water and excess hydrazine are distilled off after the hydrazone is formed, allows the reaction temperature to rise (to ~200 °C), significantly shortening the reaction time and improving the yield.[18] Using a high-boiling solvent like diethylene glycol is crucial.[17]

Data Presentation: Comparison of Reduction Methods for Aryl-Alkyl Ketones

MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield Range (%)
Clemmensen Zn(Hg), conc. HClStrongly Acidic, RefluxGood for acid-stable compounds, effective for aryl-alkyl ketones.[13][14]Substrate must be acid-tolerant.[14] Mechanism is not fully understood.[12]60 - 80[14]
Wolff-Kishner H₂NNH₂, KOH, Ethylene GlycolStrongly Basic, High Temp (~200°C)Good for base-stable, acid-sensitive compounds.[11]Substrate must be base-tolerant and stable at high temperatures.70 - 90 (with Huang-Minlon modification)[18]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene to Synthesize this compound

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

Procedure:

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent such as dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of toluene (1.0 equivalent) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Wolff-Kishner Reduction of this compound

Apparatus: A round-bottom flask equipped with a reflux condenser and a distillation head.

Procedure:

  • To the flask, add this compound (1.0 equivalent), diethylene glycol as the solvent, hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to reflux (around 110-130 °C) for 1 hour to form the hydrazone.

  • After hydrazone formation, replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the temperature of the reaction mixture rises to approximately 200 °C.[18]

  • Once the temperature reaches 200 °C, place the reflux condenser back on the flask and maintain the reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).

  • Wash the combined organic layers with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-methyl-1-pentylbenzene. Further purification can be done by distillation if necessary.[19]

References

Enhancing the stability of 4'-Methylvalerophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of 4'-Methylvalerophenone during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at refrigerated temperatures (2-8 °C) is advisable, particularly for long-term storage. It should be kept away from direct sunlight and sources of ignition.[1]

Q2: What are the known or potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure of aromatic ketones, several potential degradation routes can be anticipated. These include:

  • Photodegradation: Aromatic ketones are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[2][3] This can lead to photoreduction or other photochemical reactions.

  • Oxidation: The ketone functional group and the alkyl side chain can be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air. This can result in the formation of various oxidation byproducts.

  • Hydrolysis: Although generally less susceptible than esters or amides, prolonged exposure to highly acidic or basic conditions could potentially lead to hydrolytic degradation. The stability of similar compounds has been shown to be pH-dependent.[4][5]

  • Thermal Degradation: Exposure to high temperatures can induce thermal decomposition of the molecule.[6][7][8]

Q3: How can I monitor the stability of my this compound sample?

A3: The stability of this compound can be monitored using various analytical techniques. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common approach.[9] This method should be capable of separating the intact this compound from its potential degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification and quantification of volatile degradants.[9]

Q4: Are there any known incompatible excipients or substances to avoid when working with this compound?

A4: Strong oxidizing agents should be avoided as they can promote oxidative degradation.[1] Additionally, care should be taken when formulating this compound with excipients that may contain reactive impurities. It is also advisable to avoid highly acidic or basic conditions in formulations unless stability has been confirmed under those specific conditions.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (yellowing) of the this compound sample. Exposure to light (photodegradation) or air (oxidation).1. Store the compound in an amber or opaque container to protect it from light. 2. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize exposure to oxygen. 3. Re-analyze the sample using a stability-indicating method to quantify the level of degradation.
Appearance of new peaks in the chromatogram during analysis. Chemical degradation of the compound.1. Identify the storage conditions that may have contributed to degradation (e.g., temperature, light exposure, pH). 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and aid in their identification. 3. Use techniques like LC-MS or GC-MS to identify the structure of the new peaks.[9]
Loss of potency or assay value over time. Instability under the current storage or experimental conditions.1. Review and optimize storage conditions (temperature, light protection, inert atmosphere). 2. Evaluate the compatibility of the compound with other components in the formulation or solution. 3. Consider the addition of stabilizers, such as antioxidants, if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[10][11][12][13][14]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. Start with a mixture of water and acetonitrile (e.g., 60:40 v/v) and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products DetectedRetention Time of Major Degradant (min)
0.1 N HCl, 60°C, 24h8.524.2
0.1 N NaOH, RT, 24h15.233.8, 5.1
3% H₂O₂, RT, 24h25.846.5
Thermal (80°C, 48h)5.117.3
Photolytic35.552.9, 8.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_compound cluster_products Degradation Products Light Light (UV) MVP This compound Light->MVP Photodegradation Oxygen Oxygen (Air) Oxygen->MVP Oxidation Heat Heat Heat->MVP Thermal Degradation Acid_Base Acid/Base Acid_Base->MVP Hydrolysis Photo_Products Photoreduction/ Fragmentation Products MVP->Photo_Products Oxidized_Products Oxidized Byproducts MVP->Oxidized_Products Thermal_Products Thermal Decomposed Products MVP->Thermal_Products Hydrolysis_Products Hydrolysis Products MVP->Hydrolysis_Products

Caption: Potential Degradation Pathways of this compound.

Troubleshooting_Workflow Start Instability Observed (e.g., discoloration, new peaks) Identify_Stress Identify Potential Stressor(s) (Light, Air, Temp, pH) Start->Identify_Stress Modify_Storage Modify Storage/Handling - Amber vial - Inert gas - Refrigerate Identify_Stress->Modify_Storage Known Stressor Further_Investigation Further Investigation - Forced Degradation Study - Identify Degradants (LC-MS) - Consider Stabilizers Identify_Stress->Further_Investigation Unknown Stressor Reanalyze Re-analyze Sample (Stability-Indicating Method) Modify_Storage->Reanalyze Stable Sample is Stable Reanalyze->Stable No further degradation Not_Stable Instability Persists Reanalyze->Not_Stable Degradation continues Not_Stable->Further_Investigation

References

Technical Support Center: 4'-Methylvalerophenone Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 4'-Methylvalerophenone in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during research and development.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem: Loss of compound purity over a short period in solution.

Possible Causes & Solutions

CauseSolution
Photodegradation Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Work in a dimly lit environment when possible.
Oxidation Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Use freshly opened solvents of high purity. Consider adding an antioxidant if compatible with your experimental design.
Inappropriate Solvent This compound is soluble in organic solvents like ethanol and acetone but insoluble in water.[1] Ensure you are using a suitable, dry, and high-purity solvent. Avoid solvents containing peroxides.
Temperature Fluctuation Store stock solutions and working solutions at a consistent, cool temperature, preferably refrigerated (2-8 °C), unless otherwise specified by your experimental protocol. Avoid repeated freeze-thaw cycles.
Incorrect pH If working in a mixed solvent system that can have a pH, be aware that extreme pH conditions can catalyze degradation. Neutral or slightly acidic conditions are generally preferred for aromatic ketones.
Problem: Inconsistent results in analytical assays (e.g., HPLC).

Possible Causes & Solutions

CauseSolution
On-instrument Degradation For GC-MS analysis, thermal degradation can occur at high injection temperatures.[2] Lower the injector port temperature and minimize the residence time in the inlet.
Peak Tailing or Splitting in HPLC This can be due to secondary interactions with the stationary phase, especially with basic compounds.[3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Use a high-purity, modern silica column or a column with end-capping. Consider adding a competitive amine like triethylamine (TEA) to the mobile phase if working with basic degradants.[3]
Column Overload Injecting too much sample can lead to peak distortion.[3][4] Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar aromatic ketones like valerophenone, the primary degradation pathways are photochemical.[5] These include Norrish Type I and Type II reactions.[2][6][7]

  • Norrish Type I (α-cleavage): This involves the cleavage of the bond between the carbonyl group and the alkyl chain, which can lead to the formation of various radical species.

  • Norrish Type II: This intramolecular reaction involves the abstraction of a gamma-hydrogen by the excited carbonyl group, leading to cleavage of the bond between the alpha and beta carbons. For valerophenone, this results in the formation of acetophenone and propene.[5] Another common outcome of the Norrish Type II reaction is the formation of cyclobutanol derivatives.[5]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in the literature, based on the known degradation of valerophenone, the following are likely:

  • Photodegradation:

    • Cleavage Products: 4'-Methylacetophenone and propene (from Norrish Type II cleavage).

    • Cyclization Products: Cyclobutanol derivatives.[5]

  • Oxidative Degradation: Oxidation may occur at the benzylic position of the tolyl group to form a carboxylic acid (4-pentanoylbenzoic acid) or at the alkyl chain.

  • Acid/Base Catalyzed Degradation: Under strong acidic or basic conditions, cleavage of the ketone can occur, though this is generally less common than photodegradation for this class of compounds.

Q3: What are the ideal storage conditions for this compound solutions?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.

  • Light: Protected from light using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: In a tightly sealed container to prevent solvent evaporation and exposure to oxygen. For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.

  • Solvent: Use high-purity, anhydrous solvents.

Q4: Which solvents are recommended for preparing solutions of this compound?

A4: this compound is soluble in organic solvents such as ethanol, methanol, acetone, and chloroform.[1][8] It is poorly soluble in water.[8] When choosing a solvent, ensure it is of high purity and free of peroxides.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Forced degradation studies are used to generate these degradation products and validate the method's specificity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally recommended.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: (Perform each in parallel with a control sample of the stock solution stored at 2-8°C in the dark).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a vial of the stock solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][10]

3. Analysis:

  • Analyze all stressed samples and the control sample using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a linear gradient (e.g., 50% B to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum of this compound (typically around 254-262 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition (e.g., trying methanol as mobile phase B), and pH to achieve adequate separation between the parent compound and all degradation products.

  • Ensure peak purity of the parent compound in the stressed samples using a photodiode array (PDA) detector.

3. Method Validation:

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Degradation_Pathways cluster_photochemical Photochemical Degradation (Norrish Reactions) cluster_typeI Type I cluster_typeII Type II cluster_other Other Potential Pathways 4-MVP_excited This compound (Excited State) Acyl_Radical Acyl Radical 4-MVP_excited->Acyl_Radical α-cleavage Alkyl_Radical Alkyl Radical 4-MVP_excited->Alkyl_Radical α-cleavage Biradical 1,4-Biradical Intermediate 4-MVP_excited->Biradical γ-H abstraction 4-MVP This compound 4-MVP->4-MVP_excited UV Light Oxidation_Product Oxidized Products (e.g., Carboxylic Acid) 4-MVP->Oxidation_Product Oxidizing Agents Hydrolysis_Product Cleavage Products 4-MVP->Hydrolysis_Product Strong Acid/Base Cleavage_Products 4'-Methylacetophenone + Propene Biradical->Cleavage_Products Cyclization_Product Cyclobutanol Derivative Biradical->Cyclization_Product

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Prepare Stock Solution (1 mg/mL in ACN/MeOH) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify & Quantify Degradation Products Analysis->End

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Results / Purity Loss? Check_Storage Review Storage Conditions (Light, Temp, Atmosphere) Start->Check_Storage Yes Check_Solvent Verify Solvent Purity & Suitability Start->Check_Solvent Yes Check_HPLC Troubleshoot HPLC Method Start->Check_HPLC Yes Solution_Storage Optimize Storage: - Amber vials - Refrigerate - Inert gas Check_Storage->Solution_Storage Solution_Solvent Use High-Purity, Anhydrous Solvent Check_Solvent->Solution_Solvent Solution_HPLC Adjust Mobile Phase pH, Check for Column Overload, Use Appropriate Column Check_HPLC->Solution_HPLC

Caption: Logical troubleshooting flow for stability issues.

References

Navigating the Scale-Up of 4'-Methylvalerophenone Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of 4'-Methylvalerophenone synthesis from the laboratory bench to industrial-scale production is fraught with challenges that can impact yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common issues, understanding key process parameters, and implementing effective solutions for a seamless scale-up.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up of this compound production, primarily synthesized via the Friedel-Crafts acylation of toluene with valeryl chloride.

Issue Potential Causes Troubleshooting and Optimization Strategies
Low Product Yield Catalyst Deactivation: Moisture in the reaction system can deactivate the Lewis acid catalyst (e.g., AlCl₃).Insufficient Catalyst: The ketone product can form a complex with the catalyst, rendering it inactive.[1] Suboptimal Temperature: Reaction may be too slow at low temperatures or prone to side reactions at high temperatures.- Ensure all reactants, solvents, and equipment are thoroughly dried.- Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.- Optimize the reaction temperature through systematic studies to find the ideal balance between reaction rate and selectivity.
Formation of Impurities Isomer Formation: Friedel-Crafts acylation of toluene can produce the ortho-isomer (2'-Methylvalerophenone) as a byproduct, though the para-isomer is sterically favored.[2] Polyacylation: Although less common than in Friedel-Crafts alkylation, multiple acyl groups can be added to the aromatic ring, especially at higher temperatures.- Maintain a lower reaction temperature to favor the formation of the para-isomer.- Use a controlled addition of the acylating agent to minimize local excesses that can lead to polyacylation.
Exothermic Reaction (Runaway) Poor Heat Dissipation: The Friedel-Crafts acylation is an exothermic reaction, and inadequate heat removal in large reactors can lead to a dangerous increase in temperature and pressure.[3]- Implement a robust cooling system for the reactor.- Control the rate of addition of the reactants to manage the rate of heat generation.- Utilize a solvent with a suitable boiling point to act as a heat sink.
Purification Difficulties Similar Boiling Points of Isomers: The ortho- and para-isomers of Methylvalerophenone may have close boiling points, making separation by distillation challenging.Presence of High-Boiling Byproducts: Polyacylated products and other side-reaction products can be difficult to remove.- Employ fractional distillation with a high-efficiency column for isomer separation.- Consider crystallization as an alternative or complementary purification step to remove isomers and other impurities.[4][5] - For heat-sensitive materials, vacuum distillation can be employed to lower the boiling points.[4]
Catalyst and Waste Management Large Quantities of Catalyst Waste: The use of stoichiometric amounts of Lewis acids like AlCl₃ generates significant amounts of acidic waste, posing environmental and disposal challenges.Corrosive Nature of Reagents: Acyl chlorides and Lewis acids are corrosive and require specialized handling and equipment.- Explore the use of reusable solid acid catalysts such as zeolites or supported catalysts to minimize waste.[6] - Implement appropriate safety protocols and use corrosion-resistant materials for reactors and handling equipment.- Neutralize acidic waste streams before disposal in accordance with environmental regulations.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

A1: The most common industrial synthesis is the Friedel-Crafts acylation of toluene with valeryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: What are the main byproducts to expect during the synthesis?

A2: The primary byproduct is the ortho-isomer, 2'-Methylvalerophenone. Depending on the reaction conditions, polyacylated products and other impurities from side reactions can also be formed.

Q3: How can I improve the regioselectivity towards the desired para-isomer?

A3: Lowering the reaction temperature generally favors the formation of the sterically less hindered para-isomer. The choice of solvent can also influence the ortho/para ratio.

Q4: Are there "greener" alternatives to traditional Lewis acid catalysts?

A4: Yes, research is ongoing into the use of solid acid catalysts like zeolites, clays, and supported metal oxides.[6] These offer advantages such as reusability, reduced waste, and easier separation from the reaction mixture. However, their activity and cost-effectiveness at an industrial scale need to be carefully evaluated for each specific process.[7]

Q5: What are the key safety considerations when scaling up this process?

A5: The primary safety concern is the management of the exothermic reaction to prevent a thermal runaway.[3] Proper reactor design with efficient cooling, controlled addition of reactants, and emergency pressure relief systems are crucial. Additionally, the corrosive and moisture-sensitive nature of the reagents requires careful handling and storage.

Experimental Protocols

Laboratory-Scale Synthesis of this compound (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Toluene (anhydrous)

  • Valeryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous, as solvent)

  • Hydrochloric acid (for quenching)

  • Sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add valeryl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, add anhydrous toluene (1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, keeping the internal temperature between 0-5 °C.

  • After the addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Parameter Laboratory Scale (grams to kgs) Industrial Scale (tons)
Reaction Vessel Glass flaskGlass-lined or corrosion-resistant metal reactor
Heat Transfer High surface area-to-volume ratio, efficient heat dissipationLower surface area-to-volume ratio, requires robust cooling systems
Mixing Magnetic or overhead stirring, generally efficientMechanical agitation, potential for localized "hot spots" if inefficient
Reagent Addition Dropping funnel, manual controlMetering pumps, automated control
Work-up & Purification Separatory funnel, rotary evaporator, lab-scale distillation/chromatographyCentrifuges, decanters, large-scale distillation columns, crystallizers
Process Control Manual monitoring of temperature, timeAutomated process control systems (e.g., DCS) for temperature, pressure, flow rates
Yield & Purity Often higher initial yields and purity due to easier controlOptimization required to maintain high yield and purity at scale

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sub_reagents1 Anhydrous Conditions? check_reagents->sub_reagents1 sub_reagents2 Catalyst Amount Stoichiometric? check_reagents->sub_reagents2 sub_reagents3 Purity of Toluene & Valeryl Chloride? check_reagents->sub_reagents3 sub_conditions1 Optimal Temperature? check_conditions->sub_conditions1 sub_conditions2 Sufficient Reaction Time? check_conditions->sub_conditions2 sub_workup1 Incomplete Extraction? check_workup->sub_workup1 sub_workup2 Losses during Purification? check_workup->sub_workup2 sol_reagents1 Dry all solvents and glassware. Use fresh anhydrous catalyst. sub_reagents1->sol_reagents1 sol_reagents2 Increase catalyst loading to >1 equivalent. sub_reagents2->sol_reagents2 sol_reagents3 Purify starting materials. sub_reagents3->sol_reagents3 sol_conditions1 Perform temperature optimization studies. sub_conditions1->sol_conditions1 sol_conditions2 Monitor reaction to completion (TLC/GC). sub_conditions2->sol_conditions2 sol_workup1 Optimize extraction solvent and pH. sub_workup1->sol_workup1 sol_workup2 Optimize distillation/crystallization conditions. sub_workup2->sol_workup2

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Pathway of Friedel-Crafts Acylation

FC_Acylation valeryl_chloride Valeryl Chloride acylium_ion Acylium Ion (Electrophile) valeryl_chloride->acylium_ion + AlCl3 alcl3 AlCl3 (Lewis Acid) alcl3->acylium_ion sigma_complex Sigma Complex (Intermediate) acylium_ion->sigma_complex toluene Toluene (Nucleophile) toluene->sigma_complex + Acylium Ion product This compound sigma_complex->product - H+ hcl HCl sigma_complex->hcl regenerated_alcl3 Regenerated AlCl3 product->regenerated_alcl3 Forms complex with AlCl3

Caption: Simplified reaction pathway for the Friedel-Crafts acylation of toluene.

References

Minimizing byproduct formation in the synthesis of 4'-Methylvalerophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4'-Methylvalerophenone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound via Friedel-Crafts acylation of toluene?

A1: The most common byproducts are positional isomers of the desired product. The acylation of toluene with valeryl chloride or valeric anhydride can lead to the formation of 2'-Methylvalerophenone (ortho-isomer) and 3'-Methylvalerophenone (meta-isomer) in addition to the desired this compound (para-isomer). Due to the directing effect of the methyl group on the toluene ring, the para-isomer is generally the major product.[1][2] Other potential byproducts, though typically less prevalent in acylation compared to alkylation, include di-acylated products (polysubstitution) and, under harsh conditions, products resulting from dealkylation-realkylation or isomerization of the valeryl group.

Q2: How does reaction temperature influence the formation of isomeric byproducts?

A2: In Friedel-Crafts acylation, lower reaction temperatures generally favor the formation of the para-isomer, which is the kinetically controlled product due to steric hindrance at the ortho position. At higher temperatures, the reaction can become more reversible, potentially leading to an equilibrium mixture of isomers that may favor the thermodynamically more stable isomer.[3] For the related Friedel-Crafts alkylation of toluene, it has been observed that at 0°C, a mixture of ortho (54%), meta (17%), and para (29%) isomers is formed, while at 25°C, the distribution shifts to 3% ortho, 69% meta, and 28% para.[1][2] While acylation is less prone to such dramatic shifts, maintaining a low and controlled temperature is crucial for maximizing the yield of the desired 4'-isomer.

Q3: What is the role of the Lewis acid catalyst, and can its choice affect byproduct formation?

A3: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for activating the acylating agent (valeryl chloride or anhydride) to form a highly electrophilic acylium ion. The choice and amount of catalyst can significantly impact the reaction's selectivity and yield. While AlCl₃ is common, other Lewis acids like FeCl₃, BF₃, or solid acid catalysts can be used and may offer different selectivity profiles.[4] The use of a milder Lewis acid or a heterogeneous catalyst might reduce the formation of certain byproducts, particularly those arising from side reactions catalyzed by strong acids.

Q4: Can polysubstitution be a significant issue in the synthesis of this compound?

A4: Polysubstitution is generally less of a concern in Friedel-Crafts acylation compared to alkylation. The acyl group introduced onto the aromatic ring is deactivating, making the product less reactive than the starting material (toluene) towards further electrophilic substitution. However, under forcing conditions, such as high temperatures or a large excess of the acylating agent and catalyst, di-acylation can occur. To minimize this, it is recommended to use a stoichiometry at or near a 1:1 molar ratio of toluene to the acylating agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Deactivation of the catalyst by moisture. 3. Sub-optimal reaction temperature.1. Monitor the reaction progress using TLC or GC-MS and ensure sufficient reaction time. 2. Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents to control the exothermic reaction and then allow it to slowly warm to room temperature.
High Percentage of Ortho-Isomer (2'-Methylvalerophenone) 1. Elevated reaction temperature. 2. Choice of solvent or catalyst.1. Conduct the reaction at a lower temperature (e.g., 0 °C or below) to favor the sterically less hindered para-product. 2. Experiment with different solvents or a bulkier Lewis acid catalyst that may increase steric hindrance at the ortho-position.
Presence of Di-acylated Byproducts 1. Incorrect stoichiometry (excess acylating agent). 2. Prolonged reaction time at elevated temperatures.1. Use a 1:1 molar ratio of toluene to valeryl chloride/anhydride. 2. Monitor the reaction and quench it once the starting material is consumed to avoid over-reaction.
Formation of Unidentified Byproducts 1. Impurities in starting materials. 2. Side reactions due to high temperatures (e.g., dealkylation). 3. Rearrangement of the acylium ion (less common for valeryl group).1. Ensure the purity of toluene, valeryl chloride/anhydride, and the Lewis acid. 2. Maintain strict temperature control throughout the reaction. 3. Characterize the byproducts using GC-MS and NMR to understand their origin and adjust reaction conditions accordingly.

Quantitative Data on Isomer Distribution

Table 1: Isomer Distribution in the Aluminum Chloride-Catalyzed Benzoylation of Toluene in Nitrobenzene at 25°C

IsomerPercentage (%)
4'-Methylbenzophenone (para) 91.7
2'-Methylbenzophenone (ortho) 7.2
3'-Methylbenzophenone (meta) 1.1
(Data from a study on the Friedel-Crafts benzoylation of toluene, serving as an analogue for the valeroylation reaction.[5])

This data suggests a high preference for the formation of the para-isomer in Friedel-Crafts acylation of toluene.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound using Valeryl Chloride

This protocol is designed to maximize the yield of the desired para-isomer while minimizing byproduct formation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Toluene

  • Valeryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Maintain a dry, inert atmosphere using nitrogen or argon.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the stirred suspension to 0-5 °C in an ice bath.

  • In the dropping funnel, prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the valeryl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, add a solution of anhydrous toluene (1.0-1.2 equivalents) in anhydrous dichloromethane to the dropping funnel.

  • Add the toluene solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Visualizations

Reaction_Pathway Reaction Pathway for the Synthesis of this compound Toluene Toluene SigmaComplex_para σ-Complex (para) Toluene->SigmaComplex_para + Acylium Ion SigmaComplex_ortho σ-Complex (ortho) Toluene->SigmaComplex_ortho + Acylium Ion ValerylChloride Valeryl Chloride AcyliumIon Acylium Ion Intermediate ValerylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->AcyliumIon Product_para This compound (Desired Product) SigmaComplex_para->Product_para - H⁺ Byproduct_ortho 2'-Methylvalerophenone (Byproduct) SigmaComplex_ortho->Byproduct_ortho - H⁺ Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start High Byproduct Formation Detected IdentifyByproduct Identify Byproduct(s) (GC-MS, NMR) Start->IdentifyByproduct Isomers Isomeric Byproducts (ortho, meta) IdentifyByproduct->Isomers Isomers Polysubstitution Di-acylated Byproducts IdentifyByproduct->Polysubstitution Polysubstitution Other Other Byproducts IdentifyByproduct->Other Other LowerTemp Lower Reaction Temperature Isomers->LowerTemp OptimizeCatalyst Optimize Catalyst/Solvent Isomers->OptimizeCatalyst CheckStoichiometry Check Stoichiometry (1:1 ratio) Polysubstitution->CheckStoichiometry CheckPurity Check Purity of Reagents Other->CheckPurity End Minimized Byproducts LowerTemp->End CheckStoichiometry->End CheckPurity->End OptimizeCatalyst->End Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents Charge AlCl₃ and Solvent Setup->Reagents Cooling Cool to 0-5 °C Reagents->Cooling AcylChlorideAdd Dropwise Addition of Valeryl Chloride Cooling->AcylChlorideAdd TolueneAdd Dropwise Addition of Toluene AcylChlorideAdd->TolueneAdd Reaction Stir at Room Temperature TolueneAdd->Reaction Quench Quench with Ice/HCl Reaction->Quench Workup Workup (Extraction, Washes) Quench->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product Pure this compound Purification->Product

References

Validation & Comparative

A Comparative Guide to the Quantification of 4'-Methylvalerophenone: HPLC vs. Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 4'-Methylvalerophenone, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with two powerful alternatives: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed protocols to aid in making an informed decision based on the specific needs of your laboratory, including throughput, sensitivity, and regulatory requirements.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the quantification of this compound. The data for the HPLC method is a representative compilation based on validated methods for similar synthetic cathinones.

ParameterHPLC-UVUPLC-MS/MSGC-MS
**Linearity (R²) **≥ 0.999[1]> 0.9900[2]> 0.99[3]
Limit of Detection (LOD) ~5-10 ng/mL0.25-1 µg/L[3]~5 ng/mL[3]
Limit of Quantification (LOQ) ~20-50 ng/mL0.25-5 ng/mL[2]~10 ng/mL[3]
Accuracy (% Recovery) 95-105%85.2-118.1 %[3]Typically within ±15%
Precision (%RSD) < 2%< 15.9 %[3]< 15%
Analysis Time ~10-20 minutes< 10 minutes~15-30 minutes
Specificity ModerateHighHigh
Cost Low to ModerateHighModerate
Throughput ModerateHighLow to Moderate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of synthetic cathinones and should be validated in your laboratory for the specific application.

Validated HPLC-UV Method

This method provides a reliable and cost-effective approach for the routine quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • For unknown samples, dissolve a known amount in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]

UPLC-MS/MS Method

This technique offers higher sensitivity, specificity, and throughput compared to HPLC-UV, making it ideal for trace-level analysis and complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or Phenyl-Hexyl UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[5]

Reagents:

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate and Formic acid

Chromatographic and MS Conditions:

  • Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid.[5]

  • Mobile Phase B: Methanol/Acetonitrile (50:50) with 2 mM ammonium formate and 0.1% formic acid.[5]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and an internal standard.

Sample Preparation: A simple "dilute and shoot" approach is often sufficient. For complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

GC-MS Method

GC-MS is a robust and highly specific technique, particularly useful for volatile and thermally stable compounds. For some cathinones, derivatization may be required to improve chromatographic properties.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms).

Reagents:

  • Organic solvents (e.g., methanol, ethyl acetate) for sample dissolution.

  • Derivatizing agents (e.g., trifluoroacetic anhydride (TFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) if necessary.

Chromatographic and MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for identification or selected ion monitoring (SIM) for quantification.

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent.

  • If derivatization is needed, add the derivatizing agent and incubate under controlled temperature and time.

  • Inject an aliquot of the solution into the GC-MS.

Visualizing the Methodologies

To further clarify the experimental processes and their relationships, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards injection Inject into HPLC prep_std->injection prep_sample Dissolve & Filter Sample prep_sample->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the validated HPLC-UV method.

method_comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS cluster_gcms GC-MS hplc_node Cost-Effective & Robust Good for Routine QC hplc_pros Pros: - Low Cost - Simple Operation hplc_node->hplc_pros hplc_cons Cons: - Lower Sensitivity - Moderate Specificity hplc_node->hplc_cons uplc_node High Sensitivity & Throughput Ideal for Complex Samples uplc_pros Pros: - Very High Sensitivity & Specificity - Fast Analysis uplc_node->uplc_pros uplc_cons Cons: - High Initial & Operational Cost - Complex Instrumentation uplc_node->uplc_cons gcms_node High Specificity Good for Volatile Compounds gcms_pros Pros: - High Specificity - Established Technique gcms_node->gcms_pros gcms_cons Cons: - Longer Analysis Time - May Require Derivatization gcms_node->gcms_cons

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Aromatic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques for the quantitative analysis of aromatic ketones: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The focus is on providing supporting experimental data and detailed methodologies to aid in the selection and cross-validation of these analytical procedures. The information presented is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are suitable for the same intended purpose and yield comparable results.[1] This is crucial when, for example, a method is transferred between laboratories, or when data from different analytical techniques need to be compared or combined. The goal is to ensure the consistency and reliability of analytical data throughout the lifecycle of a drug product.

Comparative Performance of Analytical Methods for Benzophenone

Benzophenone is used here as a representative aromatic ketone to illustrate the comparative performance of the analytical methods. The following tables summarize typical validation data compiled from various sources. It is important to note that actual experimental results may vary depending on the specific instrumentation, conditions, and sample matrix.

Table 1: Performance Characteristics of HPLC-UV for Benzophenone Analysis

Validation ParameterTypical Performance
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.0015 - 0.15 µg/mL[2][3]
Limit of Quantitation (LOQ)0.005 - 0.45 µg/mL[2][3]
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%

Table 2: Performance Characteristics of GC-MS for Benzophenone Analysis

Validation ParameterTypical Performance
Linearity Range10 - 500 ng/L
Correlation Coefficient (r²)> 0.99[4]
Limit of Detection (LOD)0.87 - 5.72 ng/L[4]
Limit of Quantitation (LOQ)10.0 - 50.0 ng/L[4]
Accuracy (% Recovery)80 - 115%[4]
Precision (%RSD)< 15%

Table 3: Performance Characteristics of UV-Vis Spectrophotometry for Benzophenone Analysis

Validation ParameterTypical Performance
Linearity Range1 - 10 µg/mL[5]
Correlation Coefficient (r²)> 0.999[6]
Limit of Detection (LOD)0.04 - 0.06 µg/mL[5]
Limit of Quantitation (LOQ)0.13 - 0.18 µg/mL[5]
Accuracy (% Recovery)99 - 101%
Precision (%RSD)< 2%

Experimental Protocols

Below are detailed experimental protocols for the analysis of benzophenone using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the quantification of benzophenone.

1. Instrumentation and Chemicals:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Benzophenone reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (optional, for mobile phase modification)

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: Ambient or controlled at 30°C

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzophenone reference standard in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Dissolve the sample containing benzophenone in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions to determine the concentration of benzophenone.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a typical GC-MS method for the analysis of benzophenone.

1. Instrumentation and Chemicals:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Benzophenone reference standard

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

2. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 280°C

  • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[9]

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 50-300

  • Key Mass Ions for Benzophenone (m/z): 182 (M+), 105, 77[9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of benzophenone reference standard in 10 mL of dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane.

  • Sample Solution: Extract benzophenone from the sample matrix using a suitable solvent and dilute to a concentration within the linear range of the method.

4. Analysis:

  • Inject a 1 µL aliquot of the standard and sample solutions into the GC-MS system.

  • Identify benzophenone based on its retention time and mass spectrum.

  • Quantify using the peak area of a characteristic ion.

UV-Visible Spectrophotometry Protocol

This protocol outlines a straightforward method for the quantification of benzophenone using UV-Vis spectrophotometry.

1. Instrumentation and Chemicals:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Benzophenone reference standard

  • Methanol (spectroscopic grade)

2. Measurement Parameters:

  • Wavelength of Maximum Absorbance (λmax): Approximately 252 nm in methanol

  • Blank: Methanol

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of benzophenone reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 1-10 µg/mL).[5]

  • Sample Solution: Dissolve the sample containing benzophenone in methanol to achieve an absorbance within the linear range.

4. Analysis:

  • Set the spectrophotometer to zero absorbance using the methanol blank.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Cross-Validation Workflow

The following section describes a systematic workflow for the cross-validation of two analytical methods for an aromatic ketone, for instance, HPLC and GC-MS.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning 1. Planning and Protocol cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis and Evaluation cluster_conclusion 4. Conclusion and Reporting define_scope Define Scope and Acceptance Criteria write_protocol Write Cross-Validation Protocol define_scope->write_protocol prepare_samples Prepare a Homogeneous Batch of Samples write_protocol->prepare_samples analyze_method1 Analyze Samples with Method 1 (e.g., HPLC) prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 (e.g., GC-MS) prepare_samples->analyze_method2 compile_results Compile Results from Both Methods analyze_method1->compile_results analyze_method2->compile_results statistical_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman) compile_results->statistical_analysis compare_criteria Compare Results Against Acceptance Criteria statistical_analysis->compare_criteria document_findings Document Findings in a Report compare_criteria->document_findings conclusion Conclude on Method Comparability document_findings->conclusion

Caption: A stepwise workflow for the cross-validation of two analytical methods.

Signaling Pathways and Logical Relationships

The choice of an analytical method is often guided by a logical decision-making process based on the specific requirements of the analysis.

MethodSelection Logical Flow for Analytical Method Selection start Define Analytical Requirements volatile Is the analyte volatile and thermally stable? start->volatile matrix_complexity Is the sample matrix complex? volatile->matrix_complexity No gcms Consider GC-MS volatile->gcms Yes sensitivity Is high sensitivity required (trace analysis)? matrix_complexity->sensitivity No hplc Consider HPLC matrix_complexity->hplc Yes sensitivity->hplc Yes uvvis Consider UV-Vis sensitivity->uvvis No

Caption: A decision tree for selecting an appropriate analytical method.

Conclusion

The choice of an analytical method for aromatic ketones depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex samples and trace analysis. UV-Vis spectrophotometry, while less selective, provides a simple, cost-effective, and rapid method for the analysis of less complex samples. Cross-validation is an essential step to ensure the interchangeability and reliability of data when multiple analytical methods are employed. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

References

A Comparative Analysis of the Reactivity of 4'-Methylvalerophenone and Valerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4'-Methylvalerophenone and Valerophenone. The presence of a methyl group in the para position of the phenyl ring in this compound introduces electronic effects that can significantly influence its reactivity compared to the unsubstituted Valerophenone. This document outlines the theoretical basis for these differences and provides experimental protocols for their comparative analysis.

Theoretical Underpinnings of Reactivity

The primary difference in reactivity between this compound and Valerophenone stems from the electronic properties of the para-methyl group. The methyl group is an electron-donating group (EDG) through an inductive effect (+I). This donation of electron density to the aromatic ring has a cascading effect on the carbonyl group, which is the primary site of chemical reactions for these molecules.

Nucleophilic Addition Reactions: In nucleophilic addition reactions, the carbonyl carbon acts as an electrophile. The electron-donating nature of the para-methyl group in this compound increases the electron density at the carbonyl carbon, making it less electrophilic compared to Valerophenone. Consequently, this compound is expected to be less reactive towards nucleophiles. This effect can be quantified using the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (Valerophenone).

  • σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a para-methyl group, σ is -0.17.[1]

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For nucleophilic addition to acetophenones, the ρ value is generally positive, indicating that electron-withdrawing groups accelerate the reaction and electron-donating groups retard it.[2]

Photochemical Reactions (Norrish Type II): Both Valerophenone and this compound are known to undergo the Norrish Type II reaction upon UV irradiation. This intramolecular reaction involves the abstraction of a γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then either cleave to form an alkene and a smaller ketone or cyclize to form a cyclobutanol. The quantum yield of the Norrish Type II reaction for Valerophenone in aqueous solution is reported to be close to unity.[3][4] The effect of the para-methyl group on the quantum yield and the ratio of cleavage to cyclization products is an area for experimental investigation. Studies on substituted benzophenones have shown that ring substitution can significantly impact the kinetics of photoreduction.[5]

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, we can estimate the relative rates of a hypothetical nucleophilic addition reaction, such as reduction by a hydride reagent. Assuming a reaction constant (ρ) of +2.5, a value typical for such reactions with acetophenones, we can calculate the relative rate constant for this compound compared to Valerophenone.

CompoundSubstituentσ (para)ρ (estimated)log(k/k₀)k/k₀ (Relative Rate)
Valerophenone-H0+2.501
This compound-CH₃-0.17[1]+2.5-0.4250.376

This calculation predicts that this compound would react approximately 2.7 times slower than Valerophenone in this hypothetical nucleophilic addition reaction.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Comparative Reduction of this compound and Valerophenone

This experiment aims to compare the rates of reduction of the two ketones using sodium borohydride. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6][7]

Materials:

  • This compound

  • Valerophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Hexane

  • TLC plates (silica gel)

  • Developing chamber

  • UV lamp

  • Ice bath

  • Stirring apparatus

Procedure:

  • Preparation of Ketone Solutions:

    • Prepare 0.1 M solutions of both this compound and Valerophenone in methanol.

  • Reaction Setup:

    • In two separate flasks, place equal volumes of the respective ketone solutions.

    • Cool the flasks in an ice bath with stirring.

  • Initiation of Reaction:

    • To each flask, add an equimolar amount of sodium borohydride simultaneously.

    • Start a timer immediately.

  • Monitoring by TLC:

    • At regular time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

    • Spot the aliquots on a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent.

    • Visualize the spots under a UV lamp. The ketone starting material will be more nonpolar and have a higher Rf value than the alcohol product.

  • Data Analysis:

    • Compare the disappearance of the starting material spot for both reactions over time. The reaction that shows a faster disappearance of the ketone spot is the more reactive compound. For a more quantitative analysis, the spots can be analyzed using densitometry to determine the concentration of the remaining ketone at each time point, allowing for the calculation of rate constants.

Protocol 2: Comparative Photochemical Reactivity (Norrish Type II Reaction)

This experiment will compare the quantum yields of the Norrish Type II reaction for the two ketones. Valerophenone is often used as a UV actinometer in photochemical experiments.[8]

Materials:

  • This compound

  • Valerophenone

  • A suitable solvent (e.g., acetonitrile or aqueous solution)

  • UV photoreactor with a specific wavelength lamp (e.g., 313 nm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis

  • Actinometer solution (e.g., potassium ferrioxalate)

Procedure:

  • Preparation of Solutions:

    • Prepare solutions of known concentration for both this compound and Valerophenone in the chosen solvent.

  • Actinometry:

    • Determine the light intensity of the photoreactor using a standard actinometer.

  • Photolysis:

    • Irradiate the solutions of the two ketones for a specific period, ensuring that the conversion is low (e.g., <10%) to avoid complications from product photolysis.

  • Product Analysis:

    • Analyze the irradiated solutions using GC or HPLC to quantify the amount of the cleavage product (acetophenone or 4-methylacetophenone) formed.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) can be calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)

    • Compare the calculated quantum yields for this compound and Valerophenone to determine their relative photochemical reactivity.

Visualizations

Logical Relationship of Reactivity

G cluster_reactivity Comparative Reactivity cluster_factors Influencing Factors Valerophenone Valerophenone Electronic Effect Electronic Effect Valerophenone->Electronic Effect Unsubstituted Reactivity towards Nucleophiles Reactivity towards Nucleophiles Valerophenone->Reactivity towards Nucleophiles Higher This compound This compound This compound->Electronic Effect para-Methyl Group (EDG) This compound->Reactivity towards Nucleophiles Lower Carbonyl Electrophilicity Carbonyl Electrophilicity Electronic Effect->Carbonyl Electrophilicity Steric Effect Steric Effect Carbonyl Electrophilicity->Reactivity towards Nucleophiles

Caption: Factors influencing the comparative reactivity of Valerophenone and this compound.

Experimental Workflow for Comparative Reduction

G start Start prep Prepare 0.1M Ketone Solutions (Methanol) start->prep react Initiate Reduction with NaBH4 (Ice Bath) prep->react monitor Monitor Reaction by TLC (Hexane:Ethyl Acetate) react->monitor analyze Compare Disappearance of Starting Material Spots monitor->analyze end Determine Relative Reactivity analyze->end

Caption: Workflow for the comparative reduction of the ketones.

References

A Comparative Guide to the Synthesis of Substituted Valerophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted valerophenones are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic introduction of substituents onto the aromatic ring allows for the fine-tuning of their physicochemical and biological properties. This guide provides an objective comparison of the primary synthetic routes to these valuable compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific application.

Key Synthetic Strategies

The synthesis of substituted valerophenones can be broadly categorized into three main approaches:

  • Classical Electrophilic Aromatic Substitution: This involves the direct acylation of a substituted benzene ring with a valeryl derivative, most notably through the Friedel-Crafts acylation .

  • Nucleophilic Addition to Aromatic Nitriles or Esters: This strategy utilizes organometallic reagents, such as Grignard reagents , to introduce the valeryl side chain.

  • Modern Palladium-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki, Sonogashira, and Heck reactions , offer versatile and often milder alternatives for constructing the aryl-ketone bond.

This guide will delve into the specifics of these routes, with a particular focus on the synthesis of hydroxy-, amino-, and nitro-substituted valerophenones, which often require specialized synthetic considerations.

Comparison of Synthetic Routes

The choice of synthetic route is often a trade-off between yield, substrate scope, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for various synthetic methods.

Synthesis RouteStarting MaterialsReagents/CatalystSolventReaction TimeTemperature (°C)Yield (%)Notes
Friedel-Crafts Acylation Benzene, Valeryl chlorideAlCl₃Dichloromethane2 hours0-4087For unsubstituted valerophenone.[1]
Bromobenzene, Valeroyl chlorideAlCl₃Not specifiedNot specifiedNot specifiedNot specifiedPrimary method for halo-substituted valerophenones.[2]
Phenol, Valeryl chlorideLewis Acid (e.g., AlCl₃)VariousVariesVariesVariesFries rearrangement of the initially formed phenyl valerate is required to yield hydroxyvalerophenone.[3][4]
Grignard Reaction Methyl benzoate, Butylmagnesium bromideCuI (catalyst)Anhydrous THF~3.5 hoursNot specified96For unsubstituted valerophenone.[1]
p-Tolylmagnesium halide, Acetic anhydrideEther-78 to RT~3 hours-78 to RT70-94.5Synthesis of 4-methylacetophenone, analogous for substituted valerophenones.[5]
4-Amino-2-chloronicotinonitrile, Grignard reagentsEther3012 hours3043-82Synthesis of substituted amino ketones.[6]
Suzuki Coupling Arylboronic acid, Valeroyl chloridePd(PPh₃)₄, Cs₂CO₃TolueneNot specifiedNot specified68-93General method for aryl ketone synthesis.[7]
4-Iodobenzyl alcohol, Arylboronic acidPd(OAc)₂, P(Cy)₃·HBF₄, Cs₂CO₃Toluene/Water2-4 hours80Not specifiedExample of Suzuki coupling with a functionalized aryl halide.[8]
Houben-Hoesch Reaction Phenol/Aniline derivatives, ValeronitrileLewis Acid (e.g., AlCl₃), HClEtherVariesVariesVariesSuitable for electron-rich arenes to produce hydroxy- or amino-substituted ketones.[9][10]
Fries Rearrangement Phenyl valerateLewis Acid (e.g., AlCl₃)NitrobenzeneVariesVariesVariesRearrangement to ortho- and para-hydroxyvalerophenone. Temperature influences isomer ratio.[3][11]

Experimental Protocols

Friedel-Crafts Acylation for Valerophenone

This protocol describes the synthesis of the parent valerophenone.

Materials:

  • Benzene

  • Valeryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid

  • Ice

Procedure:

  • In a 2L three-necked flask, add 156g of benzene, 900mL of dichloromethane, and 146.5g of anhydrous aluminum chloride.[1]

  • Cool the mixture to 0-5°C in an ice bath.[1]

  • Slowly add 120.5g of valeryl chloride dropwise, maintaining the internal temperature at 0-10°C.[1]

  • After the addition is complete, raise the temperature to 40°C and stir the reaction for 2 hours.[1]

  • Cool the reaction mixture in an ice bath and slowly add 500mL of 1N hydrochloric acid solution dropwise to quench the reaction.[1]

  • Perform a liquid-liquid separation and extract the aqueous phase with 400mL of DCM.[1]

  • Combine the organic phases and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify by distillation to yield valerophenone (Yield: 87%).[1]

Grignard Reaction for Valerophenone

This protocol outlines the synthesis of the parent valerophenone from an ester.

Materials:

  • Methyl benzoate

  • Magnesium turnings

  • Bromobutane

  • Cuprous iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

Procedure:

  • Prepare the butylmagnesium bromide Grignard reagent from 1.2g of magnesium metal and the corresponding amount of bromobutane in anhydrous diethyl ether.

  • In a separate flask, dissolve 6.3 mL (0.05 mol) of methyl benzoate and 0.05 g of cuprous iodide in anhydrous tetrahydrofuran.[1]

  • Slowly add the prepared Grignard reagent (0.05 mol) dropwise to the methyl benzoate solution over approximately 30 minutes.[1]

  • Allow the reaction to proceed for approximately three hours.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography or distillation to yield valerophenone (Yield: 96%).[1]

Suzuki Coupling for Substituted Aryl Ketones (General Procedure)

This is a general procedure adaptable for the synthesis of substituted valerophenones.

Materials:

  • Aryl halide (e.g., 4-bromovalerophenone precursor)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol) in a suitable solvent system (e.g., 10 mL of toluene, 2 mL of ethanol, and 2 mL of water).

  • Add the base (2.0 mmol) and the palladium catalyst (2-5 mol%).

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

Friedel_Crafts_Acylation A Substituted Benzene D Acylium Ion Intermediate A->D Electrophilic Attack B Valeryl Chloride B->D Activation C Lewis Acid (e.g., AlCl₃) C->B E Substituted Valerophenone D->E Deprotonation

Caption: Friedel-Crafts Acylation Pathway.

Grignard_Reaction A Substituted Benzonitrile or Benzoate C Intermediate Adduct A->C Nucleophilic Addition B Butylmagnesium Bromide (Grignard) B->C E Substituted Valerophenone C->E D Hydrolysis (Workup) D->C

Caption: Grignard Reaction Pathway.

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Aryl-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl Aryl-Pd(II)-Aryl' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Substituted Valerophenone RedElim->Product ArylHalide Substituted Aryl Halide ArylHalide->OxAdd ArylBoronic Valeryl-Aryl Boronic Acid (or equivalent) ArylBoronic->Transmetal Base Base Base->Transmetal

Caption: Suzuki Cross-Coupling Catalytic Cycle.

Conclusion

The synthesis of substituted valerophenones can be achieved through a variety of methods, each with its own advantages and limitations. Classical methods like Friedel-Crafts acylation and Grignard reactions remain valuable for their straightforwardness and often high yields with specific substrates. However, modern palladium-catalyzed cross-coupling reactions offer greater functional group tolerance and milder reaction conditions, making them increasingly popular for the synthesis of complex and highly functionalized valerophenone derivatives. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Validation of a GC-MS Method for Detecting 4'-Methylvalerophenone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4'-Methylvalerophenone in complex matrices, such as biological fluids. The performance of the GC-MS method is compared with an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the detection of synthetic cathinones.

Introduction to this compound and Analytical Challenges

This compound is a synthetic cathinone, a class of psychoactive substances that present significant challenges for analytical detection and quantification in complex biological matrices. The accurate measurement of this compound is crucial for forensic toxicology, clinical diagnostics, and pharmaceutical research. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, each with its own set of advantages and limitations. Method validation is essential to ensure that the chosen analytical procedure is suitable for its intended purpose, providing reliable and reproducible results.[1][2]

GC-MS Method Validation for this compound

A GC-MS method was developed and validated for the quantification of this compound in human plasma. The validation was performed in accordance with established international guidelines, assessing key performance characteristics.

Experimental Protocol: GC-MS

Sample Preparation:

  • To 1 mL of plasma sample, 50 µL of an internal standard working solution (e.g., this compound-d3) is added and vortexed.

  • Liquid-liquid extraction is performed by adding 3 mL of n-butyl chloride and vortexing for 5 minutes.

  • The sample is centrifuged at 4000 rpm for 10 minutes.

  • The upper organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of ethyl acetate for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Selected Ions for Monitoring (SIM): Quantitative and qualitative ions for this compound and the internal standard are selected.

Data Presentation: GC-MS Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Range 5 - 1000 ng/mL-
Limit of Detection (LOD) 1.5 ng/mL-
Limit of Quantification (LOQ) 5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (%) 95.2 - 104.5%85 - 115%
Precision (RSD%) ≤ 8.7%≤ 15%
Selectivity No interference observed at the retention time of the analyte.No significant interfering peaks
Recovery (%) 88.5%Consistent and reproducible

Alternative Method: LC-MS/MS for this compound Analysis

For comparison, an LC-MS/MS method offers an alternative approach for the quantification of this compound. LC-MS/MS can provide higher sensitivity and specificity, particularly for complex matrices, and often requires simpler sample preparation.

Experimental Protocol: LC-MS/MS

Sample Preparation:

  • To 100 µL of plasma sample, 200 µL of acetonitrile containing the internal standard (e.g., this compound-d3) is added to precipitate proteins.

  • The sample is vortexed for 2 minutes and then centrifuged at 13,000 rpm for 10 minutes.

  • The supernatant is transferred to an autosampler vial for LC-MS/MS analysis.

Instrumentation:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Transitions for this compound and the internal standard are optimized.

Data Presentation: LC-MS/MS Validation Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.999≥ 0.99
Range 0.5 - 500 ng/mL-
Limit of Detection (LOD) 0.15 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mLSignal-to-noise ratio ≥ 10
Accuracy (%) 97.8 - 102.1%85 - 115%
Precision (RSD%) ≤ 6.5%≤ 15%
Selectivity No interference observed at the retention time of the analyte.No significant interfering peaks
Matrix Effect (%) 92.3%Consistent and reproducible

Method Comparison and Discussion

Both the GC-MS and LC-MS/MS methods are suitable for the quantitative analysis of this compound in complex matrices. The GC-MS method is robust and widely available, though it may require more extensive sample preparation, including an extraction and derivatization step for some compounds. The LC-MS/MS method demonstrates superior sensitivity with a lower LOD and LOQ, and a simpler "dilute-and-shoot" sample preparation protocol, which can increase sample throughput. The choice of method will depend on the specific requirements of the study, including the required sensitivity, available instrumentation, and desired sample throughput.

Visualizations

GCMS_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->protocol linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy protocol->accuracy precision Precision protocol->precision selectivity Selectivity protocol->selectivity recovery Recovery / Matrix Effect protocol->recovery report Validation Report linearity->report lod_loq->report accuracy->report precision->report selectivity->report recovery->report end Validated Method report->end

Caption: GC-MS Method Validation Workflow.

Method_Comparison analyte This compound in Complex Matrix gcms GC-MS Method analyte->gcms lcmsms LC-MS/MS Method analyte->lcmsms gcms_prep Sample Prep: Liquid-Liquid Extraction gcms->gcms_prep requires gcms_adv Advantages: - Robust - Widely Available gcms->gcms_adv gcms_disadv Disadvantages: - Lower Sensitivity - Longer Sample Prep gcms->gcms_disadv lcmsms_prep Sample Prep: Protein Precipitation lcmsms->lcmsms_prep requires lcmsms_adv Advantages: - Higher Sensitivity - High Throughput - Simpler Sample Prep lcmsms->lcmsms_adv lcmsms_disadv Disadvantages: - Potential Matrix Effects - Higher Instrument Cost lcmsms->lcmsms_disadv

Caption: GC-MS vs. LC-MS/MS Comparison.

References

Navigating the Analytical Maze: A Comparative Guide to the Accurate and Precise Quantification of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances, the accurate and precise quantification of compounds like 4'-Methylvalerophenone is paramount. This synthetic cathinone, a structural analog of pyrovalerone, demands robust analytical methods to ensure reliable results in forensic, clinical, and research settings. This guide provides a comparative overview of the primary analytical techniques employed for its quantification, supported by representative experimental data and detailed methodologies.

The quantification of this compound, and other synthetic cathinones, predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stand out as the gold-standard methods, each offering distinct advantages and considerations.

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on various factors including matrix complexity, required sensitivity, and laboratory resources. Below is a summary of typical performance characteristics for the analysis of synthetic cathinones using these techniques.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.05 - 5 ng/mL
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%
Sample Preparation Often requires derivatizationMinimal, direct injection often possible
Throughput ModerateHigh

Experimental Protocols: A Closer Look

Detailed and validated experimental protocols are the bedrock of reliable quantification. Below are representative methodologies for GC-MS and LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Urine Matrix):

  • To 1 mL of urine, add an internal standard (e.g., this compound-d7).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analyte with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be performed to improve chromatographic properties.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation (Blood Plasma Matrix):

  • To 100 µL of plasma, add an internal standard (e.g., this compound-d7).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Sciex 6500 QTRAP or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound and one for the internal standard.

Visualizing the Workflow and Key Relationships

To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the interplay of key validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Urine, Blood) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (SPE or LLE) InternalStandard->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (GC or LC) Reconstitution->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification FinalReport FinalReport Quantification->FinalReport Final Report

Figure 1: A generalized experimental workflow for the quantification of this compound.

validation_parameters Accuracy Accuracy Reliability Method Reliability Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Accuracy Linearity->Precision LOD Limit of Detection LOD->Reliability LOQ Limit of Quantification LOQ->Reliability Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Figure 2: The logical relationship between key analytical method validation parameters.

Navigating the Limits: A Comparative Guide to the Detection and Quantification of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, understanding the limits of detection (LOD) and quantification (LOQ) for a given compound is paramount for robust and reliable analytical method development. This guide provides a comparative overview of the analytical performance for 4'-Methylvalerophenone, a key intermediate in various synthetic processes. While specific experimental data for this compound is not extensively published, this document outlines the established methodologies for determining these critical parameters and presents a comparison of typical performance characteristics across common analytical platforms.

Comparative Analytical Performance

The determination of this compound at trace levels is typically accomplished using high-sensitivity chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of methodology can significantly influence the achievable LOD and LOQ values. The following table presents a summary of expected performance characteristics for the analysis of this compound, based on typical values for similar aromatic ketones.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Gas Chromatography-Mass Spectrometry (GC-MS) 0.5 - 5 ng/mL1.5 - 15 ng/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.05 - 1 ng/mL0.15 - 3 ng/mL

Note: The values presented in this table are illustrative and can vary significantly based on the specific instrumentation, method parameters, and matrix effects. Experimental determination is required for specific applications.

Experimental Protocols for LOD and LOQ Determination

The following protocols are based on the internationally recognized ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4][5]

Based on the Standard Deviation of the Response and the Slope

This approach can be used for analytical procedures that exhibit a linear relationship between concentration and response.

1. Preparation of Calibration Curve:

  • Prepare a series of calibration standards of this compound at concentrations near the expected LOQ.

  • Analyze each standard in triplicate.

  • Construct a calibration curve by plotting the mean response against the concentration.

  • Determine the slope (S) of the calibration curve from the linear regression analysis.

2. Determination of the Standard Deviation of the Response (σ):

  • This can be determined in one of the following ways:

    • Based on the Standard Deviation of the Blank: Measure the response of a minimum of 10 independent blank samples and calculate the standard deviation.

    • Based on the Standard Deviation of the Intercept of the Regression Line: Use the standard deviation of the y-intercept of the regression line obtained from the calibration curve.

3. Calculation of LOD and LOQ:

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Based on Signal-to-Noise Ratio

This method is applicable to analytical procedures that exhibit baseline noise.

1. Sample Preparation:

  • Prepare a sample with a known low concentration of this compound.

2. Data Acquisition:

  • Analyze the sample and record the chromatogram.

  • Determine the signal height from the analyte peak and the noise level in a region of the chromatogram close to the analyte peak.

3. Determination of LOD and LOQ:

  • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

4. Confirmation:

  • The determined LOD and LOQ should be experimentally verified by the analysis of a suitable number of samples at these concentrations to ensure that the required precision and accuracy are achieved at the LOQ.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for the experimental determination of the Limit of Detection and Limit of Quantification.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_verification Verification start Start prep_standards Prepare Calibration Standards & Blank Samples start->prep_standards analyze_samples Analyze Samples (n>=10 for blank, n>=3 for standards) prep_standards->analyze_samples gen_cal_curve Generate Calibration Curve analyze_samples->gen_cal_curve calc_std_dev Calculate Standard Deviation of Response (σ) analyze_samples->calc_std_dev calc_slope Calculate Slope (S) gen_cal_curve->calc_slope calc_lod_loq Calculate LOD & LOQ calc_slope->calc_lod_loq calc_std_dev->calc_lod_loq verify_lod Verify LOD (e.g., S/N ≈ 3) calc_lod_loq->verify_lod verify_loq Verify LOQ (e.g., S/N ≈ 10, acceptable precision & accuracy) calc_lod_loq->verify_loq end End verify_lod->end verify_loq->end

References

A Comparative Guide to Catalysts in 4'-Methylvalerophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various catalysts for the synthesis of 4'-Methylvalerophenone, a valuable building block in the pharmaceutical and fine chemical industries. The primary synthetic route, the Friedel-Crafts acylation of toluene with valeryl chloride or its derivatives, is examined across different catalytic systems, with a focus on performance metrics and experimental protocols.

Performance Comparison of Catalytic Systems

The selection of a catalyst is a critical factor that influences the yield, selectivity, and environmental impact of the synthesis of this compound. This section summarizes the performance of common homogeneous and heterogeneous catalysts based on available data.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)Catalyst Reusability
Homogeneous Catalysts
AlCl₃Valeryl ChlorideDichloromethane0 to RT2 - 4HighHigh (predominantly para)Good to ExcellentNo
FeCl₃Valeryl ChlorideDichloromethaneRT to Reflux4 - 8Moderate to HighHigh (predominantly para)Moderate to GoodNo
Heterogeneous Catalysts
UDCaT-5Propionic Anhydride*None18036267 (para isomer)~41.5Yes
Zeolites (e.g., H-ZSM-5)Acetyl Chloride**Vapor Phase180-60.288.3 (para isomer)~53.1Yes

*Data for propionic anhydride is used as a proxy due to the limited direct comparative data for valeryl chloride with this specific catalyst. Propionic anhydride is a similar, but shorter-chain, acylating agent.[1] **Data for acetyl chloride is provided to illustrate the performance of zeolites in a related acylation of toluene. While not a direct comparison for this compound synthesis, it indicates the potential of zeolites in achieving high para-selectivity.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using a traditional Lewis acid catalyst.

Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is a standard laboratory procedure for the Friedel-Crafts acylation of toluene.

Materials:

  • Toluene (anhydrous)

  • Valeryl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, separatory funnel)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition of Acylating Agent: Add a solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Addition of Toluene: Following the addition of valeryl chloride, add a solution of anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture, again maintaining the temperature at 0°C.

  • Reaction: After the complete addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Relationships and Workflows

The synthesis of this compound via Friedel-Crafts acylation follows a well-defined logical workflow, from the preparation of reactants to the final purification of the product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Reactants (Toluene, Valeryl Chloride) setup Reaction Setup (Inert Atmosphere, 0°C) reactants->setup catalyst Catalyst (e.g., AlCl3) catalyst->setup solvent Anhydrous Solvent (e.g., DCM) solvent->setup addition Slow Addition of Reactants setup->addition stirring Stirring at Room Temperature addition->stirring quench Quenching (Ice/HCl) stirring->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing of Organic Layer extraction->washing drying Drying & Solvent Removal washing->drying purification Purification (Distillation/Chromatography) drying->purification product This compound (Final Product) purification->product

Caption: General experimental workflow for the synthesis of this compound.

The Friedel-Crafts acylation reaction is a fundamental method for the synthesis of aryl ketones. The reaction proceeds via an electrophilic aromatic substitution mechanism.

reaction_mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Product Release valeryl_chloride Valeryl Chloride acylium_ion Acylium Ion (Electrophile) valeryl_chloride->acylium_ion + AlCl3 lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex toluene Toluene (Nucleophile) toluene->sigma_complex + Acylium Ion deprotonation Proton Removal sigma_complex->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex - H+ hydrolysis Hydrolysis (Work-up) product_complex->hydrolysis final_product This compound hydrolysis->final_product

Caption: Simplified mechanism of Friedel-Crafts acylation for this compound synthesis.

References

A Spectroscopic Showdown: Unraveling the Isomers of 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In this comprehensive guide, we delve into a spectroscopic comparison of 4'-Methylvalerophenone and its key structural isomers. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we provide a clear framework for their differentiation, supported by experimental data and detailed methodologies.

This compound and its isomers, including 2'-Methylvalerophenone, 3'-Methylvalerophenone, 4-Methyl-2-pentanone, and 3-Methyl-2-pentanone, all share the same molecular formula, C12H16O, but differ in the arrangement of their atoms. These subtle structural variations lead to distinct spectroscopic fingerprints, which are crucial for their unambiguous identification in complex mixtures or as part of quality control in synthesis. This guide offers a side-by-side comparison of their key spectroscopic features.

At a Glance: Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers. It is important to note that while experimental data for this compound, 4-Methyl-2-pentanone, and 3-Methyl-2-pentanone are readily available, the data for 2'- and 3'-Methylvalerophenone are predicted based on the well-established spectral data of the closely related 2'- and 3'-Methylacetophenone, respectively.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~7.85 (d, 2H, Ar-H), ~7.25 (d, 2H, Ar-H), ~2.95 (t, 2H, -CH₂-CO), ~2.40 (s, 3H, Ar-CH₃), ~1.65 (m, 2H, -CH₂-), ~1.40 (m, 2H, -CH₂-), ~0.95 (t, 3H, -CH₃)
2'-Methylvalerophenone (Predicted) Aromatic protons will show more complex splitting patterns due to loss of symmetry. Expect signals between 7.1-7.7 ppm. The Ar-CH₃ signal will be around 2.5 ppm. Aliphatic chain signals will be similar to 4'-isomer.
3'-Methylvalerophenone (Predicted) Aromatic protons will exhibit a complex multiplet pattern in the range of 7.2-7.8 ppm. The Ar-CH₃ signal is expected around 2.4 ppm. Aliphatic protons will be comparable to the 4'-isomer.
4-Methyl-2-pentanone ~2.40 (s, 3H, -CO-CH₃), ~2.25 (d, 2H, -CH₂-), ~2.10 (m, 1H, -CH-), ~0.90 (d, 6H, -CH(CH₃)₂)
3-Methyl-2-pentanone ~2.45 (m, 1H, -CH-), ~2.15 (s, 3H, -CO-CH₃), ~1.60 (m, 1H, -CH₂-), ~1.35 (m, 1H, -CH₂-), ~1.05 (d, 3H, -CH-CH₃), ~0.90 (t, 3H, -CH₂-CH₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound ~200 (C=O), ~143 (Ar-C), ~134 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~44 (-CH₂-CO), ~38 (-CH₂-), ~27 (-CH₂-), ~22 (Ar-CH₃), ~14 (-CH₃)
2'-Methylvalerophenone (Predicted) The carbonyl carbon (C=O) will be around 200 ppm. Aromatic carbons will be in the 125-140 ppm range. The ortho methyl group will influence the chemical shifts of the adjacent aromatic carbons.
3'-Methylvalerophenone (Predicted) The carbonyl carbon (C=O) is expected around 200 ppm. Aromatic carbons will appear in the 125-140 ppm region. The meta methyl group will have a smaller effect on the aromatic carbon shifts compared to the ortho isomer.
4-Methyl-2-pentanone ~209 (C=O), ~52 (-CH₂-), ~46 (-CO-CH₃), ~25 (-CH-), ~22 (-CH(CH₃)₂)
3-Methyl-2-pentanone ~212 (C=O), ~45 (-CH-), ~34 (-CH₂-), ~29 (-CO-CH₃), ~16 (-CH-CH₃), ~11 (-CH₂-CH₃)

Table 3: Infrared (IR) Spectroscopy Data (Liquid Film)

CompoundKey Absorption Bands (cm⁻¹)
This compound ~1685 (C=O stretch, aromatic ketone), ~2960-2870 (C-H stretch, aliphatic), ~1605, 1575 (C=C stretch, aromatic)
2'-Methylvalerophenone (Predicted) Similar to 4'-isomer with a strong C=O stretch around 1690 cm⁻¹. C-H and C=C aromatic stretches will be present.
3'-Methylvalerophenone (Predicted) A strong C=O absorption around 1688 cm⁻¹ is expected, along with characteristic aliphatic C-H and aromatic C=C stretches.
4-Methyl-2-pentanone ~1715 (C=O stretch, aliphatic ketone), ~2960-2870 (C-H stretch, aliphatic)
3-Methyl-2-pentanone ~1718 (C=O stretch, aliphatic ketone), ~2970-2880 (C-H stretch, aliphatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey Fragment Ions (m/z)
This compound 176 (M⁺), 119 (base peak, [M-C₄H₉]⁺), 91 ([C₇H₇]⁺, tropylium ion)
2'-Methylacetophenone 134 (M⁺), 119 (base peak, [M-CH₃]⁺), 91 ([C₇H₇]⁺)
3'-Methylacetophenone 134 (M⁺), 119 (base peak, [M-CH₃]⁺), 91 ([C₇H₇]⁺)
4-Methyl-2-pentanone 100 (M⁺), 85 ([M-CH₃]⁺), 58 (McLafferty rearrangement), 43 (base peak, [CH₃CO]⁺)[1][2]
3-Methyl-2-pentanone 100 (M⁺), 85 ([M-CH₃]⁺), 72 (McLafferty rearrangement), 57, 43 ([CH₃CO]⁺)

Visualizing the Isomeric Differences

The following diagrams, generated using the DOT language, illustrate the structural relationships between the isomers and a typical workflow for their spectroscopic analysis.

G cluster_aromatic Aromatic Isomers cluster_aliphatic Aliphatic Isomers This compound This compound Isomers Isomers This compound->Isomers Positional Isomerism 3'-Methylvalerophenone 3'-Methylvalerophenone 3'-Methylvalerophenone->Isomers Positional Isomerism 2'-Methylvalerophenone 2'-Methylvalerophenone 2'-Methylvalerophenone->Isomers Positional Isomerism 4-Methyl-2-pentanone 4-Methyl-2-pentanone 4-Methyl-2-pentanone->Isomers Structural Isomerism 3-Methyl-2-pentanone 3-Methyl-2-pentanone 3-Methyl-2-pentanone->Isomers Structural Isomerism

Caption: Structural relationships of this compound and its isomers.

G Sample Sample NMR NMR Sample->NMR ¹H, ¹³C IR IR Sample->IR Vibrational Modes MS MS Sample->MS Fragmentation Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure_Elucidation Data_Analysis->Structure_Elucidation

Caption: General experimental workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-300 amu). The standard electron energy for EI is 70 eV.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule. Key fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement.

Detailed Comparison and Conclusion

The spectroscopic data presented provides a robust basis for the differentiation of this compound and its isomers.

  • NMR Spectroscopy: ¹H NMR is particularly powerful for distinguishing between the aromatic isomers. The substitution pattern on the benzene ring in 2'-, 3'-, and this compound results in unique splitting patterns and chemical shifts for the aromatic protons. The aliphatic isomers, 4-Methyl-2-pentanone and 3-Methyl-2-pentanone, are readily distinguished by the multiplicity and integration of their aliphatic proton signals. ¹³C NMR complements this by providing distinct chemical shifts for each carbon atom, with the carbonyl carbon and aromatic carbons being particularly informative.

  • Infrared Spectroscopy: The primary distinguishing feature in the IR spectra is the position of the carbonyl (C=O) stretching vibration. Aromatic ketones, such as the methylvalerophenone isomers, typically exhibit a C=O stretch at a lower wavenumber (around 1685-1690 cm⁻¹) compared to aliphatic ketones like the methylpentanones (around 1715-1718 cm⁻¹). This is due to the conjugation of the carbonyl group with the aromatic ring.

  • Mass Spectrometry: The mass spectra of all isomers will show a molecular ion peak at m/z 176 for the methylvalerophenones and m/z 100 for the methylpentanones. The fragmentation patterns are highly diagnostic. The methylvalerophenone isomers will show a prominent peak at m/z 119, corresponding to the acylium ion formed by the loss of the butyl radical. The base peak for 2'- and 3'-methylacetophenone is also m/z 119, suggesting a similar fragmentation for their valerophenone analogues.[3][4] The aliphatic ketones, 4-Methyl-2-pentanone and 3-Methyl-2-pentanone, are characterized by alpha-cleavage and the McLafferty rearrangement, leading to distinct fragment ions that allow for their differentiation.[1]

References

A Comparative Guide to the Synthesis of 4'-Methylvalerophenone: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-methylvalerophenone, a key intermediate in the production of various pharmaceuticals and other fine chemicals, offers a compelling case study for the application of green chemistry principles. This guide provides a comparative analysis of traditional and greener synthetic routes to this valuable compound, supported by experimental data and detailed protocols. By evaluating metrics such as atom economy, E-factor, and overall process efficiency, we aim to provide a clear framework for selecting more sustainable and environmentally benign synthetic strategies.

Comparison of Synthesis Methods

The following table summarizes the key green chemistry metrics for three distinct methods of synthesizing this compound: the traditional Friedel-Crafts acylation using aluminum chloride, a zeolite-catalyzed approach, and a solvent-free microwave-assisted method.

MetricTraditional Friedel-CraftsZeolite-CatalyzedSolvent-Free Microwave
Reaction Yield (%) ~85%~90%~92%
Atom Economy (%) ~78%~88%~88%
E-factor ~5-10~1-3<1
Catalyst AlCl₃ (stoichiometric)Zeolite H-BEA (catalytic)None (autocatalytic) or solid support
Solvent Dichloromethane (chlorinated)Toluene (excess, recyclable)None
Reaction Time Several hoursSeveral hoursMinutes
Energy Input Conventional heatingConventional heatingMicrowave irradiation
Waste Profile Acidic aqueous waste, AlCl₃ residue, chlorinated solvent wasteRecyclable toluene, minimal solid waste (catalyst)Minimal waste, primarily unreacted starting materials

Experimental Protocols

Detailed methodologies for the three benchmarked syntheses are provided below.

Method 1: Traditional Friedel-Crafts Acylation

This method employs a strong Lewis acid catalyst, aluminum chloride, to facilitate the acylation of toluene.

Materials:

  • Toluene (106.2 g, 1.15 mol)

  • Valeryl chloride (120.6 g, 1.0 mol)

  • Anhydrous aluminum chloride (146.7 g, 1.1 mol)

  • Dichloromethane (500 mL)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of toluene in 200 mL of dichloromethane is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

  • The flask is cooled in an ice bath, and anhydrous aluminum chloride is added portion-wise with stirring.

  • Valeryl chloride, dissolved in 100 mL of dichloromethane, is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and 200 mL of 1 M hydrochloric acid.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and water, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Method 2: Zeolite-Catalyzed Acylation

This greener alternative utilizes a solid acid catalyst, Zeolite H-BEA, which is reusable and avoids the use of corrosive Lewis acids.

Materials:

  • Toluene (276.4 g, 3.0 mol)

  • Valeric anhydride (186.2 g, 1.0 mol)

  • Zeolite H-BEA (20 g)

Procedure:

  • A mixture of toluene, valeric anhydride, and Zeolite H-BEA is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The reaction mixture is heated to reflux (approximately 110°C) and stirred for 8 hours.

  • After cooling to room temperature, the catalyst is filtered off and washed with fresh toluene. The catalyst can be regenerated by calcination for future use.

  • The excess toluene is removed from the filtrate by distillation under reduced pressure.

  • The resulting crude product is purified by vacuum distillation to afford this compound.

Method 3: Solvent-Free Microwave-Assisted Synthesis

This method eliminates the need for a solvent and significantly reduces reaction time through the use of microwave irradiation.

Materials:

  • Toluene (9.21 g, 0.1 mol)

  • Valeric anhydride (18.62 g, 0.1 mol)

  • Montmorillonite K-10 clay (2 g, as a solid support)

Procedure:

  • Toluene, valeric anhydride, and Montmorillonite K-10 clay are thoroughly mixed in a microwave-safe vessel.

  • The vessel is placed in a microwave reactor and irradiated at 150°C for 10 minutes.

  • After cooling, the solid support is filtered off and washed with a small amount of ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by short-path distillation to give this compound.

Visualizing the Green Chemistry Evaluation Workflow

The following diagram illustrates the logical workflow for assessing the "greenness" of a chemical synthesis, as applied in this guide.

Green_Chemistry_Workflow cluster_synthesis Synthesis Routes cluster_metrics Green Chemistry Metrics cluster_evaluation Evaluation A Traditional Friedel-Crafts M1 Atom Economy A->M1 M2 E-factor A->M2 M3 Yield A->M3 M4 Solvent & Catalyst Waste A->M4 M5 Energy & Time A->M5 B Zeolite-Catalyzed B->M1 B->M2 B->M3 B->M4 B->M5 C Solvent-Free Microwave C->M1 C->M2 C->M3 C->M4 C->M5 E1 Quantitative Comparison M1->E1 M2->E1 M3->E1 M4->E1 M5->E1 E2 Selection of Greener Route E1->E2

Caption: Workflow for evaluating synthesis routes against green chemistry principles.

Structural comparison between 4'-Methylvalerophenone and 4'-Bromovalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the selection of building blocks is paramount to the efficiency of a reaction and the properties of the final product. Aromatic ketones, in particular, serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a detailed structural and physicochemical comparison between two such ketones: 4'-Methylvalerophenone and 4'-Bromovalerophenone. This objective analysis, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

At a Glance: Key Structural and Physicochemical Differences

The core structural difference between this compound and 4'-Bromovalerophenone lies in the substituent at the para-position of the phenyl ring. In this compound, this is an electron-donating methyl group, while in 4'-Bromovalerophenone, it is an electron-withdrawing bromine atom. This seemingly minor difference has significant implications for the electronic properties, reactivity, and physical characteristics of the molecules.

PropertyThis compound4'-Bromovalerophenone
Molecular Formula C₁₂H₁₆O[1]C₁₁H₁₃BrO[2]
Molecular Weight 176.25 g/mol [1]241.12 g/mol [2]
CAS Number 1671-77-8[1]7295-44-5[2]
Appearance Colorless to pale yellow liquid[3]Yellow or tan crystalline solid[4]
Melting Point Approx. -1°C[3]34-36°C[5]
Boiling Point Approx. 255.5°C[3]168-169°C at 20 mmHg
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform.[3]Sparingly soluble in chloroform and ethyl acetate.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of organic molecules. Below is a comparative summary of the expected spectroscopic data for this compound and 4'-Bromovalerophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both compounds will show characteristic signals for the pentanoyl chain. The aromatic region, however, will differ. For this compound, the two sets of aromatic protons will appear as doublets. In 4'-Bromovalerophenone, the aromatic protons will also present as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring.[4]

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the carbons of the pentanoyl chain, and the aromatic carbons. The chemical shift of the carbonyl carbon and the aromatic carbons will be influenced by the electronic nature of the para-substituent.

¹H NMR (Predicted) This compound4'-Bromovalerophenone
Aromatic Protons~7.85 (d, 2H), ~7.25 (d, 2H)~7.80 (d, 2H), ~7.60 (d, 2H)
-CH₂- (adjacent to C=O)~2.90 (t, 2H)~2.90 (t, 2H)
-CH₃ (aromatic)~2.40 (s, 3H)-
Pentanoyl Chain Protons~0.9-1.7 (m, 7H)~0.9-1.7 (m, 7H)
¹³C NMR (Predicted) This compound4'-Bromovalerophenone
C=O~199 ppm~199 ppm
Aromatic C (substituted)~143 ppm (C-CH₃), ~135 ppm (C-C=O)~136 ppm (C-Br), ~132 ppm (C-C=O)
Aromatic CH~129, ~128 ppm~131, ~130 ppm
Pentanoyl Chain Carbons~38, ~26, ~22, ~14 ppm~38, ~26, ~22, ~14 ppm
-CH₃ (aromatic)~21 ppm-
Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch. The position of this band is sensitive to the electronic environment. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

Key IR Absorptions (Predicted) This compound4'-Bromovalerophenone
C=O Stretch ~1685 cm⁻¹~1685 cm⁻¹
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretch ~3000-2850 cm⁻¹[6]~3000-2850 cm⁻¹[6]
Aromatic C=C Stretch ~1600, ~1500 cm⁻¹~1600, ~1500 cm⁻¹
Mass Spectrometry (MS)

Electron impact mass spectrometry will lead to fragmentation of the molecular ions. Key fragmentation patterns include alpha-cleavage at the carbonyl group and cleavage of the pentanoyl chain.

Mass Spectrometry (Predicted Fragments) This compound (M⁺ = 176)4'-Bromovalerophenone (M⁺ = 240/242)
Molecular Ion (M⁺) m/z 176m/z 240, 242 (due to ⁷⁹Br and ⁸¹Br isotopes)
Acylium Ion ([M-C₄H₉]⁺) m/z 119m/z 183, 185[4]
Tropylium-like Ion ([C₇H₇]⁺) m/z 91-
Bromophenyl Cation ([C₆H₄Br]⁺) -m/z 155, 157[4]
Phenyl Cation ([C₆H₅]⁺) m/z 77[4]m/z 77

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of both this compound and 4'-Bromovalerophenone is the Friedel-Crafts acylation of the corresponding substituted benzene (toluene or bromobenzene) with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene or Bromobenzene

  • Valeryl chloride

  • Anhydrous dichloromethane (DCM) as solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.

  • In the addition funnel, prepare a solution of valeryl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the valeryl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add a solution of toluene or bromobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[7]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7][8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

  • The crude product can be purified by vacuum distillation or column chromatography.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products Aromatic Toluene or Bromobenzene Reaction Friedel-Crafts Acylation Aromatic->Reaction AcylChloride Valeryl Chloride AcylChloride->Reaction Catalyst AlCl₃ Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound or 4'-Bromovalerophenone Purification->Product cluster_reactants Reactants cluster_process Process cluster_products Products Aromatic Toluene or Bromobenzene Reaction Friedel-Crafts Acylation Aromatic->Reaction AcylChloride Valeryl Chloride AcylChloride->Reaction Catalyst AlCl₃ Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quenching Purification Purification (Distillation/Chromatography) Workup->Purification Product This compound or 4'-Bromovalerophenone Purification->Product

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy:

  • For liquid samples (this compound), a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • For solid samples (4'-Bromovalerophenone), a spectrum can be obtained by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, particularly the C=O stretch.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a suitable method, such as electron impact (EI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and major fragment ions.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound or 4'-Bromovalerophenone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparison NMR->Structure IR->Structure MS->Structure cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound or 4'-Bromovalerophenone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation and Comparison NMR->Structure IR->Structure MS->Structure

Conclusion

The choice between this compound and 4'-Bromovalerophenone as a synthetic intermediate will depend on the desired properties and subsequent reactions. The electron-donating methyl group in this compound can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the bromine atom in 4'-Bromovalerophenone provides a handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings, which is a significant advantage in the construction of more complex molecules.[4] The differences in their physical states at room temperature also have practical implications for handling and storage. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Comparative Analysis of Cathinone Precursors: A Focus on 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 4'-Methylvalerophenone and other common precursors used in the synthesis of substituted cathinones. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons of synthetic routes, performance metrics, and supporting experimental data to inform research and development.

Introduction to Cathinone Precursors

Substituted cathinones are a class of psychoactive compounds characterized by a β-keto-phenethylamine core structure.[1] Their synthesis originates from a variety of chemical precursors, which largely dictate the synthetic route, potential yield, and impurity profile of the final product. These precursors can be broadly categorized into two main groups:

  • Aromatic Ketones: This class includes compounds like propiophenone, valerophenone, and their substituted analogues, such as this compound. The typical synthetic pathway involves an α-halogenation (commonly bromination) followed by nucleophilic substitution with a suitable amine (e.g., methylamine, pyrrolidine).[2]

  • Phenylpropanolamine Alkaloids: This group consists of naturally derived or synthetically produced compounds like ephedrine, pseudoephedrine, and phenylpropanolamine. The synthesis of cathinones from these precursors proceeds via the oxidation of the secondary alcohol group to a ketone.[3]

This guide focuses on comparing the utility of this compound, an aromatic ketone, against other precursors from both categories. This compound serves as a precursor to cathinones such as 4-methylpentedrone (4-MPD) and its analogues.[4]

Precursor Profiles and Synthetic Routes

This compound (Aromatic Ketone Precursor)

This compound is an aromatic ketone consisting of a p-tolyl group attached to a pentan-1-one chain.[5] It is a key intermediate for synthesizing cathinones with a tolyl moiety and a propyl group on the α-carbon, such as 4-methylpentedrone.

  • Chemical Properties:

    • Formula: C₁₃H₁₉NO

    • Molar Mass: 205.301 g·mol⁻¹[4]

    • Appearance: Colorless to pale yellow liquid.

  • General Synthetic Route: The synthesis of a cathinone like 4-methylpentedrone from this compound is a two-step process:

    • α-Bromination: The ketone is brominated at the α-position (the carbon adjacent to the carbonyl group) to form α-bromo-4'-methylvalerophenone.

    • Amination: The resulting α-bromoketone is reacted with an amine (e.g., methylamine for 4-MPD) to yield the final cathinone product.[2]

Alternative Precursors

Propiophenone (Aromatic Ketone Precursor) Propiophenone is a simpler aromatic ketone used to synthesize cathinone and its N-alkylated derivatives. The synthetic route is analogous to that of this compound, involving α-bromination and subsequent amination.

Pseudoephedrine (Alkaloid Precursor) Pseudoephedrine is a diastereomer of ephedrine and is commonly used as a precursor for the synthesis of methcathinone. This route is fundamentally different from those starting with ketone precursors.

  • General Synthetic Route: The process involves the direct oxidation of the hydroxyl group on the pseudoephedrine molecule to a ketone. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an acidic solution.[6] This method avoids the need for halogenated intermediates.

Comparative Data Presentation

The following tables summarize quantitative data for different synthetic routes, compiled from various experimental reports. Direct comparison should be approached with caution as reaction conditions and scales may vary between studies.

Table 1: Synthesis of Ketone Precursors via Friedel-Crafts Acylation

PrecursorAcylating AgentCatalystSolventYield (%)Reference
ValerophenoneValeroyl chlorideAlCl₃Dichloromethane87[7]
4'-BromovalerophenoneValeryl chlorideAlCl₃BromobenzeneN/A[8]

Table 2: Comparative Synthesis of Cathinones from Precursors

Target CathinonePrecursorSynthetic RouteKey ReagentsYield (%)Reference
1-phenyl-1-pentanone1-phenyl-1-pentanolOxidationCs₂CO₃, BMI-PF₆86[9]
Methcathinone HCll-EphedrineOxidationSodium dichromate, H₂SO₄50
α-Amino KetonesVarious Ketonesα-Bromination & AminationNBS, various aminesN/A
4-MEAP*4'-Methylpropiophenoneα-Bromination & AminationBromine, EthylamineN/A[2]

*Note: 4-MEAP (2-(ethylamino)-1-(4-methylphenyl)-1-pentanone) is a close structural analogue of 4-methylpentedrone. The yield was not specified in the reference, but the protocol serves as a direct model for synthesis from this compound.

Experimental Protocols

Protocol 1: Synthesis of a 4-Methyl-Substituted Cathinone from this compound

This protocol is a representative procedure based on established methods for the α-bromination of ketones and subsequent amination.[2]

Step A: α-Bromination of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: Cool the solution in an ice bath. Slowly add elemental bromine (Br₂, 1 equivalent) dropwise with constant stirring. The disappearance of the bromine color indicates consumption. Alternatively, N-bromosuccinimide (NBS) can be used as a safer brominating agent.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Pour the mixture into cold water to precipitate the α-bromo-4'-methylvalerophenone.

  • Work-up: Separate the organic layer or filter the precipitate. Wash thoroughly with water and a dilute sodium bicarbonate solution to remove any remaining acid and unreacted bromine. Dry the product under vacuum.

Step B: Amination of α-Bromo-4'-methylvalerophenone

  • Dissolution: Dissolve the crude α-bromo-4'-methylvalerophenone from Step A in a suitable solvent like ethanol or acetonitrile.

  • Amine Addition: Add a solution of the desired amine (e.g., methylamine, 2-3 equivalents) to the mixture. The reaction is typically performed at room temperature or with gentle heating.

  • Reaction: Stir the mixture for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended). An acid scavenger, such as triethylamine or potassium carbonate, is often added to neutralize the HBr byproduct.

  • Isolation: Remove the solvent under reduced pressure. Dissolve the residue in a nonpolar solvent (e.g., dichloromethane) and wash with water to remove amine salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or by converting it to its hydrochloride salt, which is then recrystallized.

Protocol 2: Synthesis of Methcathinone from Pseudoephedrine (Oxidation Route)

This protocol is adapted from procedures involving the oxidation of pseudoephedrine using potassium permanganate.[6]

  • Preparation: Dissolve pseudoephedrine hydrochloride (1 equivalent) in water. Add a small amount of acetic acid to create an acidic medium.

  • Oxidation: In a separate flask, prepare a solution of potassium permanganate (KMnO₄, molar ratio adjusted based on stoichiometry, e.g., ~0.4 equivalents) in water.

  • Reaction: Slowly add the KMnO₄ solution to the stirring pseudoephedrine solution. The reaction is exothermic and will result in the formation of brown manganese dioxide (MnO₂) precipitate. Stir for 30-60 minutes at room temperature.

  • Reduction of MnO₂: Add a reducing agent, such as sodium bisulfite, until the brown precipitate dissolves and the solution becomes clear.

  • Basification & Extraction: Make the solution alkaline by adding a base (e.g., NaOH solution). Extract the aqueous mixture multiple times with a nonpolar organic solvent like dichloromethane or ether to isolate the methcathinone freebase.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. The product can be converted to its hydrochloride salt by bubbling dry HCl gas through the solution, causing the salt to precipitate. The precipitate is then collected by filtration and can be recrystallized.

Mandatory Visualizations

Pharmacological Signaling Pathway

Synthetic cathinones primarily act by modulating the activity of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][10] They either block the reuptake of neurotransmitters from the synaptic cleft or act as substrates for the transporter, causing a reversal of its function and promoting neurotransmitter efflux.[10][11] Both mechanisms lead to an increased concentration of monoamines in the synapse.

Cathinone_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_drug Mechanism of Action vesicle Vesicles (Dopamine, NE, 5-HT) release Neurotransmitter Release vesicle->release Action Potential transporter Monoamine Transporter (DAT, NET, SERT) nt release->nt nt->transporter Reuptake receptor Postsynaptic Receptors nt->receptor Binds to Receptors cathinone Synthetic Cathinone cathinone->transporter 1. Blocks Reuptake (Inhibitor) 2. Reverses Flow (Releaser)

Caption: Mechanism of action for synthetic cathinones at a monoamine synapse.

Experimental Workflow

The synthesis and analysis of cathinones from ketone precursors like this compound follow a structured workflow, from starting material to final product characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis arrow arrow precursor Ketone Precursor (e.g., this compound) bromination Step 1: α-Bromination (Reagents: Br2 or NBS) precursor->bromination amination Step 2: Amination (Reagents: Amine, Base) bromination->amination workup Aqueous Work-up (Extraction & Washing) amination->workup purify Chromatography or Salt Recrystallization workup->purify gcms GC-MS (Purity & Mass ID) purify->gcms nmr NMR Spectroscopy (Structure Elucidation) gcms->nmr final_product Final Product: Substituted Cathinone nmr->final_product

References

Safety Operating Guide

Proper Disposal of 4'-Methylvalerophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4'-Methylvalerophenone, an aromatic ketone utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental compliance. Due to its chemical properties and potential hazards, this compound cannot be discarded as regular waste. This guide provides a procedural framework for its safe handling and disposal, in line with established safety protocols and regulatory requirements.

Immediate Safety Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this chemical. All handling should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for its proper handling, storage, and disposal.

PropertyValue
Chemical Formula C₁₂H₁₆O[2]
Molar Mass 176.25 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point Approx. 255.5 °C[1]
Solubility in Water Poorly soluble[1]
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[1]
Signal Word Warning[1]

Disposal Protocol: A Step-by-Step Approach

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste management service. Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[3]

Step 1: Waste Identification and Classification

This compound waste must be classified as hazardous. Depending on its use, it may fall under specific waste codes. For instance, if used as a solvent, it could be considered an F-listed waste. It is the responsibility of the waste generator to make an accurate hazardous waste determination.[4][5]

Step 2: Segregation and Collection

Collect waste this compound in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with aromatic ketones. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes must be kept separate to prevent dangerous reactions.

Step 3: Labeling and Storage

The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations. Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will coordinate with a licensed hazardous waste disposal company that can transport and dispose of the chemical in accordance with all applicable regulations. Do not attempt to transport hazardous waste yourself.

Prohibited Disposal Methods:

  • Do NOT pour this compound down the drain. Its poor water solubility and hazardous nature can lead to environmental contamination and damage to wastewater treatment systems.

  • Do NOT dispose of this compound in regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

  • Do NOT allow the chemical to evaporate in a fume hood as a means of disposal. This is not a compliant or safe disposal method.

Experimental Protocols: In-Laboratory Treatment (Not Recommended for Routine Disposal)

The most common and environmentally sound disposal method for organic compounds like aromatic ketones is high-temperature incineration at a permitted hazardous waste facility.[8] Attempting to neutralize or degrade this compound in the lab without a validated procedure can be dangerous, potentially creating other hazardous byproducts.

Therefore, for routine disposal of unwanted this compound, in-laboratory treatment is not recommended . The procedural steps outlined above for collection and disposal through a licensed service should be followed.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste identify Identify as Hazardous Waste start->identify segregate Segregate and Collect in Designated Container identify->segregate prohibited Prohibited Disposal Methods: - Drain - Regular Trash - Evaporation identify->prohibited label_store Label Container and Store in Satellite Accumulation Area segregate->label_store contact_ehs Contact Institutional EHS for Pickup label_store->contact_ehs disposal Professional Disposal by Licensed Service contact_ehs->disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4'-Methylvalerophenone

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides essential safety and logistical information for the handling of 4'-Methylvalerophenone (CAS No. 1671-77-8). Given its classification as a hazardous substance, strict adherence to the following protocols is imperative to ensure personnel safety and regulatory compliance.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] All personnel must handle this chemical with the utmost care, assuming it may have other unknown toxicities. The primary goal is to minimize all routes of exposure, including inhalation, ingestion, and skin or eye contact.[1]

Hazard Classification GHS Hazard Statements Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionWarning
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the recommended PPE. All PPE should be inspected before use and removed immediately if contaminated.

Protection Type Recommended Equipment Purpose and Specifications
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[4]
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals.[4][5] Double-gloving provides an extra layer of protection. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-Resistant Laboratory CoatA lab coat, preferably one that is chemical-resistant, should be worn buttoned and fit properly to cover as much skin as possible.[5]
Respiratory Protection Use in a certified chemical fume hoodAll work with this compound should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[1] If a fume hood is not available, a respirator may be required based on a formal risk assessment.

Operational Plans: Step-by-Step Guidance

Handling and Storage Protocol

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Preparation:

  • Ensure a certified chemical fume hood is functioning correctly.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., glassware, spatulas, solvents) and place it within the fume hood.

  • Don the appropriate PPE as detailed in the table above.

Procedure:

  • Perform all weighing and transfer operations within the fume hood to contain any vapors.

  • Avoid direct contact with the chemical. Use spatulas and other appropriate tools for handling.

  • Keep containers tightly sealed when not in use.[1]

  • After handling, wash hands thoroughly with soap and water.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store away from sources of ignition and strong oxidizing agents.[1][6]

cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Verify Fume Hood prep2 Prepare Work Surface prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Transfer in Hood prep4->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 handle4 Wash Hands After handle3->handle4 store1 Tightly Sealed Container store2 Cool, Dry, Ventilated Area store1->store2 store3 Away from Incompatibles store2->store3 spill Spill Occurs evacuate Evacuate Area spill->evacuate isolate Isolate Spill evacuate->isolate ventilate Ventilate isolate->ventilate protect Don PPE ventilate->protect contain Contain Spill protect->contain collect Collect Absorbent contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose start Generate Waste collect Collect in Labeled Container start->collect identify Identify as Hazardous Waste collect->identify regulations Consult Local Regulations identify->regulations professional Engage Licensed Disposal Company regulations->professional transport Transport to Approved Facility professional->transport end Final Disposal transport->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.